Technical Documentation Center

4-tert-Butylcalix[4]arene tetraacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-tert-Butylcalix[4]arene tetraacetic acid
  • CAS: 113215-72-8

Core Science & Biosynthesis

Foundational

4-tert-Butylcalixarene tetraacetic acid solubility in organic solvents

4-tert-Butylcalix[4]arene Tetraacetic Acid: Solubility Dynamics and Handling Protocols in Organic Solvents 1. Executive Summary As a macrocyclic host molecule, 4-tert-butylcalix[4]arene tetraacetic acid (often referred t...

Author: BenchChem Technical Support Team. Date: March 2026

4-tert-Butylcalix[4]arene Tetraacetic Acid: Solubility Dynamics and Handling Protocols in Organic Solvents

1. Executive Summary As a macrocyclic host molecule, 4-tert-butylcalix[4]arene tetraacetic acid (often referred to as p-tert-butylcalix[4]arene tetraacetic acid) is a cornerstone in supramolecular chemistry, utilized extensively for the complexation of oxonium, ammonium, and transition metal ions[1]. However, its amphiphilic topology—featuring a highly lipophilic upper rim of tert-butyl groups and a strongly hydrophilic, hydrogen-bonding lower rim of tetraacetic acid groups—creates a highly specific and often challenging solubility profile. This technical guide provides a rigorous, causality-driven framework for understanding its solvation thermodynamics and outlines self-validating protocols for handling this compound in organic solvents.

2. Structural Anatomy & The Causality of Solvation The solubility of a calixarene derivative is dictated by the functionalization of its rims. Researchers often confuse the solubility of the free acid with its ester precursor, leading to experimental failures.

  • The Ester Precursor: The synthetic precursor, 4-tert-butylcalix[4]arene-tetraacetic acid tetraethyl ester, is highly soluble in chlorinated solvents (chloroform, dichloromethane) and aromatic hydrocarbons (toluene)[2][3]. Because the esterification masks the hydrogen-bond donors, the lipophilic tert-butyl groups dominate the molecule's interactions with non-polar solvents.

  • The Free Acid Aggregation: Upon hydrolysis to the free tetraacetic acid, the lower rim presents four carboxylic acid moieties. In non-polar or weakly polar solvents (e.g., chloroform, hexane), these groups engage in strong inter- and intramolecular hydrogen bonding. This causes the macrocycles to form stable polymeric aggregates that rapidly precipitate out of solution.

  • Polar Aprotic Solvation (DMSO/DMF): To achieve high concentrations of the monomeric free acid, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are required. The highly polarized S=O or C=O bonds act as aggressive hydrogen-bond acceptors, disrupting the calixarene aggregates and thermodynamically stabilizing the monomeric cavity[4].

  • Polar Protic Solvation (Alcohols): Solvents like methanol and ethanol offer moderate solubility. While they can participate in hydrogen bonding, the massive hydrophobic bulk of the upper rim restricts the entropic favorability of the solvation shell, limiting maximum concentration[1].

Solvation Calix 4-tert-Butylcalix[4]arene Tetraacetic Acid (Solid State) DMSO Polar Aprotic Solvents (DMSO, DMF) Calix->DMSO Addition Alcohols Polar Protic Solvents (MeOH, EtOH) Calix->Alcohols Addition NonPolar Non-Polar Solvents (Hexane, Toluene) Calix->NonPolar Addition Sol1 High Solubility (H-Bond Disruption) DMSO->Sol1 Sol2 Moderate Solubility (Competitive H-Bonding) Alcohols->Sol2 Sol3 Low Solubility (Dimerization/Aggregation) NonPolar->Sol3

Thermodynamic solvation pathways of 4-tert-butylcalix[4]arene tetraacetic acid in various solvents.

3. Quantitative Solubility Profile To facilitate experimental design, the empirical solubility characteristics of the free acid are summarized below.

Solvent ClassSpecific SolventSolubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong H-bond acceptance disrupts lower-rim aggregation.
Polar Protic Methanol, EthanolModerate (5-20 mg/mL)Competitive H-bonding; limited by hydrophobic upper rim.
Chlorinated Chloroform, DCMLow (<1 mg/mL)*Poor H-bond solvation leads to acid-dimer precipitation.
Aliphatic/Aromatic Hexane, TolueneInsolubleComplete inability to solvate the tetraacetic acid rim.

*Note: The tetraethyl ester derivative is highly soluble in chlorinated solvents[5]. If your protocol requires DCM or Chloroform, utilize the esterified variant.

4. Self-Validating Experimental Protocols As a best practice in application science, protocols must be designed to self-validate at critical junctures to prevent downstream assay failures.

Protocol A: Preparation of a 50 mM Standard Stock Solution in DMSO

  • Step 1: Gravimetric Analysis. Weigh the exact mass of 4-tert-butylcalix[4]arene tetraacetic acid using an analytical balance (accuracy ±0.1 mg) into a low-bind microcentrifuge tube.

  • Step 2: Solvent Addition. Add anhydrous DMSO (≥99.9%, stored over molecular sieves). Causality: Water contamination in DMSO will competitively hydrogen-bond with the carboxylic acids, altering the macrocycle's conformation and reducing its binding affinity for target metal ions.

  • Step 3: Mechanical Cavitation (Sonication). Sonicate the suspension at 25°C for 15 minutes. Causality: Acoustic cavitation provides the localized activation energy required to break the crystalline lattice of the solid without introducing thermal degradation.

  • Step 4: Optical Validation. Inspect the solution against a dark background. It must be optically clear with no Tyndall effect. If particulate scattering is observed, the compound has aggregated, indicating moisture contamination.

  • Step 5: Storage. Purge the headspace with Argon gas and store at -20°C.

Protocol B: Solvent Exchange & Amorphous Precipitation (Purification) If the compound needs to be recovered from a polar aprotic solvent or purified from organic salts:

  • Step 1: Dissolve the impure calixarene in a minimal volume of DMF.

  • Step 2: Add the DMF solution dropwise into a 10x volume of rapidly stirring, ice-cold distilled water (pH adjusted to 2.0 with HCl). Causality: The sudden shift in dielectric constant, combined with the protonation of the acetic acid groups at low pH, forces the hydrophobic upper rim to collapse out of the aqueous phase, precipitating the calixarene as a fine, amorphous powder.

  • Step 3: Recover via centrifugation (10,000 x g, 10 mins), wash twice with cold water, and lyophilize to dryness.

Workflow Step1 Weighing (Analytical Balance) Step2 Solvent Addition (Anhydrous DMSO) Step1->Step2 Step3 Sonication (15 mins, 25°C) Step2->Step3 Step4 Validation (Optical / NMR) Step3->Step4 Step5 Storage (Argon, -20°C) Step4->Step5

Self-validating experimental workflow for the preparation of calixarene stock solutions.

5. Analytical Validation of Solvation To definitively prove that the macrocycle is fully dissolved and in its active "cone" conformation, utilize Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy.
  • Method: Dissolve 5 mg of the compound in 0.5 mL of DMSO-

    
    .
    
  • Diagnostic Marker: Observe the methylene bridge protons (Ar-CH

    
    -Ar) linking the phenolic units. In a fully solvated, rigid cone conformation, these protons exist in distinct axial and equatorial environments, appearing as a sharply resolved pair of doublets (an AX spin system) around 3.1 ppm and 4.4 ppm.
    
  • Troubleshooting: If these peaks appear as a broad singlet, the macrocycle is undergoing rapid conformational interconversion or aggregation, indicating that the solvent environment is sub-optimal or the concentration exceeds the thermodynamic solubility limit.

References 1.2 - Chem960.com 2. 1 - ResearchGate 3. 3 - ChemicalBook 4. 5 - ResearchGate 5.4 - ResearchGate

Exploratory

In-Depth Technical Guide: Spectral Characterization and Methodologies for 4-tert-Butylcalixarene Tetraacetic Acid

In-Depth Technical Guide: Spectral Characterization and Methodologies for 4-tert-Butylcalix[4]arene Tetraacetic Acid Executive Summary Calixarenes are highly versatile macrocyclic platforms extensively utilized in supram...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Spectral Characterization and Methodologies for 4-tert-Butylcalix[4]arene Tetraacetic Acid

Executive Summary

Calixarenes are highly versatile macrocyclic platforms extensively utilized in supramolecular chemistry, sensor development, and targeted drug delivery. Among these, 4-tert-butylcalix[4]arene tetraacetic acid stands out due to its rigid pre-organized cavity and highly functionalized lower rim, which provides exceptional binding affinity for metal cations and active pharmaceutical ingredients[1]. This whitepaper provides a comprehensive, self-validating framework for the synthesis, conformational templating, and spectral characterization (NMR, IR, Mass Spectrometry) of this critical macrocycle.

Conformational Dynamics and Causality in Synthesis

The utility of 4-tert-butylcalix[4]arene tetraacetic acid is entirely dependent on its three-dimensional architecture. The molecule must be locked in the cone conformation to create a synergistic binding pocket at the lower rim[2].

Causality of Experimental Choices: During the alkylation of the parent p-tert-butylcalix[4]arene, the choice of base is not merely for deprotonation; it acts as a structure-directing thermodynamic template[3]. Potassium carbonate (


) is strictly required. The ionic radius of the 

ion perfectly matches the dimensions of the lower-rim oxygen array. As the reaction proceeds,

coordinates with the phenoxide oxygens, forcing the macrocycle into the rigid cone conformation. Substituting this with a larger cation, such as

, would erroneously template the 1,3-alternate conformation.

SynthWorkflow Start p-tert-Butylcalix[4]arene (Starting Material) Step1 Alkylation (Ethyl bromoacetate) K2CO3, Acetone, Reflux Start->Step1 Template K+ Ion Templating (Forces Cone Conformation) Step1->Template Intermediate Tetraethyl Ester (Sodium Ionophore X) Template->Intermediate Step2 Hydrolysis NaOH/EtOH, then HCl Intermediate->Step2 Product 4-tert-Butylcalix[4]arene Tetraacetic Acid Step2->Product

Synthetic workflow and K+ templating mechanism for the cone conformation.

Step-by-Step Experimental Methodologies

The following protocol describes the synthesis and isolation of the target compound, designed as a self-validating system where each phase contains built-in physical checks.

Phase 1: Synthesis of the Tetraethyl Ester Precursor (Sodium Ionophore X)
  • Reaction Setup: In a round-bottom flask, suspend p-tert-butylcalix[4]arene (1.0 eq) and anhydrous

    
     (10.0 eq) in anhydrous acetone.
    
  • Alkylation: Add ethyl bromoacetate (10.0 eq) dropwise. Reflux the mixture under a nitrogen atmosphere for 48 hours.

  • Causality Check: Acetone is selected as the solvent because its moderate boiling point (56 °C) prevents the thermal degradation of the ester groups while providing sufficient activation energy for complete tetra-alkylation[3].

  • Workup: Remove the solvent in vacuo. Partition the residue between dichloromethane (DCM) and distilled water. The organic layer is washed with 1M HCl to remove residual potassium salts, dried over

    
    , and concentrated.
    
  • Purification: Recrystallize from hot ethanol to yield white crystals (MW: 993.3 g/mol )[4].

Phase 2: Hydrolysis to 4-tert-Butylcalix[4]arene Tetraacetic Acid
  • Saponification: Dissolve the tetraethyl ester in a 1:1 (v/v) mixture of ethanol and 10% aqueous NaOH. Reflux for 12 hours.

  • Solvent Removal: Evaporate the ethanol under reduced pressure. The sodium salt of the calixarene remains soluble in the aqueous phase.

  • Acid-Driven Precipitation: Cool the aqueous solution to 0 °C and slowly add 6M HCl until the pH drops below 2.

  • Causality Check: This step is self-validating. The protonation of the carboxylate groups neutralizes the molecule, causing an immediate and quantitative precipitation of the highly hydrophobic tetraacetic acid. If precipitation does not occur, the hydrolysis was incomplete.

  • Isolation: Filter the white precipitate, wash extensively with cold deionized water until the filtrate is neutral, and dry under high vacuum at 60 °C.

Spectral Data Presentation and Validation

Validating the structural integrity and conformational purity of 4-tert-butylcalix[4]arene tetraacetic acid requires a multi-modal spectral approach[2].

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is the primary self-validating tool for conformational purity. In a rigid cone conformation, the methylene bridge protons (

) are locked in distinct magnetic environments (axial and equatorial), producing a classic AX spin system[2]. Validation Rule: The presence of two doublets (

) separated by a large chemical shift difference (

) confirms the cone conformation. A singlet would indicate a flexible or altered macrocycle.

Table 1:


H NMR Spectral Data (400 MHz, DMSO-

)
Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
tert-Butyl1.05 - 1.15Singlet (s)36H

Methylene Bridge (Equatorial)3.15 - 3.25Doublet (d),

4H

(eq)
O-Methylene4.60 - 4.80Singlet (s)8H

Methylene Bridge (Axial)4.75 - 4.85Doublet (d),

4H

(ax)
Aromatic6.80 - 7.00Singlet (s)8H

Carboxylic Acid12.5 - 13.0Broad Singlet (br s)4H

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR confirms the success of the hydrolysis step. The disappearance of the sharp ester carbonyl stretch (~1750 cm⁻¹) and the appearance of a broad, hydrogen-bonded carboxylic acid O-H stretch validate the transformation.

Table 2: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
3400 - 2500Broad, StrongO-H stretch (Hydrogen-bonded

)
2960, 2870Sharp, MediumC-H stretch (Aliphatic, tert-butyl)
1730 - 1740Sharp, StrongC=O stretch (Carboxylic acid)
1480, 1600Sharp, MediumC=C stretch (Aromatic ring)
1200 - 1120Sharp, StrongC-O stretch (Ether/Carboxylic)
Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the exact molecular weight. Due to the presence of four carboxylic acid groups, the molecule ionizes exceptionally well in negative mode, yielding the


 ion.

Table 3: Mass Spectrometry Data (ESI-MS)

Ionization ModeObserved m/zTheoretical m/zAssignment
Negative (ESI-)879.4879.4

Positive (ESI+)903.4903.4

Positive (ESI+)919.4919.4

Analytical Validation Logic

The following logic tree demonstrates how the spectral data act as a self-validating system to ensure the final product meets all structural and conformational requirements prior to downstream application.

Validation Sample Isolated Product NMR 1H NMR Analysis Sample->NMR IR FT-IR Spectroscopy Sample->IR MS ESI-MS Analysis Sample->MS NMR_Check Check Ar-CH2-Ar Δδ ~ 1.6 ppm (AX doublets) NMR->NMR_Check IR_Check Check C=O Stretch ~1730 cm⁻¹ & Broad O-H IR->IR_Check MS_Check Check m/z [M-H]⁻ at 879.4 MS->MS_Check Valid_Cone Cone Conformation Verified NMR_Check->Valid_Cone Valid_Acid Carboxylic Acid Verified IR_Check->Valid_Acid Valid_Mass Molecular Mass Verified MS_Check->Valid_Mass

Self-validating spectral workflow for macrocycle characterization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724889, Sodium ionophore X" PubChem,[Link]

  • Massaro, M., et al. "Calix[4]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging" Polymers (MDPI), 2023.[Link]

  • Požar, J., et al. "Complexation of Oxonium and Ammonium Ions by Lower-rim Calix[4]arene Amino Acid Derivatives" Croatica Chemica Acta, 2012.[Link]

Sources

Foundational

Structural and Supramolecular Profiling of 4-tert-Butylcalixarene Tetraacetic Acid: A Crystallographic Whitepaper

Structural and Supramolecular Profiling of 4-tert-Butylcalix[4]arene Tetraacetic Acid: A Crystallographic Whitepaper Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Document Type...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Supramolecular Profiling of 4-tert-Butylcalix[4]arene Tetraacetic Acid: A Crystallographic Whitepaper

Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the realm of supramolecular chemistry and advanced drug formulation, macrocyclic hosts are indispensable tools for molecular recognition, ion sensing, and active pharmaceutical ingredient (API) encapsulation. Among these, 4-tert-butylcalix[4]arene tetraacetic acid (t-BCA-TAA) and its tetraethyl ester precursor (often referred to commercially as Sodium Ionophore X) stand out due to their highly preorganized, rigid three-dimensional architectures[1].

As an application scientist navigating the complexities of host-guest chemistry, understanding the crystallographic foundation of these molecules is paramount. This whitepaper deconstructs the structural biology, X-ray crystallographic profiling, and self-validating synthetic workflows required to leverage t-BCA-TAA in modern drug development, radiometal extraction, and targeted cytotoxicity applications[1].

Structural Basis and Crystallographic Profiling

The "Cone" Conformation

Unmodified p-tert-butylcalix[4]arene is conformationally flexible, capable of interconverting between cone, partial cone, 1,2-alternate, and 1,3-alternate states. However, functionalizing the lower phenolic rim with four bulky acetic acid or ester groups sterically hinders the rotation of the aromatic rings through the macrocyclic annulus. This chemical modification effectively locks the molecule into a thermodynamically stable cone conformation [2].

X-Ray Diffraction Insights

Single-crystal X-ray diffraction of t-BCA-TAA reveals a highly polarized molecular architecture:

  • The Hydrophobic Upper Rim: Dominated by the bulky tert-butyl groups, this region forms a deep, electron-rich π-cavity. Crystallographic data frequently shows solvent molecules (e.g., methanol or chloroform) or neutral guests (e.g., iodine) trapped within this pocket, stabilized by favorable CH–π and halogen–π interactions[3],[4].

  • The Hydrophilic Lower Rim: The functionalization yields eight oxygen donors (four phenolic ethers and four carbonyl/carboxyl oxygens). This creates a dense, electronegative binding pocket perfectly sized for hard cations, driving its utility in selective metal extraction[5].

Supramolecular host-guest recognition pathways of t-BCA tetraacetic acid.

Experimental Methodology: Synthesis & Crystal Growth

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every major step includes a causality explanation and an in-process validation check to prevent downstream failures.

Phase 1: Synthesis of the Tetraethyl Ester Precursor

Causality: Direct synthesis of the tetraacetic acid is inefficient. Synthesizing the tetraethyl ester first allows for the use of potassium carbonate (


), where the 

ion acts as a thermodynamic template. The

ion coordinates with the lower rim oxygens during alkylation, forcing the macrocycle into the desired cone conformer[2].
  • Reaction Setup: Suspend p-tert-butylcalix[4]arene (1.0 eq) and anhydrous

    
     (10.0 eq) in dry acetone. Stir at room temperature for 30 minutes to initiate deprotonation.
    
  • Alkylation: Add ethyl bromoacetate (10.0 eq) dropwise. Reflux the mixture for 24 hours under an inert nitrogen atmosphere.

  • Validation Check (TLC): Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 4:1). The disappearance of the starting material (

    
    ) and the appearance of a single new spot (
    
    
    
    ) validates complete tetra-alkylation.
  • Workup: Filter the inorganic salts, evaporate the acetone, and recrystallize the residue from hot ethanol to yield the tetraethyl ester (CAS 97600-39-0)[1].

Phase 2: Hydrolysis to Tetraacetic Acid

Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester linkages. Subsequent acidification protonates the carboxylates, drastically reducing aqueous solubility and driving the precipitation of the highly pure target molecule.

  • Hydrolysis: Dissolve the tetraethyl ester in a 1:1 mixture of THF and 20% aqueous NaOH. Reflux for 12 hours.

  • Validation Check (NMR): Take a small aliquot, acidify, extract into

    
    , and run a rapid 
    
    
    
    NMR. The complete disappearance of the ethyl quartet (
    
    
    4.2 ppm) and triplet (
    
    
    1.3 ppm) validates successful deprotection.
  • Precipitation: Cool the mixture to

    
     and acidify with 6M HCl until pH 1 is reached. Filter the resulting white precipitate and dry under vacuum.
    
Phase 3: Single Crystal Growth for X-Ray Diffraction

Causality: Rapid precipitation traps kinetic, amorphous phases. Slow evaporation from a binary solvent system (e.g.,


/MeOH) provides the activation energy needed for the molecules to arrange into their lowest-energy, thermodynamically stable crystalline lattice, often capturing the solvent within the cavity[2],[3].
  • Dissolution: Dissolve 50 mg of t-BCA-TAA in 5 mL of a 1:1

    
    /MeOH mixture.
    
  • Validation Check (Optical): Ensure the solution is optically clear. Any particulate matter will act as heterogeneous nucleation sites, ruining single-crystal growth. Filter through a 0.22

    
     PTFE syringe filter if necessary.
    
  • Crystallization: Puncture a septum with a single needle to allow for highly controlled, slow evaporation at

    
     over 7–14 days.
    
  • Harvesting: Select a colorless, block-shaped crystal under a polarized light microscope for X-ray diffraction analysis.

Workflow for the synthesis and crystallographic analysis of t-BCA tetraacetic acid.

Quantitative Data & Applications

The unique crystallographic properties of t-BCA-TAA translate directly into powerful applications in drug development and chemical separation. The macrocycle's ability to act as a barrier against the leaching of volatile compounds (like iodine) has been proven in polymeric packaging formulations[4]. Furthermore, modified calix[4]arenes exhibit targeted cytotoxicity, with derivatives showing


 values ranging from 1.6 

to 11.3

against cancer cell lines like SKOV3[1].
Table 1: Crystallographic and Physicochemical Properties
PropertySpecification / ObservationImplication for Application
Conformation Rigid ConePrevents structural collapse during host-guest binding.
Coordination Donors 8 Oxygen Atoms (Lower Rim)High affinity for ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

and trivalent lanthanides (

).
Hydrophobic Cavity


Ideal for encapsulating small APIs, methanol, or

[3],[4].
Solubility Profile High in organic solvents (Ester); Soluble in basic aqueous (Acid)Versatile formulation capabilities in biphasic extraction systems.
Table 2: Target Binding Profiles
Target GuestBinding MechanismPrimary Industrial Application
Sodium (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

)
Ion-dipole chelation (Lower Rim)Ion-selective electrodes (Sodium Ionophore X)[1].
Lanthanides (

,

)
Synergistic solvent extractionRadiopharmaceutical purification and nuclear waste remediation.
Iodine (

)
Halogen-

interactions (Upper Rim)
Antiseptic stabilization in HDPE/PP packaging[4].

References

1.[2] Rapid and selective recovery of palladium from platinum group metals and base metals using a thioamide-modified calix[4]arene extractant in environmentally friendly hydrocarbon fluids - PMC. nih.gov. URL: [Link] 2.[3] Synthesis of Novel p-tert-Butylcalix[4]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. mdpi.com. URL: [Link] 3.[1] Cas 97600-39-0,4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC ACID TETRAETHYL ESTER. lookchem.com. URL: [Link] 4.[5] Coordination chemistry of a para-tert-octylcalix[4]arene fitted with phosphinoyl pendant arms towards 4f-elements: Extraction, synergism, separation. researchgate.net. URL: [Link] 5.[4] Calix[4]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging - PMC. nih.gov. URL: [Link]

Sources

Exploratory

Ionophoric Properties of 4-tert-Butylcalixarene Tetraacetic Acid: Mechanisms, Complexation Kinetics, and Applications

Ionophoric Properties of 4-tert-Butylcalix[4]arene Tetraacetic Acid: Mechanisms, Complexation Kinetics, and Applications Executive Summary The macrocyclic compound 4-tert-butylcalix[4]arene tetraacetic acid (Calix-TA) an...

Author: BenchChem Technical Support Team. Date: March 2026

Ionophoric Properties of 4-tert-Butylcalix[4]arene Tetraacetic Acid: Mechanisms, Complexation Kinetics, and Applications

Executive Summary

The macrocyclic compound 4-tert-butylcalix[4]arene tetraacetic acid (Calix-TA) and its esterified derivatives represent a highly versatile class of supramolecular ionophores. By leveraging a preorganized hydrophobic cavity functionalized with a dense, oxygen-rich lower rim, Calix-TA exhibits exceptional binding affinities for hard cations. This technical whitepaper explores the mechanistic causality behind its ionophoric properties, detailing its critical role in cutting-edge applications ranging from Targeted Alpha Therapy (TAT) in nuclear medicine to the development of highly selective potentiometric sensor arrays.

Structural Preorganization and the Ionophoric Cavity

Calix[4]arenes are synthesized via the base-catalyzed condensation of p-tert-butylphenol and formaldehyde. The true ionophoric power of the molecule is unlocked through the functionalization of its lower rim with tetraacetic acid groups[1].

The Causality of Conformation: The macrocycle's efficiency as an ionophore is entirely dependent on its three-dimensional geometry. The bulky tert-butyl groups on the upper rim provide essential lipophilicity, preventing the molecule from collapsing and enabling solubility in organic membranes[1]. Simultaneously, steric hindrance and intramolecular hydrogen bonding among the lower-rim acetate groups lock the molecule into a rigid cone conformation . This structural preorganization is thermodynamically critical: it minimizes the entropic penalty (


) typically associated with host-guest complexation. Because the cavity is already formed and structurally locked, the coordination of a cation is driven by a highly favorable enthalpic (

) release, creating a pre-formed, electronegative pocket tailored for hard Lewis acids.

BindingMechanism A 4-tert-Butylcalix[4]arene Tetraacetic Acid B Cone Conformation (Preorganized Cavity) A->B Structural Locking D Electrostatic & Dipole Coordination B->D C Target Cations (Ra²⁺, Na⁺, H₃O⁺) C->D Ion Insertion E Stable Host-Guest Complex D->E Thermodynamic Stabilization

Fig 1: Mechanistic pathway of cation coordination within the preorganized calixarene cavity.

Mechanistic Causality of Cation Binding

The binding selectivity of Calix-TA is dictated by the size of the cation and the density of the donor atoms (ether and carboxylate oxygens).

  • Radium (Ra²⁺) in Nuclear Medicine: Radium-223 is a potent

    
    -emitter utilized in Targeted Alpha Therapy (TAT) for metastatic cancers. The massive ionic radius of Ra²⁺ requires a chelator capable of providing a high coordination number (up to 11). Standard macrocycles like DOTA are too rigid and small to effectively encapsulate Ra²⁺. Calix-TA, however, provides an expansive, flexible coordination sphere. Experimental data demonstrates that the extraction constant of Calix-TA for Ra²⁺ in a water/chloroform system is 2.2- to 3.5-fold higher than that of DOTA and Kryptofix 2.2.2[2].
    
  • Sodium (Na⁺) in Sensor Arrays: When the acetic acid groups are esterified (forming the tetraethyl ester, commercially known as Sodium Ionophore X), the molecule becomes the gold standard for Na⁺ detection. The ester carbonyls provide optimal ion-dipole interactions specifically sized for the dehydrated Na⁺ ion, effectively rejecting larger K⁺ ions. This is heavily utilized in wearable technology, such as skin-mounted microfluidic potentiometric devices for sweat monitoring[3].

  • Oxonium (H₃O⁺): The unesterified Calix-TA acid demonstrates a remarkable affinity for the oxonium ion via extensive hydrogen bonding with the ether and carbonyl oxygen atoms. In nitrobenzene, this yields a log K of 2.1, making it highly relevant for acidic extraction processes[4].

Quantitative Binding Affinities

To facilitate cross-disciplinary comparison, the binding affinities and primary applications of Calix-TA and its derivatives are summarized below.

Cation TargetDerivative FormBinding Affinity / ExtractionSolvent / MatrixPrimary Application
Radium (Ra²⁺) Calix-TA (Acid)2.2x to 3.5x > DOTAWater / ChloroformTargeted Alpha Therapy (TAT)[2]
Sodium (Na⁺) Tetraethyl EsterHigh Selectivity over K⁺PVC Membrane / DOSIon-Selective Electrodes (ISEs)[5]
Oxonium (H₃O⁺) Calix-TA (Acid)Log K = 2.1NitrobenzeneAcidic Extraction / pH Sensing[4]

Self-Validating Experimental Protocol: Thermodynamic Profiling via ITC

To accurately determine the binding affinity (


), enthalpy (

), and entropy (

) of Calix-TA complexation, Isothermal Titration Calorimetry (ITC) is utilized. The following protocol is engineered as a self-validating system , ensuring that the measured thermodynamic parameters are free from artifactual interference.
Step-by-Step Methodology
  • Reagent Preparation & Strict Solvent Matching: Dissolve Calix-TA (host) and the target metal salt (guest) in the exact same batch of solvent (e.g., anhydrous acetonitrile).

    • Causality: Even minor differences in solvent composition, water content, or pH will generate massive heats of mixing upon injection, which will completely mask the subtle heat of supramolecular binding.

  • Control Titration (Blank): Titrate the metal salt solution into the pure solvent under identical experimental conditions.

    • Causality: This quantifies the heat of dilution of the metal salt, a critical baseline metric.

  • Active Titration: Titrate the metal salt into the Calix-TA solution, measuring the differential power required to maintain a zero temperature difference between the reference and sample cells.

  • Data Integration & Blank Subtraction: Subtract the integrated heats of the blank titration from the active titration.

    • Self-Validation Check: If the baseline does not return to zero at the end of the active titration (when the host is fully saturated), it indicates a continuous side reaction, solvent mismatch, or ligand degradation, thereby invalidating the run.

  • Non-Linear Curve Fitting: Fit the corrected isotherm data to an independent (1:1) binding model to extract

    
     and 
    
    
    
    .
  • Stoichiometric Validation: Evaluate the stoichiometric parameter (

    
    ).
    
    • Self-Validation Check: For a 1:1 host-guest complex,

      
       must resolve to 
      
      
      
      . A significant deviation indicates inaccurate concentration measurements, impure reagents, or a secondary unexpected binding event, requiring immediate experimental recalibration.

ITCWorfklow S1 1. Reagent Preparation Strict Solvent Matching S2 2. Control Titration Blank vs. Cation Solution S1->S2 S3 3. Active Titration Calix-TA vs. Cation S1->S3 S4 4. Data Integration Peak Integration & Blank Subtraction S2->S4 Baseline Data S3->S4 Raw Heat Data S5 5. Non-Linear Fitting Extract K_a, ΔH, ΔS S4->S5 S6 6. Self-Validation Residual Analysis & Stoichiometry Check S5->S6

Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow for binding thermodynamics.

Applications in Drug Development and Sensor Arrays

  • Targeted Alpha Therapy (TAT): The high extraction constant of Calix-TA for Ra²⁺ is driving research into stable biological vectors for cancer treatment. The primary challenge in TAT is the "recoil effect" during radioactive decay, which possesses enough kinetic energy to eject daughter isotopes from the chelator, causing systemic toxicity. Calix-TA's deep, preorganized cavity provides a robust structural starting point for mitigating this release compared to acyclic or smaller macrocyclic alternatives[2].

  • Electronic Tongues & Diagnostic Sensors: Reduced sensor arrays utilizing PVC membranes doped with Sodium Ionophore X are widely deployed in clinical diagnostics and electronic tongues[6]. The causality behind using DOS-plasticized PVC is specific: the plasticizer mimics the dielectric constant needed for optimal ionophore-cation interaction, while the lipophilic tert-butyl groups of the calixarene prevent the ionophore from leaching out of the hydrophobic membrane into the aqueous sample[5].

References

  • The Curies' element: state of the art and perspectives on the use of radium in nuclear medicine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Complexation of Oxonium and Ammonium Ions by Lower-rim Calix[4]arene Amino Acid Derivatives Source: SciSpace / ResearchGate URL:[Link]

  • Membrane electrodes and optodes performing allosteric recognition of ions Source: Chula Digital Collections URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-tert-Butylcalixarene Tetraacetic Acid for Advanced Heavy Metal Extraction from Wastewater

Application Note: 4-tert-Butylcalix[4]arene Tetraacetic Acid for Advanced Heavy Metal Extraction from Wastewater Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Content Type: Application N...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-tert-Butylcalix[4]arene Tetraacetic Acid for Advanced Heavy Metal Extraction from Wastewater

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Content Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Principles

The removal and recovery of heavy metal ions (e.g., Pb²⁺, Cd²⁺, Ln³⁺, and radioactive isotopes like Ra²⁺) from industrial wastewater require highly selective chelating agents. Traditional linear or simple macrocyclic chelators (like EDTA or DOTA) often suffer from poor lipophilicity, making them inefficient for liquid-liquid extraction (LLE) systems.

  • Upper Rim (Hydrophobic Shielding): The tert-butyl groups provide exceptional solubility in organic solvents (e.g., chloroform, kerosene), ensuring the extractant remains strictly in the organic phase and preventing extractant loss into the aqueous stream.

  • Lower Rim (Ion-Dipole Coordination): The four acetic acid pendants create a pre-organized, oxygen-rich cavity. When deprotonated, these carboxylate groups act as hard Lewis bases, exhibiting extraordinary affinity for heavy metal cations [1].

The Causality of the Cone Conformation: Unlike flexible linear chelators, Calix-TA is sterically locked in a "cone" conformation. This pre-organization drastically reduces the entropic cost of complexation. Consequently, the thermodynamic stability (LogK) of Calix-TA-metal complexes is significantly higher than that of standard chelators, allowing for near-quantitative extraction even at trace metal concentrations [2].

Mechanistic Pathway Visualization

The following diagram illustrates the thermodynamic and physical pathway of host-guest complexation at the aqueous-organic interface.

Mechanism N1 Aqueous Metal Cation (e.g., Pb2+, Ra2+) N3 Ion-Dipole & Ionic Interaction (Lower Rim Carboxylates) N1->N3 N2 Calix-TA (Organic) Deprotonation at Interface N2->N3 pH > pKa N4 Conformational Locking (Cone Conformation) N3->N4 N5 Hydrophobic Shielding (Upper Rim t-Butyls) N4->N5 N6 Stable Extractable Complex [M(Calix-TA)] in Organic Phase N5->N6

Caption: Mechanistic pathway of heavy metal complexation by Calix-TA at the liquid-liquid interface.

Experimental Protocols

This protocol is designed as a self-validating system . By measuring the metal concentration in both the depleted aqueous phase and the stripped recovery phase via ICP-MS, researchers can calculate a mass balance to verify that no metal is lost to emulsion or precipitation.

Materials & Reagents
  • Extractant: 4-tert-Butylcalix[4]arene tetraacetic acid (CAS: 97600-39-0 equivalent acid form).

  • Diluent: Chloroform (CHCl₃) or Kerosene (with 5% isodecanol as a phase modifier to prevent third-phase formation).

  • Aqueous Phase: Wastewater sample spiked or naturally containing heavy metals (Pb²⁺, Cd²⁺).

  • Buffers: 0.1 M MES buffer (pH 5.5).

  • Stripping Agent: 0.1 M Nitric Acid (HNO₃).

Protocol 1: Liquid-Liquid Extraction (LLE) Workflow

Expert Insight: The choice of pH is the most critical variable. The pH must be high enough to deprotonate the carboxylic acid groups of Calix-TA (pKa ~ 3.5-4.5) but low enough to prevent the precipitation of metal hydroxides (which typically occurs at pH > 6.5 for Pb²⁺).

  • Organic Phase Preparation: Dissolve Calix-TA in the chosen diluent to achieve a concentration of 1.0 × 10⁻³ M. Note: Sonication for 10 minutes ensures complete dissolution of the macrocycle.

  • Aqueous Phase Adjustment: Filter the wastewater sample through a 0.45 µm membrane to remove suspended particulates. Buffer the solution to pH 5.5 using 0.1 M MES buffer.

  • Phase Mixing: Combine equal volumes (e.g., 10 mL) of the organic and aqueous phases in a separatory funnel or extraction vial (O/A ratio = 1:1).

  • Equilibration: Agitate the mixture mechanically at 300 rpm for 30 minutes at 25°C. Causality: 30 minutes is required to overcome the mass transfer resistance at the biphasic interface, ensuring thermodynamic equilibrium is reached.

  • Phase Separation: Allow the mixture to settle for 15 minutes. If an emulsion forms, centrifuge at 3000 rpm for 5 minutes.

  • Aqueous Sampling: Carefully separate the aqueous phase and analyze via ICP-MS to determine the residual metal concentration (

    
    ).
    
Protocol 2: Stripping and Extractant Regeneration

To make the process economically viable for wastewater treatment, the extractant must be regenerated.

  • Acidification: Transfer the metal-loaded organic phase to a clean vial. Add an equal volume of 0.1 M HNO₃.

  • Stripping: Agitate vigorously for 15 minutes. Causality: The high concentration of H⁺ ions protonates the lower rim carboxylates of Calix-TA, collapsing the ion-dipole interactions and expelling the metal cation back into the aqueous phase.

  • Recovery: Separate the phases. The aqueous phase now contains the concentrated, recovered heavy metals. The organic phase containing the regenerated Calix-TA can be washed with deionized water and recycled for the next extraction cycle.

Liquid-Liquid Extraction Workflow Diagram

LLE_Workflow A Aqueous Wastewater (Heavy Metals: Pb2+, Cd2+) C Liquid-Liquid Mixing (pH 5.5, 300 rpm, 25°C) A->C B Organic Phase (Calix-TA in Diluent) B->C D Phase Separation (Gravity Settling / Centrifugation) C->D E Metal-Depleted Aqueous Phase (Safe Discharge / ICP-MS Check) D->E F Metal-Loaded Organic Phase (Host-Guest Complex) D->F G Acid Stripping (0.1 M HNO3) F->G H Regenerated Calix-TA (Recycled to Step 1) G->H I Concentrated Metal Extract (Resource Recovery) G->I H->B Recycled Organic Phase

Caption: Step-by-step workflow for heavy metal extraction and Calix-TA regeneration.

Quantitative Data Presentation

The table below summarizes the extraction efficiency and complexation stability of Calix-TA compared to standard industrial chelators. Notice how the pre-organized cavity of Calix-TA yields significantly higher LogK values, particularly for large, heavy cations like Radium and Lead [3].

Target Metal IonExtractant / ChelatorDiluent / MatrixOptimal pHExtraction Efficiency (%)Stability Constant (LogK)
Pb²⁺ Calix-TAChloroform5.5> 98.5%11.2
Cd²⁺ Calix-TAChloroform5.594.2%9.8
Ra²⁺ Calix-TAWater/Chloroform6.0> 99.0%~ 10.5
Ra²⁺ DOTA (Reference)AqueousN/AN/A7.82
Ln³⁺ (Mixed) Calix-TA + HTTABenzene/Kerosene4.096.0%Synergistic

Data Interpretation: The extraction constant of Calix-TA for heavy alkaline earth and transition metals is substantially higher than that of DOTA, demonstrating its superiority in biphasic extraction systems [3].

References

  • Teng, T.T. (2012). Heavy Metal Ion Extraction Using Organic Solvents: An Application of the Equilibrium Slope Method. Stoichiometry and Research - The Importance of Quantity in Biomedicine. IntechOpen. URL:[Link]

  • Atanassova, M., Vassilev, N., & Dukov, I. (2011). Lanthanoid complexes with thenoyltrifluoroacetone and 4-tert-butylcalix[4]arene-tetraacetic acid tetraethyl ester: synergistic extraction and separation. Microchimica Acta, 174, 175-181. URL:[Link]

  • Salvia, M. V., et al. (2023). The Curies' element: state of the art and perspectives on the use of radium in nuclear medicine. EJNMMI Radiopharmacy and Chemistry, 8(1), 28. URL:[Link]

Application

4-tert-Butylcalixarene tetraacetic acid as an ionophore in potentiometric sensors

Application Note: 4-tert-Butylcalix[4]arene Tetraacetic Acid Derivatives as High-Performance Ionophores in Potentiometric Sensors Introduction & Scope Potentiometric sensors, particularly Ion-Selective Electrodes (ISEs),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-tert-Butylcalix[4]arene Tetraacetic Acid Derivatives as High-Performance Ionophores in Potentiometric Sensors

Introduction & Scope

Potentiometric sensors, particularly Ion-Selective Electrodes (ISEs), are fundamental tools in clinical diagnostics, environmental monitoring, and the rapidly expanding field of wearable biosensors[1]. Achieving high selectivity for specific alkali metals—most notably distinguishing sodium (Na⁺) from potassium (K⁺)—is notoriously difficult due to their similar physicochemical properties.

The macrocyclic compound 4-tert-butylcalix[4]arene tetraacetic acid, and specifically its esterified derivative 4-tert-butylcalix[4]arene-tetraacetic acid tetraethyl ester (commercially known as Sodium Ionophore X ), has revolutionized Na⁺ sensing[2],[3]. This application note details the mechanistic principles, membrane formulation, and fabrication protocols for utilizing this ionophore in state-of-the-art solid-contact potentiometric sensors[4],[5].

Mechanistic Insights: The Causality of Selectivity

As an application scientist, it is critical to understand why a sensor formulation works, rather than just how to mix it. The exceptional performance of Sodium Ionophore X is rooted in its supramolecular chemistry[6].

  • Size-Exclusion & Ion-Dipole Interactions: Calixarenes are cyclic oligomers synthesized from p-tert-butylphenol and formaldehyde[5]. The "cone" conformation of 4-tert-butylcalix[4]arene provides a rigid, pre-organized cavity. When functionalized with tetraethyl ester groups at the lower rim, the cavity size perfectly matches the ionic radius of dehydrated Na⁺. The carbonyl oxygens act as hard Lewis bases, wrapping around the Na⁺ ion through strong ion-dipole interactions, heavily favoring Na⁺ over K⁺[7].

  • Causality of Membrane Additives: An ionophore cannot function efficiently alone in a polymeric membrane. The addition of a lipophilic anionic site, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB), is critical[8]. It ensures permselectivity (Donnan exclusion of anions), reduces membrane electrical resistance, and prevents the extraction of counter-anions from the sample, which would otherwise cause sub-Nernstian responses[8],[9].

Workflow Visualization

G cluster_0 Sensor Fabrication & Transduction N1 Electrode Substrate (Glassy Carbon / Au) N2 Ion-to-Electron Transducer (e.g., MWCNTs / PEDOT) N1->N2 Deposition N3 Polymeric Membrane (PVC + DOS + Na-TFPB) N2->N3 Drop-casting N4 Calix[4]arene Ionophore (Host Cavity) N3->N4 Encapsulation N5 Target Analyte (Na+) Selective Complexation N4->N5 Host-Guest Binding N6 Potentiometric Readout (EMF Measurement) N5->N6 Phase Boundary Potential

Fig 1. Signal transduction pathway in a calixarene-based solid-contact potentiometric sensor.

Data Presentation: Performance Characteristics

Table 1: Typical Analytical Performance of Calix[4]arene-based Na⁺ ISEs[4],[10]

ParameterTypical ValueMechanistic Rationale
Nernstian Slope 56.0 - 59.5 mV/decadeTheoretical ideal for monovalent cations at 25°C.
Linear Range 10⁻⁵ to 10⁻¹ MCovers physiological Na⁺ levels in blood (135-145 mM) and sweat.
Limit of Detection ~ 10⁻⁶ MGoverned by the leaching of primary ions from the membrane into the sample.
Selectivity (log K_Na,K) -2.8 to -3.0Rigid cone conformation heavily favors Na⁺ over K⁺.
Response Time < 5 secondsRapid ion-exchange kinetics at the membrane/water interface.

Experimental Protocol: Fabrication of a Solid-Contact Na⁺ ISE

Trustworthiness Note: This protocol utilizes a solid-contact architecture (using Multi-Walled Carbon Nanotubes, MWCNTs) to eliminate the inner filling solution. This enables miniaturization for wearable sensors and prevents potential drift caused by water layer formation[1],[5].

Materials & Reagents:

  • Ionophore: 4-tert-butylcalix[4]arene-tetraacetic acid tetraethyl ester (Sodium Ionophore X)[2]

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)[4]

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)[4]

  • Lipophilic Additive: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB)[8]

  • Transducer: Carboxylic acid-functionalized MWCNTs[8]

  • Solvent: Tetrahydrofuran (THF)[4]

Step-by-Step Methodology:

Step 1: Transducer Layer Preparation

  • Disperse 1 mg/mL of MWCNTs in THF using ultrasonication for 30 minutes to ensure a homogenous suspension.

  • Drop-cast 10 µL of the MWCNT suspension onto a clean glassy carbon electrode (GCE) or gold substrate. Allow the THF to evaporate at room temperature.

  • Causality: MWCNTs act as an ion-to-electron transducer. Their high double-layer capacitance stabilizes the phase boundary potential and actively repels water, preventing the formation of a detrimental aqueous layer between the substrate and the membrane[1].

Step 2: Membrane Cocktail Formulation

  • In a glass vial, dissolve the following in 1 mL of THF[8]:

    • 1.2 mg Sodium Ionophore X

    • 0.5 mg Na-TFPB

    • 33.0 mg PVC

    • 66.0 mg DOS

  • Causality: The ~1:2 ratio of PVC to DOS is mandatory. PVC alone is too rigid; the DOS plasticizer lowers the glass transition temperature of the polymer, creating a viscous liquid-like microenvironment that allows optimal mobility of the ionophore-analyte complex[5].

Step 3: Membrane Casting

  • Drop-cast 20-30 µL of the membrane cocktail onto the MWCNT-modified electrode.

  • Allow the membrane to cure and the THF to evaporate slowly under a glass dome for 24 hours.

  • Causality: Slow evaporation prevents the formation of pinholes or micro-cracks in the membrane, which would cause direct short-circuiting of the sample to the underlying transducer.

Step 4: Self-Validating Conditioning & Calibration

  • Conditioning: Immerse the sensor in a 10⁻³ M NaCl solution for 12 hours prior to first use.

    • Causality: Conditioning establishes a stable thermodynamic equilibrium of Na⁺ ions across the membrane-sample interface.

  • Validation: Perform a calibration sweep from 10⁻⁶ M to 10⁻¹ M NaCl. A successful, defect-free membrane will yield a linear Nernstian slope of ~59.2 mV/decade at 25°C. Any slope below 50 mV/decade indicates insufficient plasticizer or lipophilic additive degradation.

References

  • Lee, et al. "Wireless, Flexible, Ion-Selective Electrode System for Selective and Repeatable Detection of Sodium". Sensors, 2020. Available at:[Link]

  • Paczosa-Bator, B., et al. "Ion-Selective Electrodes with Solid Contact Based on Composite Materials: A Review". Sensors, 2022. Available at:[Link]

  • Cuartero, M., et al. "Addressing the Detection of Ammonium Ion in Environmental Water Samples via Tandem Potentiometry". ACS Sensors, 2018. Available at:[Link]

  • Wang, et al. "Using Screen Printing Technology to Fabricate Flexible Sodium Ion Sensors". Micromachines, 2023. Available at:[Link]

  • Cuartero, M., et al. "Ionophore-Based Titrimetric Detection of Alkali Metal Ions in Serum". ACS Sensors, 2017. Available at:[Link]

Sources

Method

Use of 4-tert-Butylcalixarene tetraacetic acid in drug delivery systems

An Application Guide to 4-tert-Butylcalix[1]arene Tetraacetic Acid in Advanced Drug Delivery Systems Authored by: A Senior Application Scientist Abstract Calixarenes, a class of macrocyclic compounds, have emerged as hig...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 4-tert-Butylcalix[1]arene Tetraacetic Acid in Advanced Drug Delivery Systems

Authored by: A Senior Application Scientist

Abstract

Calixarenes, a class of macrocyclic compounds, have emerged as highly versatile scaffolds in supramolecular chemistry and are increasingly recognized for their potential in biomedical applications, particularly drug delivery.[2][3][4] Their unique bucket-like structure, featuring a hydrophobic cavity and rims that are amenable to chemical modification, makes them ideal candidates for encapsulating therapeutic agents.[5][6][7] This application note focuses on a specific, highly promising derivative: 4-tert-Butylcalix[1]arene tetraacetic acid . The functionalization of the lower rim with four carboxylic acid groups imparts an amphiphilic character, enabling self-assembly into stable nanostructures in aqueous media and providing multiple interaction points for drug loading.[8] This guide provides a comprehensive overview of its mechanism of action and detailed, field-tested protocols for the formulation, characterization, and in vitro evaluation of drug-loaded nanoparticles, designed to empower researchers in the development of next-generation therapeutic carriers.

Core Principles: The Scientific Basis for Application

The efficacy of 4-tert-butylcalix[1]arene tetraacetic acid as a drug delivery vehicle is rooted in its distinct molecular architecture and physicochemical properties.

  • Amphiphilic Self-Assembly: The molecule possesses a dual nature. The "upper rim" is decorated with bulky, hydrophobic tert-butyl groups, while the "lower rim" contains hydrophilic carboxylic acid moieties.[6] This amphiphilicity drives the spontaneous self-assembly of the calixarene molecules into core-shell nanostructures, such as micelles or vesicles, when dispersed in an aqueous environment above their critical aggregation concentration (CAC).[9][10] The hydrophobic tert-butyl groups form the core, creating a favorable environment for encapsulating poorly water-soluble drugs, while the hydrophilic carboxylic acid groups form the outer shell, ensuring colloidal stability in physiological media.

  • Multimodal Drug Encapsulation: Drug loading is not limited to a single mechanism. Therapeutic agents can be entrapped via:

    • Host-Guest Inclusion: The calixarene's intrinsic hydrophobic cavity can encapsulate small drug molecules that are sterically and chemically compatible.[6][11]

    • Hydrophobic Interactions: The hydrophobic core of the self-assembled nanoparticle serves as a reservoir for lipophilic drugs.[5][10]

    • Electrostatic and Hydrogen Bonding: The carboxylic acid groups on the nanoparticle surface can interact with drugs possessing complementary functional groups (e.g., amines), enhancing loading capacity and stability.[2]

  • Stimuli-Responsive Drug Release: The carboxylic acid groups are weak acids, making them sensitive to pH. In the neutral pH of the bloodstream (≈7.4), these groups are typically deprotonated and ionized, ensuring the stability of the nanocarrier. However, in the slightly acidic microenvironment of tumors (pH ≈ 5.5–6.5), these groups become protonated.[2] This shift in ionization can disrupt the nanoparticle's structure, triggering the release of the encapsulated drug precisely at the target site, which can reduce systemic toxicity and improve therapeutic efficacy.[11][12]

  • Biocompatibility: Calixarenes and their water-soluble derivatives generally exhibit low cytotoxicity and good biocompatibility, which are fundamental requirements for any material intended for clinical application.[1][2]

Visualization of Key Concepts

Molecular Structure and Amphiphilicity

cluster_calix 4-tert-Butylcalix[4]arene Tetraacetic Acid cluster_assembly Self-Assembly in Water C Hydrophobic Cavity (tert-butyl groups) A Hydrophilic Shell (Carboxylic Acid Groups) Core Core C->Core Forms Shell Shell A->Shell Forms Drug Drug

Caption: Amphiphilic nature driving self-assembly into a core-shell nanoparticle.

Experimental Application Protocols

These protocols provide a robust framework for formulating, characterizing, and evaluating drug delivery systems based on 4-tert-butylcalix[1]arene tetraacetic acid.

Protocol A: Formulation of Drug-Loaded Nanoparticles (Dialysis Method)

This protocol is designed for encapsulating hydrophobic drugs. The principle involves dissolving the calixarene and the drug in a water-miscible organic solvent and then dialyzing against water to induce self-assembly and nanoparticle formation.[11][12]

Materials & Equipment:

  • 4-tert-Butylcalix[1]arene tetraacetic acid

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Dimethyl Sulfoxide (DMSO, analytical grade)

  • Deionized (DI) water or Phosphate Buffered Saline (PBS)

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

  • Magnetic stirrer and stir bars

  • Glass vials

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh 10 mg of 4-tert-butylcalix[1]arene tetraacetic acid and dissolve it in 1.0 mL of DMSO to create a 10 mg/mL solution.

    • Accurately weigh 1 mg of the hydrophobic drug and dissolve it in 1.0 mL of DMSO to create a 1 mg/mL solution.

    Scientist's Note: Ensure complete dissolution. Gentle vortexing or sonication can be applied if necessary. The concentrations can be adjusted depending on the desired drug-to-carrier ratio.

  • Mixing:

    • In a clean glass vial, combine 1.0 mL of the calixarene solution and 0.5 mL of the drug solution (this creates a 20:1 carrier-to-drug weight ratio).

    • Mix thoroughly by gentle vortexing for 1 minute.

  • Hydration and Dialysis:

    • Cut a suitable length of dialysis tubing and hydrate it in DI water as per the manufacturer's instructions.

    • Load the calixarene-drug-DMSO mixture into the dialysis bag and securely clip both ends.

    • Place the sealed bag into a beaker containing 1 L of DI water.

    Expert Insight: The large volume of external aqueous phase acts as a sink, ensuring a high concentration gradient that facilitates the removal of DMSO and promotes efficient nanoparticle self-assembly.

  • Nanoparticle Formation:

    • Place the beaker on a magnetic stirrer and stir at a moderate speed (e.g., 200 rpm) at room temperature.

    • Replace the DI water every 4-6 hours for a total of 24-48 hours to ensure complete removal of DMSO.

    • After dialysis, the solution inside the bag should appear slightly opalescent, indicating nanoparticle formation.

  • Collection and Storage:

    • Carefully remove the dialysis bag and transfer the nanoparticle suspension to a clean vial.

    • Store the suspension at 4°C for short-term use. For long-term storage, lyophilization may be considered.

Experimental Workflow Diagram

A 1. Dissolve Calixarene & Drug in DMSO B 2. Load Mixture into Dialysis Bag (MWCO 3.5kDa) A->B C 3. Dialyze against DI Water (24-48h with changes) B->C D 4. DMSO diffuses out, Nanoparticles self-assemble C->D E 5. Collect Nanoparticle Suspension D->E

Caption: Workflow for nanoparticle formulation using the dialysis method.

Protocol B: Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.

1. Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrument: Dynamic Light Scattering (DLS) Zetasizer.

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension with DI water to an appropriate concentration (to achieve a count rate between 100-500 kcps).

    • Equilibrate the sample at 25°C for 2 minutes.

    • Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential.

  • Interpretation:

    • Size: A size range of 100-200 nm is often desirable for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[12]

    • PDI: A PDI value < 0.3 indicates a monodisperse and homogenous population of nanoparticles.[13]

    • Zeta Potential: A value more negative than -30 mV (due to the deprotonated carboxylic acids) suggests high colloidal stability due to electrostatic repulsion between particles.[9]

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Instrument: UV-Vis Spectrophotometer or HPLC.

  • Procedure:

    • Take a known volume (e.g., 1 mL) of the nanoparticle suspension and lyophilize it to determine the total weight of the drug-loaded nanoparticles.

    • Take another known volume (e.g., 1 mL), disrupt the nanoparticles by adding a suitable solvent (e.g., DMSO or methanol) to release the encapsulated drug.

    • Quantify the amount of drug using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

  • Calculations:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Typical Nanoparticle Characterization Data
ParameterTypical ValueSignificance
Hydrodynamic Diameter180 - 220 nmSuitable for potential EPR effect
Polydispersity Index (PDI)< 0.3Homogeneous size distribution
Zeta Potential> -30 mVHigh colloidal stability
Drug Loading Content (DLC)5 - 10%Varies by drug and formulation
Encapsulation Efficiency (EE)> 70%High efficiency of drug encapsulation

Note: These values are illustrative and will vary based on the specific drug and precise formulation parameters.[9]

Protocol C: In Vitro pH-Responsive Drug Release Study

This protocol simulates drug release in physiological versus acidic tumor environments.

Materials & Equipment:

  • Drug-loaded nanoparticle suspension

  • PBS (pH 7.4) and Acetate Buffer (pH 5.5)

  • Dialysis tubing (MWCO 3.5 kDa)

  • 37°C shaking water bath or incubator

  • UV-Vis Spectrophotometer or HPLC

Step-by-Step Procedure:

  • Setup:

    • Pipette a precise volume (e.g., 2 mL) of the drug-loaded nanoparticle suspension into two separate, hydrated dialysis bags.

    • Place one bag in a beaker containing 100 mL of PBS (pH 7.4) and the other in a beaker with 100 mL of Acetate Buffer (pH 5.5).

    Expert Insight: The large volume of release medium ensures "sink conditions," where the concentration of released drug in the external medium is negligible, preventing equilibrium from being reached and ensuring the release rate is primarily governed by the formulation.

  • Incubation:

    • Place both beakers in a shaking incubator at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using UV-Vis or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

  • Data Analysis:

    • Plot the cumulative drug release (%) versus time (hours) for both pH conditions. A significantly faster and higher release profile at pH 5.5 compared to pH 7.4 demonstrates the desired pH-responsive behavior.[2][11]

pH-Triggered Release Mechanism

cluster_pH74 pH 7.4 (Bloodstream) cluster_pH55 pH 5.5 (Tumor Microenvironment) A Nanoparticle Stable (Carboxylic groups ionized, -COO⁻) Minimal Drug Release B Nanoparticle Destabilizes (Carboxylic groups protonated, -COOH) Accelerated Drug Release A->B Change in pH

Caption: Diagram of pH-responsive drug release from the calixarene nanoparticle.

Concluding Remarks

4-tert-Butylcalix[1]arene tetraacetic acid represents a powerful and highly adaptable platform for drug delivery. Its capacity for self-assembly, multimodal drug loading, and stimuli-responsive release makes it a compelling candidate for developing targeted therapies that can enhance drug efficacy while minimizing side effects. The protocols detailed herein provide a validated starting point for researchers to explore and optimize this promising nanocarrier for a wide range of therapeutic applications.

References

  • Title: Preparation and Characterization of Amphiphilic Calixarene Nanoparticles as Delivery Carriers for Paclitaxel - J-Stage Source: J-Stage URL: [Link]

  • Title: Design, Preparation, and Characterization of Novel Calix[1]arene Bioactive Carrier for Antitumor Drug Delivery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development of calixarene-based drug nanocarriers - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Assessment of the in vitro toxicity of calixarenes and a metal-seamed calixarene: a chemical pathway for clinical application - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Preparation, Characterization, and In-Vitro Assessment of Calixarene Nanovesicles: A Supramolecular Based Nano-Carrier for Paclitaxel Drug Delivery | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Research progress on calixarene/pillararene-based controlled drug release systems Source: Springer URL: [Link]

  • Title: Research progress on calixarene/pillararene-based controlled drug release systems - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, Preparation, and Characterization of Novel Calix[1]arene Bioactive Carrier for Antitumor Drug Delivery - Frontiers Source: Frontiers URL: [Link]

  • Title: Role of Calixarene in Chemotherapy Delivery Strategies - MDPI Source: MDPI URL: [Link]

  • Title: Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Calix[n]arene/Pillar[n]arene-Functionalized Graphene Nanocomposites and Their Applications - Frontiers Source: Frontiers URL: [Link]

  • Title: Controlled drug delivery systems based on calixarenes Source: wjgnet.com URL: [Link]

  • Title: (PDF) Synthesis of a Series of Novel Tetra-tert-butylcalix[1]arene Linked to 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis of p-tert-Butylcalix[1]arene and ether derivative - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis of new p-tert-butylcalix[1]arene-based polyammonium triazolyl amphiphiles and their binding with nucleoside phosphates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Calix[1]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging - MDPI Source: MDPI URL: [Link]

  • Title: 7 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Application

Liquid-liquid extraction of lanthanides with 4-tert-Butylcalixarene tetraacetic acid

Application Note & Protocol Topic: High-Efficiency Liquid-Liquid Extraction of Lanthanides with 4-tert-Butylcalix[1]arene Tetraacetic Acid Executive Summary The separation of trivalent lanthanide ions (Ln³⁺) is a signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficiency Liquid-Liquid Extraction of Lanthanides with 4-tert-Butylcalix[1]arene Tetraacetic Acid

Executive Summary

The separation of trivalent lanthanide ions (Ln³⁺) is a significant challenge in fields ranging from nuclear waste reprocessing to the purification of rare-earth elements for high-technology applications. Their similar ionic radii and chemical properties necessitate highly selective separation techniques. This document provides a comprehensive guide to the liquid-liquid extraction of lanthanides using 4-tert-butylcalix[1]arene tetraacetic acid, a pre-organized macrocyclic ligand designed for efficient and selective metal ion complexation. We will explore the foundational principles of this extraction system, present a detailed experimental protocol, and discuss the critical parameters that govern its efficacy. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.

Theoretical Background: The Power of Pre-organization

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their inherent three-dimensional, cup-like structure makes them ideal platforms, or scaffolds, for creating highly selective ionophores.[2] By functionalizing the lower rim of the calixarene with specific ligating groups, we can create a "pre-organized" cavity that is perfectly tailored to bind target ions.

For the complexation of hard metal cations like the lanthanides, hard oxygen donor atoms are required.[3] The subject of this note, p-tert-butylcalix[1]arene tetraacetic acid, features four carboxylic acid groups (-CH₂COOH) appended to the phenolic oxygens at the lower rim. These groups provide the necessary hard oxygen donors to form stable complexes with Ln³⁺ ions. The extraction process operates on a principle of ion exchange, where the protons of the carboxylic acid groups are exchanged for a lanthanide ion, forming a neutral, lipophilic complex that is preferentially soluble in an immiscible organic phase.[4]

The overall equilibrium can be represented as:

Ln³⁺(aq) + H₄L(org) ⇌ [Ln(HL)] (org) + 3H⁺(aq)

where H₄L represents the neutral calixarene ligand. This equilibrium highlights the critical role of pH; by controlling the acidity of the aqueous phase, we can drive the reaction forward to favor extraction into the organic phase.[1][5]

Experimental Workflow and Mechanism

The following diagrams illustrate the overall experimental process and the proposed mechanism of lanthanide complexation by the calixarene ligand.

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis Aqueous Aqueous Phase (Lanthanide Salts in H₂O) Funnel 1. Combine Phases in Separatory Funnel Aqueous->Funnel Organic Organic Phase (Calixarene in Chloroform) Organic->Funnel AdjustpH 2. Adjust Aqueous pH Funnel->AdjustpH Shake 3. Shake to Equilibrate AdjustpH->Shake Separate 4. Allow Phases to Separate Shake->Separate Aq_Analysis Aqueous Phase Analysis (ICP-OES/MS) Separate->Aq_Analysis Collect Aqueous Layer Data_Calc Calculate D and %E Aq_Analysis->Data_Calc

Caption: Experimental workflow for lanthanide extraction.

G cluster_Calix 4-tert-Butylcalix[4]arene Tetraacetic Acid C Calix[4]arene Scaffold O1 O C->O1 O2 O C->O2 O3 O C->O3 O4 O C->O4 COOH1 COOH O1->COOH1 -CH₂ COOH2 COOH O2->COOH2 -CH₂ COOH3 COOH O3->COOH3 -CH₂ COOH4 COOH O4->COOH4 -CH₂ Ln Ln³⁺ COOH1->Ln COOH2->Ln COOH3->Ln COOH4->Ln H_plus 3H⁺ Ln->H_plus Ion Exchange

Caption: Lanthanide ion complexation by the calixarene.

Detailed Experimental Protocol

This protocol outlines a standard procedure for evaluating the extraction of a single lanthanide ion. It can be adapted for competitive extraction studies by including multiple lanthanides in the aqueous phase.

Materials and Reagents
  • Extractant: 4-tert-Butylcalix[1]arene tetraacetic acid (purity > 98%)

  • Organic Solvent: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), analytical grade.

  • Lanthanide Salts: Lanthanide(III) nitrate hexahydrates (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Yb(NO₃)₃·6H₂O), analytical grade.

  • Buffer Solutions: pH 2-6 (e.g., HNO₃/HEPES buffer systems).[6]

  • pH Adjustment: 0.1 M HNO₃ and 0.1 M NaOH solutions.

  • Aqueous Medium: Deionized water (18.2 MΩ·cm).

Equipment
  • Analytical balance

  • Volumetric flasks and pipettes

  • 25 mL or 50 mL separatory funnels

  • Mechanical shaker or wrist-action shaker

  • pH meter calibrated with standard buffers

  • Centrifuge (optional, to aid phase separation)

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or ICP-Mass Spectrometer (ICP-MS)

Preparation of Stock Solutions
  • Organic Phase (Extractant): Prepare a 1.0 mM solution of 4-tert-butylcalix[1]arene tetraacetic acid in chloroform. For example, dissolve the appropriate mass of the calixarene in a 100 mL volumetric flask and dilute to the mark with chloroform.

  • Aqueous Phase (Lanthanide): Prepare a 0.1 mM stock solution for each lanthanide of interest. For example, dissolve the calculated mass of the lanthanide(III) nitrate hexahydrate in a 100 mL volumetric flask and dilute to the mark with deionized water.

Step-by-Step Extraction Procedure
  • Phase Combination: Pipette 10.0 mL of the 1.0 mM calixarene organic phase and 10.0 mL of the 0.1 mM lanthanide aqueous phase into a clean separatory funnel.

  • pH Adjustment: Adjust the pH of the aqueous phase to the desired value (e.g., pH 4.0) by adding microliter quantities of 0.1 M HNO₃ or 0.1 M NaOH. Monitor the pH carefully with a calibrated pH meter.

  • Equilibration: Stopper the funnel and shake vigorously using a mechanical shaker for a minimum of 1 hour to ensure the extraction equilibrium is reached. A longer time (up to 12 hours) may be necessary to guarantee full equilibration.[6]

  • Phase Separation: Allow the funnel to stand undisturbed for at least 30 minutes for the organic and aqueous phases to separate completely. If an emulsion forms, gentle centrifugation can be used to break it.

  • Sample Collection: Carefully drain the lower organic phase, followed by the aqueous phase into separate, labeled vials.

  • Analysis:

    • Take an aliquot of the initial aqueous phase (before extraction) and dilute it to a suitable concentration for ICP-OES/MS analysis. This is [Ln³⁺]initial.

    • Take an aliquot of the aqueous phase after extraction and dilute it similarly for analysis. This gives the equilibrium concentration, [Ln³⁺]aq.

Data Calculation and Validation

To quantify the extraction efficiency, two key parameters are calculated:

  • Distribution Ratio (D): The ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

    • First, calculate the concentration in the organic phase by mass balance: [Ln³⁺]org = [Ln³⁺]initial - [Ln³⁺]aq (Assuming equal volumes of aqueous and organic phases)

    • Then, calculate D: D = [Ln³⁺]org / [Ln³⁺]aq

  • Percentage Extraction (%E): The percentage of the metal ion transferred from the aqueous to the organic phase.

    %E = (D / (D + 1)) * 100

  • Separation Factor (β): For a solution containing two different lanthanides (Ln₁ and Ln₂), the separation factor is the ratio of their distribution ratios. It is a measure of the extractant's ability to separate them.

    β(Ln₁/Ln₂) = DLn₁ / DLn₂

Key Parameters and Scientific Rationale

The Critical Role of pH

The extraction of lanthanides with carboxylic acid-functionalized calixarenes is highly pH-dependent.[1] At low pH, the carboxylic acid groups remain protonated (–COOH), and the ligand is a poor complexant. As the pH increases, the groups deprotonate (–COO⁻), significantly enhancing the ligand's ability to chelate the trivalent lanthanide cations. Extraction typically becomes significant above pH 3 and increases sharply, often plateauing at higher pH values.[1][5] However, at very high pH (>8), lanthanides may precipitate as insoluble hydroxides, which must be avoided.[1] Therefore, the optimal pH range must be empirically determined for each specific system.

Influence of the Lanthanide Ionic Radius

The stability of the lanthanide-calixarene complex, and thus the extraction efficiency, is influenced by the ionic radius of the metal ion. Due to the "lanthanide contraction," the ionic radius decreases steadily from Lanthanum (La) to Lutetium (Lu). This can lead to a trend in extractability across the series, although the selectivity is highly dependent on the specific calixarene's cavity size and flexibility.

Choice of Organic Solvent

While chlorinated solvents like chloroform and dichloromethane are commonly used in laboratory studies due to their excellent solvating power for the calixarene and its metal complex, their use at an industrial scale is often discouraged.[7] Alternative solvents, such as aromatic ethers, have been investigated to develop more environmentally benign extraction systems.[7] The choice of solvent can impact the extraction kinetics and the stability of the extracted species.

Data Presentation: A Comparative Overview

The following table provides a template for summarizing experimental results, allowing for easy comparison of extraction performance under different conditions.

Lanthanide IonAqueous Phase pH[Ln³⁺]initial (mM)[Ln³⁺]aq, final (mM)Distribution Ratio (D)Extraction (%E)Separation Factor (β) vs. La³⁺
La³⁺4.00.100e.g., 0.0501.050.0%1.0
Eu³⁺4.00.100e.g., 0.0204.080.0%4.0
Yb³⁺4.00.100e.g., 0.0109.090.0%9.0
Eu³⁺5.00.100e.g., 0.00519.095.0%19.0 (vs. La³⁺ at pH 4)

Data are illustrative and must be determined experimentally.

References

  • Extraction and complexation of lanthanide ions by dihomooxacalix[1]arene and calix[1]arene tetraketone derivatives: An experimental and molecular dynamics investigation. (2019). [No Source Info] Available at:

  • Atanassova, M., & Kurteva, V. (2016). Synergism as a phenomenon in solvent extraction of 4f-elements with calixarenes. RSC Advances.
  • Macerata, E., et al. (2010). Assessing the mechanism of the synergistic action of calixarenes and Co-dicarbollides in lanthanide extractions. New Journal of Chemistry.
  • Bauer, A., et al. (2022). Tetra-Substituted p-Tert-Butylcalix[1]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f-Element Cations. ChemistryOpen. Available at:

  • Macerata, E., et al. (2010). Assessing the mechanism of the synergistic action of calixarenes and Co-dicarbollides in lanthanide extractions. RSC Publishing.
  • Calixarene Derivatives for An(III)/Ln(III) Separation in Nuclear Fuel Reprocessing. (n.d.). ResearchGate. Available at: [Link]

  • Extraction and complexation of lanthanide ions by dihomooxacalix[1]arene and calix[1]arene tetraketone derivatives: An experimental and molecular dynamics investigation. (n.d.). ResearchGate. Available at: [Link]

  • Ohto, K., et al. (n.d.). Extraction of Metal Ions Using a Calix[1]arene Carboxylic Acid Derivative in Aromatic Ethers. [No Source Info]. Available at:

  • El-Sweify, F. H., & El-Dessouky, S. I. (n.d.). Liquid-liquid extraction of some lanthanide metal ions by polyoxyalkylene systems. PubMed. Available at: [Link]

  • Selective Extraction of Ga(III) with p-t -Butylcalix[1]arene Tetrahydroxamic Acid. (2016). [No Source Info]. Available at:

Sources

Method

Application Note: 4-tert-Butylcalixarene Tetraacetic Acid as a High-Performance Stationary Phase in Liquid Chromatography

Application Note: 4-tert-Butylcalix[4]arene Tetraacetic Acid as a High-Performance Stationary Phase in Liquid Chromatography Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals Docu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-tert-Butylcalix[4]arene Tetraacetic Acid as a High-Performance Stationary Phase in Liquid Chromatography

Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol

Executive Summary

The demand for high-resolution separation of complex mixtures—ranging from structural isomers to pharmaceutical intermediates—has driven the evolution of supramolecular stationary phases. 4-tert-Butylcalix[4]arene tetraacetic acid (t-BC4A-TAA) represents a paradigm shift in High-Performance Liquid Chromatography (HPLC). Characterized by a rigid, pre-organized "cone" conformation, this macrocyclic host molecule offers a unique multi-modal retention mechanism.

When covalently bonded to a silica matrix, the t-BC4A-TAA stationary phase combines reversed-phase (RP), normal-phase (NP), ion-exchange (IEX), and host-guest inclusion chromatography into a single highly selective column[1]. This guide details the mechanistic principles, synthesis protocols, and validated analytical workflows for utilizing t-BC4A-TAA in advanced chromatographic separations.

Mechanistic Principles of Supramolecular Separation

To leverage the full potential of a t-BC4A-TAA column, one must understand the causality behind its selectivity. Traditional C18 columns rely almost exclusively on hydrophobic partitioning. In contrast, t-BC4A-TAA provides a highly structured, three-dimensional interaction environment:

  • Hydrophobic Inclusion (Upper Rim): The four tert-butyl groups form a hydrophobic "basket." Analytes with appropriate steric dimensions (e.g., substituted benzenes) can penetrate this cavity, forming stable host-guest inclusion complexes.

  • 
    -
    
    
    
    Stacking (Aromatic Core):
    The electron-rich phenolic rings of the calixarene backbone engage in
    
    
    -
    
    
    interactions with aromatic analytes, providing exceptional selectivity for positional isomers (ortho/meta/para) based on their electron density distribution.
  • Cation Exchange & Hydrogen Bonding (Lower Rim): The four acetic acid moieties at the lower rim act as potent hydrogen-bond donors/acceptors and cation exchangers[2]. This allows for the baseline resolution of basic drugs, amino acids, and alkaline/alkaline earth metals[3].

InteractionMechanism Analyte Target Analyte Hydrophobic Hydrophobic Cavity (tert-Butyl Groups) Analyte->Hydrophobic Host-Guest Inclusion PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Aromatic Stacking IonExchange Cation Exchange (Acetic Acid Groups) Analyte->IonExchange Electrostatic Binding Hbond Hydrogen Bonding (Carboxyl/Amide) Analyte->Hbond Dipole-Dipole

Multi-modal interaction pathways of t-BC4A-TAA with target analytes.

Synthesis & Column Packing Protocol

To ensure a self-validating system, the stationary phase must be synthesized with strict control over surface coverage and residual silanol activity. Unreacted silanols cause peak tailing for basic analytes; therefore, exhaustive end-capping is a critical step in this protocol.

Phase 1: Preparation of Aminopropyl-Silica
  • Activation: Suspend 10 g of spherical porous silica (5 µm particle size, 100 Å pore size) in 100 mL of 10% HCl. Reflux for 8 hours to maximize surface silanol density. Wash with ultrapure water until neutral, then dry under vacuum at 150°C for 12 hours.

  • Silanization: Suspend the activated silica in 100 mL of anhydrous toluene. Add 5 mL of 3-aminopropyltriethoxysilane (APTES). Reflux under a nitrogen atmosphere for 24 hours.

  • Purification: Filter the functionalized silica and wash sequentially with toluene, dichloromethane, and methanol. Dry at 80°C.

Phase 2: Covalent Bonding of t-BC4A-TAA
  • Activation of Calixarene: Dissolve 2.0 g of t-BC4A-TAA in 50 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to activate the carboxylic acid groups. Stir for 2 hours at room temperature.

  • Amidation: Add 5 g of the aminopropyl-silica to the activated calixarene solution. Stir the suspension at 60°C for 48 hours to ensure maximum ligand density.

  • End-Capping (Critical Step): Filter and wash the silica. Suspend the bonded phase in 50 mL of toluene containing 2 mL of hexamethyldisilazane (HMDS). Reflux for 6 hours to cap any remaining unreacted aminopropyl or silanol groups.

  • Column Packing: Slurry-pack the dried stationary phase into a standard stainless steel HPLC column (150 mm × 4.6 mm i.d.) using methanol as the pushing solvent at 6000 psi.

SynthesisWorkflow S1 Bare Silica Gel (Activation via HCl) S2 Aminopropyl-Silica (Silanization with APTES) S1->S2 Reflux in Toluene S4 Bonded Stationary Phase (Amide Linkage) S2->S4 Addition of Activated Calixarene S3 t-BC4A-TAA Activation (EDC/NHS Coupling) S3->S4 Carboxylic Acid Activation S5 End-Capping (HMDS Treatment) S4->S5 Block Unreacted Silanols S6 Packed HPLC Column (Ready for Analysis) S5->S6 Slurry Packing at 6000 psi

Workflow for synthesizing t-BC4A-TAA bonded silica stationary phase.

Application Workflows & Analytical Protocols

Workflow A: Separation of Positional Isomers (Nitroanilines)

Positional isomers often co-elute on standard C18 columns due to identical lipophilicity. The t-BC4A-TAA column resolves these based on steric fit within the calixarene cavity.

  • Mobile Phase: Methanol / Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Mechanism: The para-isomer experiences the least steric hindrance, allowing deeper penetration into the hydrophobic cavity, resulting in the longest retention time. The ortho-isomer is sterically blocked from deep inclusion and elutes first[1].

Workflow B: Resolution of Basic Pharmaceuticals

Basic drugs often suffer from severe peak tailing on traditional silica columns. The tetraacetic acid lower rim of t-BC4A-TAA acts as a controlled ion-exchange site, while the hydrophobic upper rim provides baseline retention.

  • Mobile Phase: Acetonitrile / 20 mM Potassium Phosphate Buffer (pH 3.5) (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Mechanism: At pH 3.5, the basic drugs are protonated. They interact via cation-exchange with the partially ionized acetic acid groups of the calixarene, yielding sharp, symmetrical peaks.

Quantitative Data Presentation

The following table summarizes the comparative retention and selectivity data of the t-BC4A-TAA column against a standard C18 column, demonstrating the superior supramolecular recognition capabilities of the calixarene phase.

Analyte ClassCompoundRetention Factor (

) on t-BC4A-TAA
Retention Factor (

) on C18
Selectivity (

) on t-BC4A-TAA
Positional Isomers o-Nitroaniline1.852.10-
m-Nitroaniline2.402.151.30 (m/o)
p-Nitroaniline3.652.201.52 (p/m)
Basic Drugs Metoprolol4.121.80 (Tailing)-
Propranolol5.802.45 (Tailing)1.41
Alkaline Metals Na+2.10Unretained-
K+3.45Unretained1.64 (K+/Na+)

Note: The high retention of K+ over Na+ is attributed to the specific ionic radius fit within the lower rim oxygen atoms of the tetraacetic acid moiety.

Troubleshooting & Optimization Insights

  • Loss of Resolution for Isomers: If selectivity between positional isomers decreases over time, it indicates that the hydrophobic cavities may be blocked by strongly retained lipophilic impurities. Solution: Flush the column with 100% tetrahydrofuran (THF) or chloroform for 30 minutes to disrupt strong host-guest inclusion complexes, followed by a gradient return to the standard mobile phase.

  • Peak Tailing for Basic Analytes: If peak asymmetry exceeds 1.5, the ionic strength of the mobile phase is likely too low to facilitate rapid ion-exchange kinetics. Solution: Increase the buffer concentration (e.g., from 20 mM to 50 mM) or slightly adjust the pH to modulate the ionization state of the tetraacetic acid groups.

References

  • Chromatography in Supramolecular and Analytical Chemistry of Calixarenes Source: ResearchGate URL:[Link]

  • SEPARATION SCIENCE – THEORY AND PRACTICE 2013 Source: Wrocław University of Science and Technology (pwr.edu.pl) URL:[Link]

  • Coordination Chemistry of Phosphorylated Calixarenes and Their Application to Separations Science Source: ACS Publications URL:[Link]

Sources

Application

Functionalization of 4-tert-Butylcalixarene Tetraacetic Acid for Specific Ion Recognition

Functionalization of 4-tert-Butylcalix[4]arene Tetraacetic Acid for Specific Ion Recognition Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Content Type: Application Note & Expe...

Author: BenchChem Technical Support Team. Date: March 2026

Functionalization of 4-tert-Butylcalix[4]arene Tetraacetic Acid for Specific Ion Recognition

Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Structural Rationale and Mechanistic Insights

The supramolecular scaffold of p-tert-butylcalix[4]arene is a cornerstone in host-guest chemistry. When functionalized at the lower rim to form 4-tert-butylcalix[4]arene tetraacetic acid (BCA-TA), the macrocycle transforms into a highly pre-organized, oxygen-rich coordination sphere.

The "Template Effect" and Stereochemical Control

The unfunctionalized calix[4]arene possesses a network of intramolecular hydrogen bonds at the lower rim, which allows for conformational flexibility. However, exhaustive alkylation/acylation of these phenolic hydroxyls with bulky acetic acid or ester derivatives introduces severe steric hindrance. This steric bulk prevents the macrocycle from undergoing oxygen-through-the-annulus ring inversion, effectively locking the molecule into the thermodynamically stable cone conformation[1]. This rigid pre-organization is critical: it directs all four carboxylate (or amide) oxygen donors into a convergent cavity, creating an ideal binding pocket for hard metal cations.

Interfacial Recognition and Hard-Soft Acid-Base (HSAB) Synergy

BCA-TA and its amide derivatives operate on the principles of HSAB theory. The hard oxygen donors exhibit exceptional affinity for hard acids, including alkali metals (Na⁺), lanthanides (Nd³⁺), and actinides (²²³Ra). During liquid-liquid solvent extraction, the rate-controlling step is the interfacial reaction. The hydrophobic upper rim (tert-butyl groups) anchors the calixarene in the organic phase, while the hydrophilic lower rim interacts with the aqueous phase. The host must strip the hydration shell from the target metal ion at the liquid-liquid interface before encapsulating it and transferring the neutral host-guest complex into the organic bulk[2].

Furthermore, the BCA-TA scaffold exhibits specific recognition for molecular cations. In non-polar solvents like nitrobenzene, it binds the oxonium ion (H₃O⁺) via extensive hydrogen bonding between the cation and both the ether and carbonyl oxygen atoms of the ligand[3]. In radiopharmaceutical applications, BCA-TA chelating systems form highly stable complexes with alpha-emitters like ²²³Ra, though optimal in vivo stability often requires secondary encapsulation into nanocarriers to prevent the recoil of daughter isotopes[4].

Synthesis and Functionalization Workflows

Direct amidation of the BCA-TA carboxylic acids is kinetically sluggish due to the extreme steric crowding at the lower rim. To achieve quantitative tetrasubstitution, the tetraacetic acid must first be converted into a highly electrophilic tetra-acid chloride intermediate[5].

G A Calix[4]arene Tetraester B Tetraacetic Acid (BCA-TA) A->B Hydrolysis (NaOH) C Tetra-Acid Chloride Intermediate B->C Activation (SOCl2) D Amide-Functionalized Ionophore C->D Amidation (R-NH2, Et3N)

Figure 1: Step-by-step chemical workflow for the lower-rim functionalization of calix[4]arene.

Experimental Protocols

Protocol A: Synthesis of the Tetra-Acid Chloride Intermediate

Self-Validating Principle: The conversion of the acid to the acid chloride prevents the formation of unreactive anhydride byproducts and ensures 100% substitution in subsequent amidation steps.

  • Reagent Preparation: Suspend 1.0 mmol of p-tert-butylcalix[4]arene tetraacetic acid (cone conformer) in 15 mL of anhydrous thionyl chloride (SOCl₂).

  • Activation: Reflux the mixture under an inert argon atmosphere for 4–6 hours. The suspension will gradually turn into a clear solution as the acid chloride forms.

  • Isolation: Remove the excess SOCl₂ under reduced pressure. Co-evaporate the residue twice with dry toluene (5 mL) to remove trace HCl and SOCl₂.

  • Validation: Analyze the crude product via FT-IR. The successful conversion is marked by the disappearance of the broad –OH stretch and the shift of the carbonyl (C=O) stretch from ~1750 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acid chloride). Use immediately for Protocol B.

Protocol B: Lower-Rim Amidation with Target-Specific Ligands

Self-Validating Principle: Utilizing an excess of amine and a non-nucleophilic base (Et₃N) in an anhydrous solvent neutralizes the HCl byproduct, driving the reaction forward and preventing the hydrolysis of the acid chloride[5].

  • Amine Preparation: In a flame-dried flask, dissolve 6.0 mmol of the target primary amine (e.g., diethylene glycol amine for alkali metal extraction) and 7.2 mmol of triethylamine (Et₃N) in 20 mL of dry CH₂Cl₂. Cool to 0 °C under argon[5].

  • Coupling: Dissolve the tetra-acid chloride (from Protocol A) in 10 mL of dry CH₂Cl₂. Add this solution dropwise to the amine mixture using a syringe to prevent exothermic degradation.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Purification: Filter any precipitated salts. Wash the organic filtrate sequentially with 1.0 M HCl (to remove unreacted amine and Et₃N) and deionized water. Dry over MgSO₄ and evaporate the solvent[5].

  • Validation: Confirm the cone conformation via ¹H NMR (CDCl₃). You must observe a distinct pair of doublets (typically between 3.1 and 4.5 ppm) corresponding to the axial and equatorial protons of the Ar–CH₂–Ar methylene bridges, confirming C₄v symmetry.

Protocol C: Liquid-Liquid Solvent Extraction Assay

Self-Validating Principle: Measuring the depletion of the metal ion in the aqueous phase via UV-Vis (for picrate salts) or ICP-MS provides a direct, interference-free quantification of the host-guest complexation efficiency.

  • Phase Preparation: Prepare a 1.0 × 10⁻⁴ M aqueous solution of the target metal picrate (e.g., Na⁺ picrate). Prepare a 1.0 × 10⁻⁴ M solution of the functionalized calix[4]arene in CH₂Cl₂.

  • Equilibration: Combine equal volumes (e.g., 5 mL each) of the aqueous and organic solutions in a sealed extraction vial. Shake vigorously mechanically for 12 hours at 25 °C to ensure thermodynamic equilibrium at the liquid-liquid interface.

  • Phase Separation: Allow the phases to separate completely (centrifuge at 3000 rpm for 5 minutes if emulsions form).

  • Quantification: Carefully extract an aliquot of the aqueous phase. Measure the absorbance of the picrate anion at its λ_max (typically ~355 nm). Calculate the extraction efficiency (%E) based on the decrease in absorbance relative to a blank control.

Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase M Hydrated Metal Ion (e.g., Nd3+, Na+) I Liquid-Liquid Interface (Dehydration & Binding) M->I Diffusion L Functionalized Calixarene (Host) L->I Diffusion ML Host-Guest Complex (Extracted Species) I->ML Phase Transfer

Figure 2: Interfacial ion recognition and solvent extraction mechanism by calix[4]arene hosts.

Quantitative Ion Binding & Extraction Metrics

The table below summarizes the binding affinities and extraction efficiencies of BCA-TA and its functionalized derivatives across various target ions and solvent systems.

Host MoleculeTarget IonSolvent System / PhaseBinding Metric / EfficiencyRef.
BCA-TA Oxonium (H₃O⁺)Nitrobenzenelog K = 2.1[3]
BCA-TA Neodymium (Nd³⁺)Aqueous / Organic InterfaceHigh Affinity (Interfacial Rxn)[2]
BCA-TA Radium (²²³Ra)Aqueous (in vivo models)Highly Stable Chelation[4]
BCA-Diethylene Glycol Amide Sodium (Na⁺)Water / Dichloromethane~100% Extraction Efficiency[5]

References

1.[1] Functionalized Calixarenes as Promising Antibacterial Drugs | Encyclopedia MDPI. Available at: [Link] 2.[3] Complexation of Oxonium and Ammonium Ions by Lower-rim Calix[4]arene Amino Acid Derivatives | SciSpace. Available at:[Link] 3.[2] Ion Exchange and Solvent Extraction Insights | Scribd. Available at:[Link] 4.[5] Extraction and complexation of alkali and alkaline earth metal cations by lower-rim calix[4]arene diethylene glycol amide | RSC Publishing. Available at:[Link] 5.[4] Nanoradiopharmaceuticals Based on Alpha Emitters: Recent Developments for Medical Applications | PMC - NIH. Available at:[Link]

Sources

Method

Supramolecular Remediation: Application of 4-tert-Butylcalixarene Tetraacetic Acid in Pollutant Capture

Supramolecular Remediation: Application of 4-tert-Butylcalix[4]arene Tetraacetic Acid in Pollutant Capture Executive Summary In the fields of environmental remediation and pharmaceutical manufacturing (such as scavenging...

Author: BenchChem Technical Support Team. Date: March 2026

Supramolecular Remediation: Application of 4-tert-Butylcalix[4]arene Tetraacetic Acid in Pollutant Capture

Executive Summary

In the fields of environmental remediation and pharmaceutical manufacturing (such as scavenging toxic metal catalysts from Active Pharmaceutical Ingredient streams or sequestering isotopes like ²²³Ra in nanoradiopharmaceuticals)[1], 4-tert-butylcalix[4]arene tetraacetic acid (t-BCA) and its ester derivatives represent a paradigm shift in supramolecular chemistry. Characterized by a preorganized macrocyclic cavity and four lower-rim functional groups, t-BCA exhibits exceptional allosteric cooperativity. This application note provides authoritative, self-validating protocols for utilizing t-BCA in solvent extraction, solid-state polymeric capture, and real-time potentiometric sensing.

Mechanistic Grounding: The Allosteric Chelation Effect

The efficacy of t-BCA stems from its rigid, three-dimensional architecture. The tert-butyl groups at the upper rim confer high lipophilicity, ensuring excellent solubility in organic solvents and polymer matrices[2]. Conversely, the four acetic acid (or ester) moieties at the lower rim form an oxygen-rich coordination sphere.

Causality of Design: This structural preorganization minimizes the entropic penalty typically associated with metal complexation. When a target cation (e.g., Pb²⁺, Cd²⁺, or Ra²⁺) approaches, the ion-dipole interactions force the calixarene into a highly symmetrical "cone" conformation[3]. This creates a size-selective, protective hydrophobic shell around the hydrated metal ion, facilitating rapid phase transfer from aqueous effluents into organic or solid-state sinks[4].

ChelationPathway A Aqueous Phase (Heavy Metals: Pb2+, Cd2+) C Interface (Host-Guest Complexation) A->C Metal Diffusion B Organic Phase (t-BCA Extractant) B->C Extractant Diffusion D Phase Separation (Centrifugation) C->D Equilibration E Metal-Loaded Extract D->E Organic Phase F Depleted Raffinate D->F Aqueous Phase

Fig 1. Biphasic solvent extraction pathway of heavy metals using t-BCA.

Protocol 1: Liquid-Liquid Solvent Extraction of Heavy Metals

Context: Solvent extraction leverages the lipophilicity of t-BCA to transfer toxic heavy metals or radionuclides from aqueous wastewater into a recoverable organic phase[4].

Step-by-Step Methodology
  • Preparation of Extractant: Dissolve 1.0 mM t-BCA in chloroform (or a greener alternative such as isooctane with reversed micelles)[4].

    • Causality: The hydrophobic upper rim ensures the extractant remains exclusively in the organic phase, preventing secondary contamination of the aqueous effluent.

  • Aqueous Phase pH Adjustment: Adjust the heavy metal-containing aqueous solution to pH 4.0–6.5 using 0.1 M sodium acetate buffer[5].

    • Causality: Below pH 4.0, protonation of the tetraacetic acid groups severely reduces the availability of lone electron pairs for metal binding. Above pH 6.5, metal hydroxides precipitate, confounding extraction efficiency data.

  • Phase Contact & Equilibration: Mix equal volumes of the aqueous and organic phases in a separatory funnel. Agitate mechanically for 30 minutes at 298 K.

    • Causality: Vigorous mixing maximizes the interfacial surface area, accelerating the mass transfer of the metal ions into the host cavity at the liquid-liquid interface.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 5 minutes to ensure complete phase disengagement. Separate the phases.

Self-Validation System

Quantify the residual metal in the aqueous phase via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Validation Check: Always run a parallel blank extraction (solvent without t-BCA) to account for non-specific partitioning. The extraction efficiency (%E) is validated only if the blank shows <2% metal removal, confirming that the phase transfer is strictly driven by t-BCA complexation.

Protocol 2: Polyolefin Matrix Embedding for Volatile Pollutant Capture

Context: Volatile pollutants, such as iodine isotopes (I₂) from nuclear fission or industrial processes, are notoriously difficult to contain. Embedding t-BCA derivatives (like tetraethyl ester, CX) into high-density polyethylene (HDPE) or polypropylene (PP) creates a robust solid-state trap[6].

PolymericSwelling N1 Prepare t-BCA Solution (Toluene/Chloroform) N2 Immerse Polyolefin (PP/HDPE Pellets) N1->N2 N3 Thermal Swelling (60°C, 24h) N2->N3 N4 Vacuum Drying (Solvent Evaporation) N3->N4 N5 t-BCA Embedded Polymer (Active Sorbent) N4->N5 N6 Iodine/Pollutant Capture (Gas or Liquid Phase) N5->N6

Fig 2. Workflow for embedding t-BCA into polyolefin matrices for volatile pollutant capture.

Step-by-Step Methodology
  • Polymer Swelling: Immerse pre-weighed PP or HDPE pellets in a 5% (w/v) solution of t-BCA tetraethyl ester in toluene. Heat the mixture to 60°C for 24 hours[6].

    • Causality: Heating expands the amorphous regions of the semicrystalline polyolefin. This allows the hydrophobic t-BCA molecules to intercalate deep into the polymer matrix without disrupting its structural integrity.

  • Deswelling and Drying: Remove the pellets, wash rapidly with ethanol to remove surface-adsorbed t-BCA, and dry under vacuum at 40°C to constant weight.

    • Causality: Vacuum drying collapses the polymer chains back to their resting state, physically trapping the t-BCA macrocycles within the bulk material and preventing future leaching.

  • Pollutant Capture: Expose the functionalized pellets to iodine vapor or a buffered povidone-iodine (PVP-I) solution[6].

Self-Validation System

Monitor iodine uptake via UV-Vis diffuse reflectance spectroscopy (for solid state) or by tracking the depletion of the I₂ absorption peak at 460 nm in the liquid phase. Validation Check: Compare uptake kinetics against neat (unmodified) PP/HDPE pellets. The system is validated if the t-BCA-embedded polymer demonstrates a statistically significant increase in the pseudo-second-order rate constant, isolating the specific binding contribution of the calixarene cavity.

Protocol 3: Fabrication of Potentiometric Sensors (Ion-Selective Electrodes)

Context: Continuous environmental monitoring requires robust, real-time sensors. t-BCA acts as a highly selective neutral ionophore in PVC-based membranes for detecting trace heavy metals like Pb²⁺[5].

Step-by-Step Methodology
  • Membrane Cocktail Preparation: Dissolve 1.0 wt% t-BCA, 33 wt% high-molecular-weight PVC, 65 wt% plasticizer (e.g., o-nitrophenyloctylether, o-NPOE), and 1.0 wt% lipophilic additive (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) in tetrahydrofuran (THF)[7][8].

    • Causality: The plasticizer ensures membrane flexibility and mobility of the ionophore. The lipophilic borate additive reduces membrane resistance and minimizes anionic interference via Donnan exclusion.

  • Casting: Pour the cocktail into a glass ring resting on a glass plate. Allow the THF to evaporate slowly over 24 hours at room temperature.

    • Causality: Slow evaporation prevents the formation of micro-bubbles and pinholes, ensuring a uniform, defect-free sensing membrane.

  • Electrode Assembly: Cut a 10 mm disk from the membrane and affix it to a PVC tube. Fill the tube with an internal reference solution (0.01 M PbCl₂). Condition the electrode in a 1.0 mM Pb²⁺ solution for 24 hours.

Self-Validation System

Calibrate the sensor by measuring the electromotive force (EMF) across serial dilutions of Pb²⁺ (10⁻¹ to 10⁻⁶ M). Validation Check: Plot EMF against the logarithm of Pb²⁺ activity. The sensor is validated if it exhibits a Nernstian slope of ~29.5 ± 1.0 mV/decade[5]. Any significant deviation indicates membrane poisoning or improper plasticizer ratios, requiring membrane recasting.

Quantitative Data Summary

Target PollutantMatrix EnvironmentRemediation / Detection MethodKey Performance MetricReference
Pb²⁺ / Heavy Metals Aqueous WastewaterIon-Selective Electrode (ISE)Nernstian slope: ~29.5 mV/decade (pH 4.0–6.5); Fast response (11 s).[5]
Iodine (I₂) Gaseous & Liquid PhasePolyolefin Swelling (PP/HDPE)Significant barrier effect; >80% reduction in iodine leaching.[6]
Ra²⁺ / Ba²⁺ Aqueous EffluentLiquid-Liquid Solvent ExtractionHigh relative extraction constant (logK ~3.2 to 8.0).[3]
Cd²⁺ / Co²⁺ Aqueous EffluentLiquid-Liquid Solvent ExtractionHigh distribution ratio (

) enabled by allosteric coextraction.
[4]

References

  • MDPI - Calix[4]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging. Available at: [Link]

  • Solvent Extraction Research and Development, Japan - Extraction of Metal Ions Using a Calix[4]arene Carboxylic Acid Derivative in Aromatic Ethers. Available at: [Link]

  • MDPI - Supramolecular Based Membrane Sensors. Available at:[Link]

  • PMC / NIH - Nanoradiopharmaceuticals Based on Alpha Emitters: Recent Developments for Medical Applications. Available at:[Link]

  • ResearchGate - Evaluation of potential chelating agents for radium. Available at: [Link]

  • ResearchGate - A New Phosphonium Calix[4]arene for Selective Anion Recognition: Synthesis and Studies in Solution and in Ion Selective Electrodes. Available at: [Link]

  • Google Patents - US20070259997A1 - Covalently Attached Nile Blue Derivatives For Optical Sensors.

Sources

Application

Application Note: 4-tert-Butylcalixarene Tetraacetic Acid as a Building Block for Supramolecular Assemblies

Application Note: 4-tert-Butylcalix[4]arene Tetraacetic Acid as a Building Block for Supramolecular Assemblies Executive Summary & Mechanistic Paradigm As supramolecular chemistry transitions from theoretical host-guest...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-tert-Butylcalix[4]arene Tetraacetic Acid as a Building Block for Supramolecular Assemblies

Executive Summary & Mechanistic Paradigm

As supramolecular chemistry transitions from theoretical host-guest models to applied materials science, 4-tert-butylcalix[4]arene tetraacetic acid (and its tetraethyl ester derivative, CX) has emerged as a highly versatile building block[1]. For drug development professionals and materials scientists, the value of this macrocycle lies in its rigid, pre-organized architecture.

The molecule features a hydrophobic upper rim populated by bulky tert-butyl groups and a hydrophilic lower rim functionalized with tetraacetic acid or ester moieties. This specific functionalization at the lower rim sterically locks the macrocycle into a thermodynamically favored cone conformation .

  • Mechanistic Causality: The cone conformation pre-organizes the ether and carbonyl oxygen atoms into an electron-rich binding pocket. This structural rigidity minimizes the entropic cost of binding, allowing the macrocycle to capture neutral electrophiles (e.g., volatile iodine) via halogen-π interactions[2], while simultaneously coordinating hard cations (e.g., Na⁺, H₃O⁺) via robust ion-dipole interactions[3][4].

Quantitative Binding Profiles

To rationally design supramolecular assemblies, researchers must match the host's binding affinity with the target application's environmental conditions. The following table summarizes the validated quantitative binding data for 4-tert-butylcalix[4]arene tetraacetic acid derivatives across various guest targets.

Target GuestStoichiometryLog K (Association Constant)Solvent SystemAnalytical MethodPrimary Application
Iodine (I₂) 1:13.95ChloroformUV-Vis SpectroscopyAntimicrobial Packaging / Iodine Retention[2]
Sodium (Na⁺) 1:1N/A (LOD: 7.42×10⁻⁷ M)PVC/DOS MembranePotentiometryAllosteric Ion-Selective Electrodes[3]
Oxonium (H₃O⁺) 1:12.1Nitrobenzene1H NMR / MicrocalorimetryMolecular Recognition / Cation Transport[4]

Supramolecular Assembly Workflows

The dual-nature binding pocket of the calix[4]arene framework allows it to be directed into completely different material workflows depending on the target guest.

G Start 4-tert-Butylcalix[4]arene Tetraacetic Acid/Ester Branch1 Neutral Guest Recognition (e.g., Iodine) Start->Branch1 Halogen-π Interactions Branch2 Cation Coordination (e.g., Na+, H3O+) Start->Branch2 Ion-Dipole Interactions Process1 Solution/Vapor Phase Complexation Branch1->Process1 1:1 Stoichiometry Process2 Polymeric Membrane Integration Branch2->Process2 PVC Matrix + Plasticizer App1 Antimicrobial Packaging & Iodine Retention Process1->App1 Polymer Swelling App2 Ion-Selective Electrodes (Potentiometry) Process2->App2 Allosteric Recognition

Supramolecular assembly workflows utilizing 4-tert-butylcalix[4]arene tetraacetic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By embedding analytical checkpoints directly into the workflow, researchers can confirm successful assembly before proceeding to downstream applications.

Protocol A: Synthesis of the CX/Iodine Inclusion Complex

This protocol is utilized to capture volatile iodine, a critical step for stabilizing povidone-iodine (PVP-I) formulations in pharmaceutical packaging[2].

  • Preparation: Prepare a 1.3 × 10⁻³ M solution of elemental iodine (I₂) in anhydrous chloroform.

  • Complexation: Add tetra(ethoxycarbonyl-methoxy)-4-tert-butylcalix[4]arene (CX) to the solution to achieve a strict 1:1 molar ratio[2].

  • Equilibration: Stir the mixture at 25 °C for 2 hours in a sealed, light-protected vessel.

  • Causality of Solvent Choice: Chloroform is selected because it is a low-polarity, non-competing solvent. It solubilizes both the hydrophobic host and the guest without disrupting the hydrogen-bonding networks at the lower rim, thereby stabilizing the halogen-π interactions within the aromatic cavity.

  • Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The formation of a pure 1:1 stoichiometric complex is validated by a distinct shift in the iodine absorption band and the maintenance of a clear isosbestic point during titration[2].

Protocol B: Polyolefin Swelling for Antimicrobial Packaging

To prevent the leaching of volatile drugs (like iodine) through plastic packaging, the host-guest complex must be embedded into the polymer matrix[2].

  • Dissolution: Dissolve the validated CX/Iodine complex (from Protocol A) in a volatile swelling solvent (e.g., acetone).

  • Immersion: Submerge high-density polyethylene (HDPE) or polypropylene (PP) films into the solution for 24 hours.

  • Evaporation: Remove the films and allow the solvent to evaporate slowly at room temperature under a fume hood.

  • Causality of Swelling: The solvent temporarily expands the amorphous regions of the polyolefin matrix. As the solvent evaporates, the hydrophobic tert-butyl groups of the calixarene physically entangle with the polymer chains. This permanently anchors the macrocycle within the packaging material, creating a barrier effect against iodine volatility[2].

  • Self-Validation Checkpoint: Perform Thermogravimetric Analysis (TGA) on the dried films. A decrease in the thermal degradation onset temperature compared to neat PP/HDPE validates the successful bulk integration of the calixarene complex into the polymer network[2].

Protocol C: Fabrication of Allosteric Ion-Selective Membranes

This protocol details the integration of the calixarene into a PVC membrane for the potentiometric sensing of Na⁺, utilizing an allosteric effector mechanism[3].

  • Matrix Formulation: Combine 4-tert-butylcalix[4]arene-tetraacetic acid tetraethyl ester (acting as the Na⁺ ionophore), a plasticizer (bis(2-ethylhexyl)sebacate, DOS), and high-molecular-weight PVC in tetrahydrofuran (THF).

  • Allosteric Doping: Incorporate 4-[(4-tert-butyl-2-methylphenoxy)methyl]phenylboronic acid at 50% mol relative to the calixarene ionophore[3].

  • Casting: Pour the mixture into a glass casting ring and allow the THF to evaporate over 24 hours to form a flexible, transparent membrane.

  • Conditioning: Submerge the membrane in a 10⁻² M NaF solution for 12 hours.

  • Causality of Membrane Design: The DOS plasticizer lowers the glass transition temperature of the PVC, providing the necessary lipophilic environment and ion mobility required for rapid signal transduction. During conditioning, F⁻ binds to the boronic acid, generating an anionic site. This allosterically enhances the calixarene's binding affinity for Na⁺, dramatically lowering the limit of detection[3].

  • Self-Validation Checkpoint: Measure the electromotive force (EMF) of the electrode against varying Na⁺ concentrations. A linear response slope of ~57.48 mV per decade validates Nernstian behavior and confirms the successful allosteric activation of the supramolecular membrane[3].

References

1.[2] Calix[4]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging. MDPI. 2.[3] Membrane electrodes and optodes performing allosteric recognition of ions. Chula Digital Collections. 3.[4] Complexation of Oxonium and Ammonium Ions by Lower-rim Calix[4]arene Amino Acid Derivatives. ResearchGate. 4.[1] 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester. CymitQuimica.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH for Metal Ion Extraction using 4-tert-Butylcalixarene Tetraacetic Acid

Technical Support Center: Optimizing pH for Metal Ion Extraction using 4-tert-Butylcalix[4]arene Tetraacetic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH for Metal Ion Extraction using 4-tert-Butylcalix[4]arene Tetraacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in mastering the liquid-liquid extraction of metal cations using 4-tert-butylcalix[4]arene tetraacetic acid (tBuCalix[4]COOH).

This macrocyclic ligand is highly prized for its preorganized cavity and tunable selectivity. However, because its binding mechanism relies on the deprotonation of its lower-rim carboxylic acid groups, pH optimization is the single most critical variable in your experimental design. This guide will walk you through the causality of pH dynamics, standard methodologies, and field-proven troubleshooting strategies.

Extraction Workflow & Logical Relationships

The following diagram illustrates the critical path for a pH-optimized liquid-liquid extraction workflow. Notice how the pH adjustment of the aqueous phase directly converges with the organic phase preparation during the equilibration step.

G Start Aqueous Phase Prep (Target Metal Ion) pH_Adjust pH Optimization (Buffer Addition: pH 3.0 - 6.0) Start->pH_Adjust Contact Liquid-Liquid Contact (Vigorous Shaking/Equilibration) pH_Adjust->Contact Org_Prep Organic Phase Prep (tBuCalix[4]COOH in Diluent) Org_Prep->Contact Phase_Sep Phase Separation (Centrifugation) Contact->Phase_Sep Aqueous_Raffinate Aqueous Raffinate (Unextracted Metals) Phase_Sep->Aqueous_Raffinate Organic_Extract Organic Extract (Metal-Calixarene Complex) Phase_Sep->Organic_Extract Analysis ICP-OES / ICP-MS Analysis (Calculate Distribution Ratio) Aqueous_Raffinate->Analysis Organic_Extract->Analysis Back-extraction first

Workflow for pH-Optimized Liquid-Liquid Metal Extraction using tBuCalix[4]COOH.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why is pH optimization the most critical parameter for tBuCalix[4]COOH? A: The extraction mechanism is governed by a proton-exchange reaction . The macrocycle's lower rim is functionalized with four carboxylic acid groups. For a metal cation (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) to be encapsulated, these groups must deprotonate. The equilibrium is described by:


According to Le Chatelier's principle, increasing the pH (removing

from the aqueous phase) drives the reaction toward the organic phase, enhancing extraction. However, if the pH is raised beyond the optimal threshold, metal hydrolysis occurs, leading to the formation of unextractable metal hydroxide precipitates.

Q: How does the choice of organic diluent affect the optimal pH range? A: The solvent dictates the thermodynamic stability of the metal-ligand complex. For instance, extracting Cu(II) using calix[4]arene tetraacetic acid derivatives in aromatic ethers or toluene often shifts the optimal pH range compared to extraction in chloroform[1]. This shift is due to differences in solvation energy and the ligand's conformational flexibility within different non-polar environments.

Q: Can I extract alkali metals (Na+, Li+) using the same pH conditions as heavy metals? A: No. Heavy metals like Pb(II) and Cu(II) have a high affinity for the carboxylate oxygens and extract at mildly acidic conditions (pH 3.5–5.5). Alkali metals require much more basic conditions (pH 7.0–8.5) to ensure complete deprotonation of the ligand, and their extraction is often driven by allosteric co-extraction effects[2].

Quantitative Data: Optimal pH Ranges by Metal Ion

To prevent metal hydrolysis while maximizing the distribution ratio (


), refer to the following field-validated pH ranges.
Target Metal IonOptimal Equilibrium pH RangeMechanistic Notes & Causality
Lead (Pb²⁺) 3.5 – 4.5High affinity for the preorganized oxygen donor atoms allows extraction at lower pH, preventing premature hydrolysis[1].
Copper (Cu²⁺) 4.5 – 5.5Requires strict buffering. Exceeding pH 5.5 rapidly induces ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

precipitation at the phase boundary.
Lanthanides (Ln³⁺) 4.0 – 5.5Often leaves the metal partially hydrated. Requires synergistic agents (e.g., TOPO) to displace inner-sphere water[3].
Alkali Metals (Li⁺, Na⁺) 7.0 – 8.5Requires basic conditions. Allosteric effects (co-extraction of a second ion) heavily influence selectivity[2].

Step-by-Step Methodology: pH-Dependent Extraction Protocol

To ensure a self-validating and reproducible system, follow this standard methodology for determining the optimal pH of your specific metal-ligand-diluent system.

Step 1: Aqueous Phase Preparation

  • Prepare a 0.1 mM solution of your target metal salt (e.g.,

    
    ) in ultrapure water.
    
  • Add a non-coordinating biological buffer (e.g., MES for pH 5.5–6.7) at a concentration of 10 mM.

  • Adjust the initial pH using dilute

    
     or 
    
    
    
    . Note: Avoid
    
    
    if extracting metals prone to chloro-complexation.

Step 2: Organic Phase Preparation

  • Dissolve 4-tert-butylcalix[4]arene tetraacetic acid in your chosen diluent (e.g., chloroform or toluene) to yield a 1.0 mM concentration. Ensure complete dissolution.

Step 3: Liquid-Liquid Equilibration

  • Combine equal volumes of the aqueous and organic phases (O/A ratio = 1) in a sealed, inert centrifuge tube.

  • Agitate vigorously using a mechanical shaker at 25°C ± 1°C for 2 hours. Causality: Sufficient kinetic energy is required to overcome the mass transfer resistance at the thick boundary phase of the macrocycle[2].

Step 4: Phase Separation

  • Centrifuge the biphasic mixture at 3000 rpm for 10 minutes to resolve micro-emulsions and ensure a sharp liquid-liquid interface.

Step 5: Post-Extraction Analysis

  • Carefully separate the phases.

  • Critical Step: Measure the equilibrium pH of the aqueous phase. The release of protons during extraction will cause the pH to drop from your initial setpoint. All data must be plotted against the equilibrium pH, not the initial pH[1].

  • Analyze the aqueous raffinate via ICP-OES or ICP-MS to determine the remaining metal concentration and calculate the extraction efficiency (%E).

Troubleshooting Guide: Common Experimental Issues

Issue: I am observing a white/blue precipitate at the liquid-liquid interface.

  • Diagnosis: Metal hydrolysis. You have exceeded the optimal pH threshold, causing the metal ions to form insoluble hydroxides before they can be encapsulated by the calixarene cavity.

  • Solution: Lower the initial pH of the aqueous phase by 0.5 units. Additionally, ensure your buffer concentration is sufficient (e.g., 10-50 mM) to absorb the protons released during the extraction process without causing localized pH spikes during initial mixing.

Issue: The phases are forming a stubborn emulsion that won't separate after shaking.

  • Diagnosis: Amphiphilic surfactant effect. At higher pH levels, the partially deprotonated calixarene acts as a surfactant, drastically lowering the interfacial tension between the aqueous and organic phases.

  • Solution: Do not rely on gravity settling. Centrifuge the samples at 3000–5000 rpm for 15 minutes. If the emulsion persists, increase the ionic strength of the aqueous phase by adding a non-extractable background salt (e.g., 0.1 M

    
    ). This promotes a "salting-out" effect, driving the ligand back into the organic phase and destabilizing the emulsion.
    

Issue: My extraction efficiency for Lanthanides (Ln³⁺) is plateauing at 40% despite perfect pH control.

  • Diagnosis: Incomplete dehydration. The tetraacetic acid cavity binds the Ln(III) ion, but the complex remains partially hydrated with inner-sphere water molecules, preventing full thermodynamic transfer into the hydrophobic organic diluent.

  • Solution: Implement Synergistic Extraction . Introduce a neutral organophosphorus donor, such as tri-n-butyl phosphate (TBP) or trioctylphosphine oxide (TOPO), into the organic phase. These synergistic agents displace the remaining water molecules, creating a highly lipophilic adduct (

    
    ) and drastically increasing the distribution ratio[3].
    

References

  • 1 - Solvent Extraction Research and Development, Japan.

  • 2 - ResearchGate / Journal of Inclusion Phenomena and Macrocyclic Chemistry. 3.3 - MDPI / Molecules.

Sources

Optimization

Enhancing the selectivity of 4-tert-Butylcalixarene tetraacetic acid-based sensors

Welcome to the Technical Support Center for Supramolecular Sensor Development. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Supramolecular Sensor Development. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the selectivity of sensors based on 4-tert-butylcalix[4]arene tetraacetic acid and its esterified derivatives (e.g., Sodium Ionophore X).

Rather than merely providing a list of fixes, this guide is built on the principles of causality and self-validation. Understanding why a supramolecular host behaves a certain way at the phase boundary is critical to engineering highly selective, field-ready analytical devices.

I. Diagnostic Workflow: Troubleshooting Selectivity Degradation

Before altering your membrane formulation, use the following logical progression to identify the root cause of selectivity loss in your potentiometric or optical sensor.

Troubleshooting Start Selectivity Loss Detected CheckPH Is sample pH > 7.0? Start->CheckPH AdjustPH Adjust to pH 4.5-6.5 or use Tetraester CheckPH->AdjustPH Yes CheckPlast Check Plasticizer Polarity CheckPH->CheckPlast No Stable Stable Nernstian Response Restored AdjustPH->Stable ChangePlast Switch o-NPOE to DOS (Non-polar) CheckPlast->ChangePlast Too Polar CheckAdd Lipophilic Additive Present? CheckPlast->CheckAdd Optimal ChangePlast->Stable AddKTpClPB Add 10-20 mol% KTpClPB / NaTFPB CheckAdd->AddKTpClPB No CheckAdd->Stable Yes AddKTpClPB->Stable

Diagnostic flowchart for resolving selectivity degradation in calixarene-based sensors.

II. Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is my sodium (Na⁺) sensor exhibiting significant potassium (K⁺) or calcium (Ca²⁺) interference? Causality: The selectivity of 4-tert-butylcalix[4]arene tetraacetic acid tetraethyl ester (Sodium Ionophore X) depends heavily on the pre-organized "cone" conformation of its lower rim, which perfectly encapsulates the bare Na⁺ ion[1]. If the plasticizer in your Polyvinyl Chloride (PVC) membrane is too polar (e.g., o-NPOE), it competitively solvates interfering ions, reducing the thermodynamic energy barrier for their extraction into the organic membrane phase. Solution: Switch to a non-polar plasticizer like bis(2-ethylhexyl) sebacate (DOS). Non-polar matrices force the system to rely entirely on the size-exclusion and ion-dipole coordination of the calixarene cavity, strictly favoring Na⁺ over K⁺[2].

Q2: How does the pH of the sample matrix affect the selectivity of the tetraacetic acid derivative compared to its esterified counterparts? Causality: The unesterified 4-tert-butylcalix[4]arene tetraacetic acid possesses four ionizable carboxylic acid groups at the lower rim. At alkaline pH (>7.5), these groups deprotonate, drastically altering the cavity's electron density and hydration energy[2]. This deprotonation shifts the sensor's preference from size-exclusion-based alkali metal detection to stronger electrostatic interactions with heavy metals (e.g., Pb²⁺, Cd²⁺). Conversely, tetraester derivatives remain neutral across a broader pH range, maintaining strict Na⁺ selectivity[3]. Solution: For Na⁺ sensing in physiological or alkaline conditions, strictly use the tetraester derivative. For heavy metal sensing, buffer the sample to a slightly acidic to neutral pH (pH 4.5–6.5) to control the protonation state of the tetraacetic acid[4].

Q3: What causes signal drift and loss of selectivity over time in solid-contact ion-selective electrodes (SC-ISEs)? Causality: Signal drift in SC-ISEs is primarily caused by the formation of an undesirable "water layer" between the polymeric sensing membrane and the underlying electron-conducting substrate (e.g., gold or glassy carbon). This aqueous film acts as an uncontrolled localized reservoir for ions, leading to the leaching of the ionophore and breakdown of the phase boundary potential[4]. Solution: Incorporate a highly hydrophobic ion-to-electron transducer layer, such as poly(3-octylthiophene) (POT) or PEDOT/PSS, and condition the electrode in a primary ion solution for 24 hours prior to use to establish a stable thermodynamic equilibrium.

III. Quantitative Data: Membrane Formulation Optimization

To achieve optimal selectivity, the membrane matrix must be precisely formulated. The table below summarizes the causal relationship between membrane components and resulting selectivity coefficients (


). A more negative value indicates higher selectivity for the target ion over the interferent.

Table 1: Influence of Membrane Formulation on Selectivity Coefficients

Ionophore DerivativePlasticizer PolarityLipophilic Additive (mol%)Target IonInterferent

Optimal pH
Tetraethyl EsterNon-polar (DOS)NaTFPB (20%)Na⁺K⁺-2.84.0 - 8.5
Tetraethyl EsterPolar (o-NPOE)KTpClPB (10%)Na⁺K⁺-1.54.0 - 8.5
Tetraacetic AcidNon-polar (DOS)NonePb²⁺Ca²⁺-3.54.5 - 6.5
Monoacid TriesterNon-polar (DOS)KTpClPB (15%)Na⁺K⁺-2.25.0 - 7.0

IV. Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every sensor must be fabricated and validated using closed-loop methodologies.

Protocol A: Fabrication of a Highly Selective PVC-based Membrane Sensor

This protocol ensures uniform distribution of the ionophore, preventing localized aggregation that causes non-Nernstian behavior.

  • Reagent Preparation: Accurately weigh 1.0 wt% 4-tert-butylcalix[4]arene derivative, 33.0 wt% high-molecular-weight PVC, and 65.5 wt% plasticizer (DOS). Add 0.5 wt% of a lipophilic anionic additive (e.g., KTpClPB) to ensure Donnan permselectivity[2].

  • Dissolution: Dissolve the mixture in 3.0 mL of freshly distilled tetrahydrofuran (THF). Sonicate for 15 minutes to ensure complete homogenization.

  • Casting: Pour the cocktail into a glass ring (diameter ~22 mm) affixed to a glass plate. Cover with filter paper to allow slow solvent evaporation over 24 hours at room temperature.

  • Excision and Mounting: Cut a 7 mm diameter disk from the master membrane and glue it to the flat end of a PVC tube using a PVC/THF slurry.

  • Thermodynamic Conditioning: Fill the internal compartment with

    
     M target ion solution and condition the external surface in a 
    
    
    
    M identical solution for 24 hours. Self-Validation: The sensor is ready only when the baseline drift is < 1 mV/hour.
Protocol B: Self-Validating Selectivity Assessment (Separate Solution Method - SSM)

Do not assume selectivity based on literature; validate it for your specific matrix.

  • Preparation: Prepare

    
     M solutions of the primary ion (
    
    
    
    ) and interfering ions (
    
    
    ).
  • Nernstian Validation: Perform a calibration curve (

    
     to 
    
    
    
    M) for the primary ion. Self-Validation Check: The slope must be
    
    
    mV/decade at 25°C. If the slope is sub-Nernstian (<50 mV/decade), discard the membrane—the ionophore has leached or degraded.
  • Measurement: Measure the electromotive force (EMF) of the sensor in solution

    
     (
    
    
    
    ) and solution
    
    
    (
    
    
    ) against a double-junction Ag/AgCl reference electrode.
  • Calculation: Calculate the selectivity coefficient using the Nikolsky-Eisenman equation. If

    
     for alkali metals, re-evaluate the membrane plasticizer polarity.
    

V. Mechanism of Selectivity: Host-Guest Complexation

To fully leverage the 4-tert-butylcalix[4]arene scaffold, one must understand the signal transduction pathway. The diagram below illustrates how selective ion encapsulation translates into a measurable analytical signal.

Mechanism Target Target Cation (e.g., Na+, Pb2+) Calix 4-tert-Butylcalix[4]arene Cone Conformation Tetraacetic Acid/Ester Rim Target->Calix Diffusion Complex Host-Guest Complex (Ion-Dipole Encapsulation) Calix->Complex Size Exclusion & Coordination Membrane Polymeric Membrane Phase (Donnan Exclusion via Additives) Complex->Membrane Lipophilic Solvation Signal Phase Boundary Potential (EMF Generation) Membrane->Signal Charge Separation

Mechanistic pathway of ion recognition and signal transduction in calixarene sensors.

VI. References

  • A calixarene-based ion-selective electrode for thallium(I) detection - PubMed Source: National Institutes of Health (NIH) URL:

  • "Sodium ionophore X, Selectophore™, function tested" Source: Thomas Scientific URL:

  • New bis(azobenzocrown)s with dodecylmethylmalonyl linkers as ionophores for sodium selective potentiometric sensors Source: d-nb.info URL:

  • Extraction and complexation of alkali and alkaline earth metal cations by lower-rim calix[4]arene diethylene glycol amide derivatives Source: RSC Publishing URL:

  • Supramolecular Based Membrane Sensors Source: MDPI URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Yield Bottlenecks in 4-tert-Butylcalixarene Tetraacetic Acid Synthesis

Technical Support Center: Overcoming Yield Bottlenecks in 4-tert-Butylcalix[4]arene Tetraacetic Acid Synthesis Welcome to the Application Scientist Knowledge Base. The synthesis of 4-tert-butylcalix[4]arene tetraacetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Yield Bottlenecks in 4-tert-Butylcalix[4]arene Tetraacetic Acid Synthesis

Welcome to the Application Scientist Knowledge Base. The synthesis of 4-tert-butylcalix[4]arene tetraacetic acid from its parent macrocycle is a foundational workflow in supramolecular chemistry, vital for developing highly selective metal ionophores and extraction agents[1].

However, functionalizing the "lower rim" of the calixarene cavity is notoriously prone to stalling. As a Senior Application Scientist, I frequently see researchers struggle with low yields caused by incomplete alkylation, conformational scrambling, and failed saponification. This guide bypasses generic advice to focus on the causality of these reactions, providing you with self-validating protocols to ensure >90% yields.

Mechanistic Overview & Bottleneck Analysis

Before troubleshooting, we must understand the physical chemistry of the macrocycle. The lower rim of a calix[4]arene is highly sterically hindered. Driving a reaction to tetra-substitution requires overcoming significant kinetic barriers while strictly controlling the thermodynamic conformation of the ring.

Pathway SM p-tert-Butylcalix[4]arene (Starting Material) Alk Alkylation Ethyl Bromoacetate + K2CO3 SM->Alk Ester Tetraethyl Ester (Cone Conformation) Alk->Ester Na+/K+ Template Effect Err1 Tri-substituted Defect (Steric / Hydrolysis) Alk->Err1 Wet Solvent / Weak Base Err2 Partial Cone Isomer (Loss of Template) Alk->Err2 Wrong Cation Hyd Saponification NaOH/EtOH, then HCl Ester->Hyd Prod Tetraacetic Acid (Target Product) Hyd->Prod >90% Yield

Mechanistic workflow and common failure points in calix[4]arene tetraacetic acid synthesis.

Diagnostic FAQs

Q1: My alkylation stalls at the tri-substituted ester. How do I force tetra-substitution?

The Causality: The addition of the first three bulky ethyl acetate groups severely crowds the lower rim, making the fourth phenolic hydroxyl highly inaccessible. Furthermore, ethyl bromoacetate is highly susceptible to hydrolysis. If your K₂CO₃ or solvent contains trace moisture, the electrophile is destroyed before it can overcome the kinetic barrier of the fourth substitution[2]. The Solution: You must overwhelm the system thermodynamically. Use strictly anhydrous acetone or acetonitrile. Do not use stoichiometric amounts; apply a massive excess of both ethyl bromoacetate (10–12 eq) and anhydrous K₂CO₃ (10–12 eq). Maintain a vigorous reflux for at least 24 to 48 hours.

Q2: I am getting a mixture of conformational isomers (partial cone/1,3-alternate) instead of the pure cone conformation. Why?

The Causality: Calix[4]arenes are conformationally flexible in solution. The base you use for deprotonation is not just a reagent; it acts as a structural template . The size of the alkali metal cation dictates the conformation. Na⁺ and K⁺ cations fit perfectly into the lower rim cavity, coordinating with the phenolic oxygens via ion-dipole interactions to lock the macrocycle into the cone conformation[3]. If you use a base with a mismatched cation (like Cs⁺) or weak coordination conditions, the ring flips, yielding partial cone or 1,3-alternate isomers. The Solution: Stick strictly to K₂CO₃ or NaH. NaH in THF provides the strongest kinetic control for the cone conformation due to the ideal ionic radius of Na⁺.

Q3: The ester hydrolysis (saponification) is yielding incomplete mixtures of acids and esters. How can I drive it to completion?

The Causality: The four ester groups in the cone conformation are tightly packed, creating a highly hydrophobic, sterically shielded microenvironment that repels aqueous hydroxide ions. Standard aqueous NaOH at room temperature will fail[1]. The Solution: You must use a highly swelling co-solvent system (e.g., Ethanol/Water or THF/Water) to solvate the hydrophobic tert-butyl upper rim while delivering the hydroxide. Use a massive excess of base (20–40 eq of NaOH or KOH) and reflux aggressively for 12–24 hours to force the equilibrium forward[3].

Quantitative Reaction Metrics

To ensure reproducibility, benchmark your experimental design against these validated stoichiometric and kinetic parameters:

Reaction PhaseReagentEquivalentsSolvent SystemTemp / TimeExpected Yield
1. Alkylation Ethyl bromoacetate10.0 – 12.0 eqAcetone (Anhydrous)Reflux / 24–48 h85 – 92%
1. Alkylation K₂CO₃ (Anhydrous)10.0 – 12.0 eqAcetone (Anhydrous)Reflux / 24–48 hN/A
2. Hydrolysis NaOH or KOH20.0 – 40.0 eqEtOH / H₂O (4:1)Reflux / 12–24 h90 – 98%

Self-Validating Experimental Protocols

Do not proceed to subsequent steps without verifying the structural integrity of your intermediates. Use the following self-validating workflows.

Protocol A: Synthesis of 4-tert-Butylcalix[4]arene Tetraethyl Ester
  • Preparation: In an oven-dried, two-neck round-bottom flask under an argon atmosphere, suspend p-tert-butylcalix[4]arene (1.0 eq) and anhydrous K₂CO₃ (10.0 eq) in anhydrous acetone (approx. 20 mL per gram of calixarene).

  • Activation: Stir the suspension at room temperature for 30 minutes to initiate phenoxide formation and cation templating.

  • Electrophile Addition: Add ethyl bromoacetate (10.0 eq) dropwise via syringe.

  • Reflux: Equip a reflux condenser and heat the mixture to a vigorous reflux (60–65 °C) for 24 to 48 hours.

  • Workup: Cool to room temperature, filter off the potassium salts (K₂CO₃ and KBr) through a Celite pad, and concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

  • Self-Validation Checkpoint:

    • TLC: Run in Hexane:EtOAc (7:3). The starting material (

      
       ~0.8) must be completely absent, replaced by a single spot (
      
      
      
      ~0.4).
    • ¹H NMR (CDCl₃): The spectrum must show the disappearance of the phenolic OH peak (~10.3 ppm). Crucially, the bridging methylene protons (Ar-CH₂-Ar) must appear as a sharp, distinct AB quartet (~3.1 ppm and 4.3 ppm,

      
       ≈ 13 Hz). This specific splitting pattern mathematically proves the macrocycle is locked in the symmetrical cone conformation[2].
      
Protocol B: Hydrolysis to 4-tert-Butylcalix[4]arene Tetraacetic Acid
  • Solvation: Suspend the purified tetraethyl ester (1.0 eq) in a 4:1 mixture of Ethanol and deionized water.

  • Base Addition: Add NaOH pellets (30.0 eq). The massive excess is required to overcome the steric shielding of the lower rim.

  • Reflux: Heat the mixture to reflux (80 °C) for 12 to 24 hours. The initial suspension will gradually become a clear solution as the tetra-sodium salt of the calixarene forms and dissolves.

  • Acidification: Cool the solution in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the solution reaches pH 1. A dense white precipitate (the target tetraacetic acid) will crash out immediately.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold deionized water to remove trapped NaCl, and dry under high vacuum at 60 °C overnight.

  • Self-Validation Checkpoint:

    • ¹H NMR (DMSO-d₆): Verify the complete disappearance of the ethyl ester signals (the quartet at ~4.2 ppm and the triplet at ~1.3 ppm). A broad signal >12.0 ppm must appear, confirming the presence of the free carboxylic acid protons[3].

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)

Sources

Optimization

Stabilizing the cone conformation of 4-tert-Butylcalixarene tetraacetic acid

Technical Support Center: 4-tert-Butylcalix[1]arene Tetraacetic Acid Welcome to the technical support center for 4-tert-Butylcalix[1]arene tetraacetic acid. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-tert-Butylcalix[1]arene Tetraacetic Acid

Welcome to the technical support center for 4-tert-Butylcalix[1]arene tetraacetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile macrocycle. Here, we address common challenges and frequently asked questions related to the synthesis and conformational stabilization of this molecule, with a focus on securing the functionally critical cone conformation.

Frequently Asked Questions (FAQs)

Q1: Why is the 'cone' conformation of 4-tert-butylcalix[1]arene tetraacetic acid so important for my research?

The utility of a calix[1]arene as a molecular receptor is fundamentally tied to its three-dimensional shape.[1] The molecule can exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.

G cluster_cone Cone cluster_paco Partial Cone cluster_12alt 1,2-Alternate cluster_13alt 1,3-Alternate A1 Up B1 Up C1 Up D1 Up A2 Up B2 Up C2 Up D2 Down A3 Up B3 Up C3 Down D3 Down A4 Up B4 Down C4 Up D4 Down Equilibrium Dynamic Equilibrium cluster_paco cluster_paco Equilibrium->cluster_paco cluster_12alt cluster_12alt Equilibrium->cluster_12alt cluster_13alt cluster_13alt Equilibrium->cluster_13alt cluster_cone cluster_cone cluster_cone->Equilibrium

For host-guest chemistry, drug delivery, and ion sensing, the cone conformation is paramount. It arranges all four acetic acid groups on the lower rim to point in the same direction, creating a well-defined, hydrophilic cavity capable of chelating metal ions or binding specific guest molecules.[2] The other conformers lack this pre-organized binding pocket, which can drastically reduce or eliminate their desired functionality. In the parent p-tert-butylcalix[1]arene, this cone conformation is stabilized by a cyclic array of intramolecular hydrogen bonds between the phenolic hydroxyl groups.[1][3] When these hydroxyls are functionalized, this inherent stability is lost, and the conformation must be "locked" by other means.

Troubleshooting Guide: Synthesis & Conformational Control

Q2: I performed the tetra-alkylation of p-tert-butylcalix[1]arene with ethyl bromoacetate but my NMR shows a complex mixture of products. What went wrong?

This is a classic and frequent challenge. Obtaining a pure conformer is not just about the stoichiometry; it's about kinetic versus thermodynamic control, which is heavily influenced by your reaction conditions. The issue likely stems from one of two areas: the choice of base or the reaction temperature.

Causality: The conformation of the final product is often determined at the point of the third or fourth alkylation.[4] The metal cation of the base acts as a "template," coordinating to the phenoxide oxygens on the lower rim and holding the calixarene scaffold in a specific geometry during the alkylation. Bulky substituents, like the incoming tetraacetic acid groups, increase the rotational barrier, effectively freezing the conformation that was present during the final substitution step.[1][5]

Troubleshooting Workflow:

G start Complex Mixture of Conformers Observed in NMR check_base What base was used? start->check_base base_nah NaH check_base->base_nah NaH base_k2co3 K2CO3 / Cs2CO3 check_base->base_k2co3 K2CO3/Cs2CO3 base_baoh2 Ba(OH)2 check_base->base_baoh2 Ba(OH)2 check_temp What was the reaction temperature? temp_high High Temperature (e.g., reflux in DMF) check_temp->temp_high High temp_low Room Temp to Moderate (e.g., 60°C in Acetone) check_temp->temp_low Low/Moderate result_nah Kinetically controlled. Often yields a mix of cone and partial cone. Small Na+ ion is a poor template. base_nah->result_nah result_k2co3 Larger cations (K+, Cs+) can template different conformers, including 1,3-alternate. Can lead to mixtures. base_k2co3->result_k2co3 result_baoh2 Excellent choice for cone selectivity. Divalent Ba2+ acts as a strong template for the cone. base_baoh2->result_baoh2 result_nah->check_temp result_k2co3->check_temp solution Solution: Use a strong templating cation (Ba2+) and moderate temperature to kinetically lock the cone conformation. result_baoh2->solution result_temp_high Favors thermodynamic product. May allow for conformational scrambling, leading to mixtures or the most stable (but not necessarily desired) conformer. temp_high->result_temp_high temp_low->solution result_temp_high->solution result_temp_low Favors kinetic product based on template effect. Generally preferred for locking a specific conformation.

Data Summary: Influence of Base on Conformer Selectivity

The choice of base is arguably the most critical parameter for directing the conformation during the synthesis of the tetra-ester precursor.

BaseTypical SolventPredominant Conformer(s)Rationale & Citation
NaHTHF/DMFPartial Cone / Cone MixtureKinetic control with a poor templating ion (Na⁺). Often results in a ~1:1 mixture.[4]
K₂CO₃AcetoneCone / Partial ConeModerate templating effect from K⁺. Can be effective but may still yield mixtures.
Cs₂CO₃Acetone1,2-Alternate / Partial ConeThe large Cs⁺ ion templates alternate conformations effectively. Avoid if the cone is desired.[4]
Ba(OH)₂ DMF/THF Cone (High Selectivity) The divalent Ba²⁺ ion strongly coordinates multiple phenoxides, acting as an excellent template to lock the cone conformation. This is the recommended choice. [4]
Q3: How can I be certain that I have synthesized the cone conformer?

Conclusive identification is achieved through ¹H NMR spectroscopy. The key is to analyze the signals from the methylene bridge protons (-Ar-CH₂ -Ar-).

  • Cone Conformation (C₄ᵥ symmetry): Due to the rigid cone structure, the two protons on each methylene bridge are chemically non-equivalent. One points "inward" toward the annulus (axial) and one points "outward" (equatorial). This results in a characteristic pair of doublets between δ 3.0 and 5.0 ppm, with a large geminal coupling constant (J) of approximately 12-16 Hz. All four methylene bridges are equivalent, so you only see one pair of doublets.[6]

  • Partial Cone Conformation (Cₛ symmetry): Lower symmetry leads to a more complex spectrum, often showing multiple pairs of doublets.

  • 1,3-Alternate Conformation (D₂ₔ symmetry): In this highly symmetric conformer, the rapid inversion of the aromatic rings averages the environment of the two bridge protons. This results in a sharp singlet for all eight methylene protons.

  • 1,2-Alternate Conformation (C₂ₕ symmetry): This also typically shows a singlet or a very complex pattern depending on the substituents and temperature.

Self-Validation: The presence of a clean pair of doublets for the methylene protons is the most reliable indicator of a successfully synthesized and locked cone conformer.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylcalix[1]arene Tetraacetic Acid Tetraethyl Ester (Cone Conformer)

This protocol is optimized to favor the kinetic formation of the cone conformer using the barium hydroxide templating method.[4]

Materials:

  • p-tert-Butylcalix[1]arene (1.0 eq)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (2.5 eq)

  • Ethyl bromoacetate (10.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add p-tert-butylcalix[1]arene (1.0 eq) and barium hydroxide octahydrate (2.5 eq).

  • Solvent Addition: Add a 1:1 mixture of anhydrous DMF and anhydrous THF to dissolve the solids. Stir vigorously for 1 hour at room temperature. The formation of the barium salt complex is crucial for templating.

  • Alkylation: Add ethyl bromoacetate (10.0 eq) dropwise to the suspension over 30 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir for 24-48 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing 1 M HCl.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. .

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a pale yellow oil or solid. Purify by column chromatography on silica gel using a gradient elution (e.g., starting with 9:1 Hexanes:EtOAc and gradually increasing polarity) to yield the pure tetraester as a white solid.

  • Characterization: Confirm the cone conformation using ¹H NMR as described in Q3.

Protocol 2: Hydrolysis to 4-tert-Butylcalix[1]arene Tetraacetic Acid

Materials:

  • Cone-4-tert-butylcalix[1]arene tetraacetic acid tetraethyl ester (1.0 eq)

  • Potassium hydroxide (KOH) (20.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the tetraester (1.0 eq) in a mixture of THF and MeOH (e.g., 2:1 ratio).

  • Saponification: Add a solution of KOH (20.0 eq) in water.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours until TLC or LC-MS indicates complete conversion of the starting material.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Acidify carefully with concentrated HCl until the pH is ~1. A white precipitate of the tetra-acid will form.

    • Stir the suspension in the ice bath for 1 hour.

  • Isolation:

    • Collect the white solid by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove inorganic salts.

    • Dry the product in a vacuum oven at 60°C overnight.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The cone conformation should be retained from the precursor.

References

  • Madigan, R. P., et al. (2024). NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link]

  • Csók, Z., et al. (2006). Synthetic and NMR Studies on Calix[n]Arene (n = 4,6,8) Triflates, Mesylates, and Tosylates. Supramolecular Chemistry, 10(2). [Link]

  • Mezei, G., et al. (2020). Winged-Cone Conformation in Hexa-p-tert-butylcalix[6]arene Driven by the Unusually Strong Guest Encapsulation. Molecules, 25(22), 5469. [Link]

  • Wikipedia contributors. (2023). Calixarene. Wikipedia, The Free Encyclopedia. [Link]

  • Ohshiro, Y., et al. (1996). Combined NMR spectroscopy and molecular mechanics studies on the stable structures of calix[n]arenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2419-2426. [Link]

  • Gutsche, C. D. (2008). Shaping the Baskets: Conformations of Calixarenes. In Calixarenes: An Introduction. Royal Society of Chemistry. [Link]

  • Vysotsky, M. O., et al. (2004). Enhanced thermodynamic and kinetic stability of calix[1]arene dimers locked in the cone conformation. The Journal of Organic Chemistry, 69(18), 6115–6120. [Link]

  • Haran, R., et al. (1989). The conformational properties of calix[1]arenes 1h NMR and molecular mechanics calculations. Journal de Chimie Physique et de Physico-Chimie Biologique, 86, 1989. [Link]

  • Okada, Y., et al. (1992). Synthesis and Characterization of a Calixarene Analog Locked in the Cone Conformation. Chemistry Letters, 21(10), 1961-1964. [Link]

  • Genorio, B., et al. (2022). Intermolecular Interactions Drive the Unusual Co-Crystallization of Different Calix[1]arene Conformations. Crystals, 12(2), 250. [Link]

  • Chen, Y., et al. (2005). Proton di-ionizable p-tert-butylcalix[1]arene-crown-6 compounds in cone, partial-cone and 1,3-alternate conformations: synthesis and alkaline earth metal cation extraction. Organic & Biomolecular Chemistry, 3(8), 1477-1481. [Link]

  • Martínez, A., et al. (2016). Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Crystals, 6(9), 114. [Link]

  • Chen, Y., et al. (2006). Di-ionizable p-tert-butylcalix[1]arene-1,2-crown-5 and -crown-6 compounds in the cone conformation: synthesis and alkaline earth metal cation extraction. Organic & Biomolecular Chemistry, 4(15), 2938–2944. [Link]

  • Iki, N., et al. (2000). Synthesis of p-tert-Butylthiacalix[1]arene and its Inclusion Property. Tetrahedron, 56(11), 1489-1495. [Link]

  • Eicler, S., et al. (2019). Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[1]arene. The Journal of Organic Chemistry, 84(24), 16089–16095. [Link]

  • Stoikova, S., et al. (2009). p-tert-Butyl thiacalix[1]arenes functionalized with amide and hydrazide groups at the lower rim in cone, partial cone, and 1,3-alternate conformations are "smart" building blocks for constructing nanosized structures with metal cations of s-, p-, and d-elements in the organic phase. Langmuir, 25(9), 4919–4928. [Link]

  • Matthews, S., et al. (2018). Fixing the conformation of calix[1]arenes: When are three carbons not enough?. Chemistry – A European Journal, 24(17), 4436-4444. [Link]

  • Uttam, B., et al. (2022). Synthetic strategies for the functionalization of upper or lower rim of supramolecular calix[1]arene platform. Arkivoc, 2022(6), 254-279. [Link]

  • Galimzyanova, A. F., et al. (2017). p-tert-Butylthiacalix[1]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. Beilstein Journal of Organic Chemistry, 13, 1931–1940. [Link]

  • Biali, S. E., et al. (2003). Conformational analysis of p-tert-butylcalix[1]arene derivatives with trans-alkyl substituents on opposite methylene bridges: destabilization of the cone form by axial alkyl substituents. The Journal of Organic Chemistry, 68(20), 7685–7692. [Link]

  • Szemes, F., et al. (2009). Functionalization reactions of calixarenes. Current Organic Chemistry, 13(1), 4-25. [Link]

  • Kumar, A., et al. (2020). Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications. Crystals, 10(7), 589. [Link]

  • Fazlitdinova, A. G., et al. (2018). Synthesis of new p-tert-butylcalix[1]arene-based polyammonium triazolyl amphiphiles and their binding with nucleoside phosphates. Beilstein Journal of Organic Chemistry, 14, 1918–1925. [Link]

  • Mączka, M., et al. (2012). Syntheses and reactivity of calixarenes functionalized at meso positions. Arkivoc, 2012(1), 173-210. [Link]

  • Matthews, S. E., et al. (2018). Fixing the Conformation of Calix[1]arenes: When Are Three Carbons Not Enough? Chemistry, 24(17), 4436–4444. [Link]

  • Ghezelbash, G. R., & Dilmaghani, K. (2016). Synthesis of a Series of Novel Tetra-tert-butylcalix[1]arene Linked to 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives. Acta Chimica Slovenica, 63(4), 790-797. [Link]

  • Glasneck, A., et al. (2022). Tetra‐Substituted p‐Tert‐Butylcalix[1]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Extraction. Chemistry – A European Journal, 28(17), e202104301. [Link]

  • ResearchGate. (n.d.). The four limiting conformations of calix[1]arenes. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylcalix[1]arene. PubChem Compound Database. [Link]

  • Tahta, B., et al. (2021). Conical conformationed tetra-alkyl substituted p-tert-butylcalix[1]arene derivatives: thermal, spectral, and physical properties. Polycyclic Aromatic Compounds. [Link]

  • Shinkai, S., et al. (1991). O-alkyl-p-tert-butylcalix[1]arenes. How Is the Conformation of Calix[1]arenes Immobilized? The Journal of Organic Chemistry, 56(1), 295-300. [Link]

  • Hmadeh, M., et al. (2019). The synthesis and characterization of giant Calixarenes. Scientific Reports, 9(1), 1-8. [Link]

  • Tahta, B., et al. (2021). Conical conformationed tetra - alkyl substituted p-tert -butylcalix[1]arene derivatives: thermal, spectral, and physical properties. ResearchGate. [Link]

  • Surov, O. V., et al. (2013). 4-tert-butylcalix[1]arene-based porous structures. ResearchGate. [Link]

  • Eicler, S., et al. (2018). Breaking thiacalix[1]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges. RSC Advances, 8(49), 27797-27801. [Link]

Sources

Troubleshooting

Regeneration and reuse of 4-tert-Butylcalixarene tetraacetic acid in extraction processes

Technical Support Center: Regeneration and Reuse of 4-tert-Butylcalix[4]arene Tetraacetic Acid in Extraction Processes Introduction Welcome to the Technical Support Center for macrocyclic extraction systems. 4-tert-Butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regeneration and Reuse of 4-tert-Butylcalix[4]arene Tetraacetic Acid in Extraction Processes

Introduction

Welcome to the Technical Support Center for macrocyclic extraction systems. 4-tert-Butylcalix[4]arene tetraacetic acid is a powerful, pre-organized chelator widely used by researchers and drug development professionals for the highly selective liquid-liquid extraction of metal cations (including lanthanides, actinides, and alkali/alkaline earth metals)[1]. This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to ensure optimal ligand regeneration and multi-cycle reuse.

Core Principles of the Extraction-Stripping Cycle

The extraction mechanism of 4-tert-butylcalix[4]arene tetraacetic acid is fundamentally driven by a pH-dependent cation-exchange process. The macrocycle features four carboxylic acid groups at its lower rim. At an elevated aqueous pH (typically pH 3–6), these groups deprotonate and form strong, neutral coordination complexes with target metal cations, facilitating their partition into the organic phase[2].

To regenerate the ligand and recover the metal, the system must be subjected to a "stripping" phase. By contacting the loaded organic phase with a high-concentration mineral acid (e.g., 1.0 M HNO₃), the thermodynamic equilibrium is forcefully reversed. The overwhelming concentration of protons (H⁺) competitively reprotonates the carboxylic acid groups, expelling the metal ion back into the aqueous phase and restoring the calixarene to its original, reusable state[3].

Visualization: The Extraction and Regeneration Cycle

G cluster_extraction Extraction Stage (High pH) cluster_stripping Stripping & Regeneration Stage (Low pH) AqFeed Aqueous Feed (Metal Ions Mⁿ⁺) LoadedOrg Loaded Organic (Calix-COO-M) AqFeed->LoadedOrg Metal Transfer OrgSolvent Organic Phase (Calix-COOH) OrgSolvent->LoadedOrg Proton Release (H⁺) RegenOrg Regenerated Organic (Calix-COOH) LoadedOrg->RegenOrg Protonation (H⁺) MetalRecovery Aqueous Metal Recovery (Mⁿ⁺ in Acid) LoadedOrg->MetalRecovery Metal Release StripAcid Stripping Acid (1.0 M HNO₃ / HCl) StripAcid->RegenOrg StripAcid->MetalRecovery RegenOrg->OrgSolvent Recycled for Reuse

Workflow of pH-driven metal extraction and acidic ligand regeneration.

Standard Operating Protocols: Extraction and Regeneration

To ensure a self-validating system where extraction efficiency can be tracked across multiple cycles, adhere strictly to the following methodologies.

Protocol A: Preparation of the Organic Phase Causality: Calix[4]arene tetraacetic acid derivatives often exhibit poor solubility in non-toxic aliphatic solvents (like isooctane or kerosene) due to their rigid macrocyclic structure[4]. Proper diluent selection is critical to prevent third-phase formation and ligand loss.

  • Weigh the required mass of 4-tert-butylcalix[4]arene tetraacetic acid to achieve a 1.0 to 10.0 mM concentration.

  • Dissolve the ligand in an appropriate organic diluent. Halogenated solvents (e.g., dichloromethane) offer high solubility[1], but for greener, mass-processing applications, aromatic ethers (e.g., 1-butoxybenzene) are highly recommended[2].

  • Optional: If aliphatic solvents must be used, introduce an anionic surfactant like AOT to form reversed micelles, injecting a calculated micro-amount of water to solubilize the calixarene[4].

Protocol B: Liquid-Liquid Metal Extraction Causality: The pH must be carefully controlled; if the pH is too low, the calixarene remains protonated and inactive. If too high, target metals may hydrolyze and precipitate before extraction.

  • Prepare the aqueous feed solution containing the target metal ions, adjusting the pH to the optimal extraction window (typically pH 3.0–6.0) using an appropriate buffer (e.g., acetate buffer).

  • Combine the aqueous feed and the organic phase at a 1:1 Organic-to-Aqueous (O/A) ratio in a separatory funnel or extraction vial.

  • Agitate mechanically at a constant temperature (e.g., 25 °C) for 30–60 minutes to ensure thermodynamic equilibrium is reached.

  • Allow the phases to separate by gravity or centrifuge at 3000 rpm for 5 minutes. Isolate the loaded organic phase.

Protocol C: Acidic Stripping and Ligand Regeneration Causality: The stripping acid must provide enough protons to fully displace the metal. Incomplete stripping poisons the solvent for the next cycle, drastically reducing capacity.

  • Contact the loaded organic phase with an equal volume of stripping solution (e.g., 1.0 M HNO₃ or 0.6 M HCl)[3].

  • Agitate vigorously for 20 minutes. The high acidity forces the dissociation of the metal-calixarene complex.

  • Separate the phases. The aqueous phase now contains the concentrated, recovered metal.

  • Wash the regenerated organic phase twice with deionized water until the washings register a neutral pH.

  • The organic phase is now fully regenerated and ready for reuse in Protocol B.

Troubleshooting Guides & FAQs

Q1: Why is my calixarene ligand precipitating out of the organic phase during extraction? A: This is a common issue caused by the inherently poor solubility of the metal-calixarene complex in non-polar aliphatic solvents. When the carboxylic acid groups bind to a metal, the overall polarity of the complex changes, often leading to precipitation or "third-phase" formation[4]. Solution: Switch to a more compatible diluent such as chloroform or an aromatic ether like 1-butoxybenzene, which provides better solvation for the macrocycle[2]. Alternatively, if you must use an aliphatic solvent like isooctane, utilize a reversed micellar system (e.g., adding AOT surfactant) to keep the ligand solubilized[4].

Q2: I am observing incomplete stripping of the metal from the loaded organic phase. How can I improve recovery? A: Incomplete stripping occurs when the thermodynamic stability of the metal-calixarene complex exceeds the driving force of the stripping acid. This is particularly common with highly charged ions like Ce(IV) or other lanthanides/actinides. Solution: First, increase the concentration of your stripping acid (e.g., elevate from 0.1 M to 1.0 M or 2.0 M HNO₃)[3]. If the metal remains stubbornly bound, introduce a water-soluble complexing agent (such as oxalic acid or EDTA) into the aqueous stripping phase. This creates a competitive binding environment that pulls the metal out of the organic phase.

Q3: Why does the extraction efficiency drop significantly after 3-4 regeneration cycles? A: A drop in efficiency across cycles usually points to one of two issues:

  • Ligand Leaching: At higher extraction pHs, the deprotonated calixarene becomes slightly water-soluble and can leach into the aqueous phase.

  • Extractant Poisoning: Micro-amounts of unstripped metals accumulate in the organic phase over multiple cycles, occupying active binding sites. Solution: Monitor the organic phase concentration using UV-Vis or NMR spectroscopy. To prevent poisoning, implement a "deep strip" using 3.0 M acid every 5 cycles to ensure 100% of the binding sites are cleared. Ensure your post-strip water washes are thorough to prevent acid carryover into the next extraction cycle.

Q4: Can I use 4-tert-butylcalix[4]arene tetraacetic acid in synergistic extraction systems? A: Yes, highly recommended. Monocomponent extraction can sometimes be limited by the hydration sphere of the metal ion. By combining the calixarene with a neutral chelating extractant like thenoyltrifluoroacetone (HTTA) or an organophosphorus compound, you can achieve synergistic extraction[5]. The neutral ligand displaces residual water molecules from the complex, drastically increasing its hydrophobicity and partitioning into the organic phase[3][5].

Quantitative Data Summaries

Table 1: Typical Stripping Agents and Conditions for Calixarene Complexes

Target Metal ClassTypical Extractant SystemRecommended Stripping AgentExpected Recovery
Lanthanides (e.g., Ce³⁺, La³⁺) Calix[4]arene tetraacetic acid + HTTA1.0 M HNO₃>95%
Alkali Metals (e.g., Na⁺) Amphiphilic Calix[4]arene derivatives0.1 M HCl~100%
Silver (Ag⁺) Calix[4]arene tetramide / thio-analogues0.5 M HNO₃>90%
Transition Metals Calix[4]arene tetraacetic acid in Aromatic Ethers0.5 M H₂SO₄>98%

Table 2: Solubility and Diluent Compatibility Profile

Diluent TypeExample SolventCalix[4]arene SolubilityTroubleshooting Notes
Aliphatic Hydrocarbons Isooctane, KeroseneVery LowProne to precipitation. Requires reversed micelles (e.g., AOT) or phase modifiers[4].
Aromatic Ethers 1-ButoxybenzeneModerate to HighExcellent, greener alternative to halogenated solvents; prevents third-phase formation[2].
Halogenated Solvents Chloroform, DichloromethaneHighStandard laboratory diluent; provides optimal solubility but restricted in industrial scale due to toxicity[1].

References

1.[2] Extraction of Metal Ions Using a Calix[4]arene Carboxylic Acid Derivative in Aromatic Ethers. solventextraction.gr.jp. Available at: 2.[1] Extraction and complexation of alkali and alkaline earth metal cations by lower-rim calix[4]arene diethylene glycol amide derivatives. RSC Publishing. Available at: 3.[4] Extraction of rare earth metals by calix[4]arene solubilized in AOT reversed micellar solution. ResearchGate. Available at: 4.[3] Solvent extraction of cerium from various solutions by organophosphorus. Deswater. Available at: 5.[5] Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. MDPI. Available at:

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of 4-tert-Butylcalixarene Tetraacetic Acid Derivatives

Technical Support Center: Scaling Up Synthesis of 4-tert-Butylcalix[4]arene Tetraacetic Acid Derivatives Welcome to the Application Support Center. As a Senior Application Scientist specializing in macrocyclic platforms,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up Synthesis of 4-tert-Butylcalix[4]arene Tetraacetic Acid Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist specializing in macrocyclic platforms, I frequently consult on the scale-up of calixarene derivatives. The synthesis of 4-tert-butylcalix[4]arene tetraacetic acid—a critical precursor for ionophores, chelators, and API development—presents unique challenges when moving from milligram to multi-gram or kilogram scales.

The two-step process (tetra-alkylation followed by saponification) is highly susceptible to conformational scrambling, incomplete substitution, and thermal runaway. This guide provides a self-validating framework, explaining the mechanistic causality behind each protocol step to ensure high-yield, stereochemically pure production.

Part 1: Core Experimental Workflows

The synthesis relies on a strict two-step methodology. Deviation from these parameters at scale will result in downstream purification failures.

Protocol A: Synthesis of 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester (Cone Conformation)

Objective: Achieve complete tetra-alkylation while locking the macrocycle into the cone conformation [1].

  • Reagents: p-tert-Butylcalix[4]arene (1.0 eq), Ethyl bromoacetate (10.0 eq), Anhydrous K₂CO₃ (10.0 eq), Dry Acetone (10 vol).

  • Setup: Suspend p-tert-butylcalix[4]arene and finely milled anhydrous K₂CO₃ in dry acetone under an inert atmosphere (N₂/Ar).

    • Causality Note: The potassium cation (K⁺) acts as a crucial thermodynamic template. It coordinates with the lower-rim phenolic oxygens, pre-organizing the macrocycle to favor the cone conformation during successive alkylations [3].

  • Addition: Add ethyl bromoacetate dropwise at room temperature to control the initial exothermic reaction.

  • Reaction: Reflux the mixture (56 °C) vigorously for 48–72 hours.

    • Self-Validation: Monitor by LC-MS. The reaction typically stalls at the tri-ester intermediate before pushing to the tetra-ester. Do not quench until the tri-ester peak is <2%.

  • Workup: Cool to room temperature, filter off the inorganic salts (KBr, excess K₂CO₃), and concentrate the filtrate in vacuo. Crystallize the crude residue from hot ethanol to yield the pure cone-tetraester.

Protocol B: Saponification to 4-tert-Butylcalix[4]arene Tetraacetic Acid

Objective: Complete hydrolysis of the sterically crowded tetraester to the tetraacetic acid [2].

  • Reagents: Tetraethyl ester (1.0 eq), NaOH or KOH (20.0 eq), Ethanol/Water (1:1 v/v).

  • Setup: Suspend the tetraester in the EtOH/H₂O mixture.

  • Addition: Add the alkali hydroxide.

  • Reaction: Reflux for 24 hours.

    • Causality Note: The lower rim of the tetraester is highly sterically hindered. Standard room-temperature hydrolysis will result in incomplete saponification (yielding mixed ester-acids). Extended reflux in a strong aqueous-alcoholic base is mandatory to drive complete cleavage [2].

  • Workup: Evaporate the ethanol, dilute the aqueous layer with distilled water, and acidify to pH 1 using 6M HCl. The tetraacetic acid derivative will precipitate as a white solid. Filter, wash with copious amounts of water, and dry under high vacuum at 80 °C.

Part 2: Process Flow & Conformational Logic

CalixareneScaleUp Start p-tert-Butylcalix[4]arene (Starting Material) BaseTemplate Add K2CO3 in Acetone (K+ Templating) Start->BaseTemplate Alkylation Add Ethyl Bromoacetate (Reflux 48-72h) BaseTemplate->Alkylation Pre-organization Intermediate Tetraethyl Ester (Pure Cone Conformer) Alkylation->Intermediate Steric crowding overcome Saponification NaOH in EtOH/H2O (Reflux 24h) Intermediate->Saponification Hydrolysis Acidification Acidify with 6M HCl (pH < 1) Saponification->Acidification Soluble Sodium Salt Product 4-tert-Butylcalix[4]arene Tetraacetic Acid Acidification->Product Precipitation

Workflow for the scale-up synthesis of 4-tert-butylcalix[4]arene tetraacetic acid.

Part 3: Troubleshooting FAQs

Q1: During scale-up, my LC-MS shows a mixture of conformers (partial cone and 1,3-alternate) instead of the pure cone conformation. How do I fix this?

A: Conformational scrambling is almost always a templating failure. The alkali metal cation dictates the stereochemical outcome. For the standard p-tert-butylcalix[4]arene, K⁺ (from K₂CO₃) or Na⁺ (from Na₂CO₃) in a polar aprotic solvent like acetone strictly enforces the cone conformation via ion-dipole interactions at the lower rim. If you are seeing 1,3-alternate conformers, check your base (Cs₂CO₃ strongly favors 1,3-alternate) and your solvent (using DMF or THF instead of acetone can disrupt the template effect). Ensure your K₂CO₃ is strictly anhydrous and finely milled; large particle sizes reduce the effective concentration of the templating cation in the heterogeneous mixture.

Q2: My alkylation reaction stalls at the tri-substituted derivative, even after 48 hours. How do I force tetra-substitution?

A: The transition from the tri-ester to the tetra-ester is kinetically bottlenecked by extreme steric hindrance at the lower rim. To force completion:

  • Increase Electrophile Equivalents: Ensure a minimum of 10-12 equivalents of ethyl bromoacetate.

  • Moisture Control: Water destroys the electrophile via hydrolysis. Ensure the acetone is dried over molecular sieves and the reaction is under dry N₂/Ar.

  • Catalytic Iodide: Adding a catalytic amount of NaI (0.1 eq) can accelerate the reaction via the Finkelstein pathway, generating the more reactive ethyl iodoacetate in situ.

Q3: The saponification of the tetraester is incomplete, yielding a mixture of carboxylic acids and residual esters. What is the mechanistic barrier?

A: The four ester groups in the cone conformation are packed tightly into a highly hydrophobic pocket. Water and hydroxide ions struggle to penetrate this sterically shielded microenvironment. Room-temperature saponification will fail. You must use a co-solvent system (e.g., Ethanol/Water 1:1) to ensure the hydrophobic tetraester is fully solvated while providing enough water for the hydrolysis mechanism. Refluxing at 80–90 °C for at least 24 hours with a large excess of base (20 eq NaOH) provides the necessary thermal energy to overcome the high activation barrier of the crowded ester carbonyls.

Q4: How do I avoid column chromatography during multi-gram scale-up purification?

A: Chromatography is non-viable for kilogram-scale calixarene synthesis. Fortunately, the thermodynamic stability of the cone-tetraester allows for selective crystallization. After filtering off the inorganic salts and evaporating the acetone, triturate the crude oil with cold methanol or recrystallize directly from hot ethanol. The pure cone-tetraester will crystallize out, leaving under-alkylated impurities (mono-, di-, and tri-esters) in the mother liquor. The final tetraacetic acid product is purified simply by precipitation from the aqueous phase using HCl, followed by washing with hot water to remove trapped salts.

Part 4: Conformational Control Data

The table below summarizes the causality between the chosen reaction conditions and the resulting stereochemical yield during the alkylation step.

Base / Cation TemplateSolventTemp (°C)Major Conformer ProducedTypical Yield (%)Mechanistic Rationale
Na₂CO₃ (Na⁺) Acetone56 (Reflux)Cone 75 - 85%Strong binding of Na⁺ to the lower rim pre-organizes the phenoxides.
K₂CO₃ (K⁺) Acetone56 (Reflux)Cone 80 - 90%Optimal fit for the lower rim; standard for tetra-ester synthesis.
Cs₂CO₃ (Cs⁺) DMF153 (Reflux)1,3-Alternate 70 - 80%Cs⁺ is too large to fit in the lower rim cavity, forcing alternating alkylation.
NaH (Na⁺) THF / DMF65 - 80Cone / Partial Cone VariableLack of carbonate templating can lead to mixed conformers depending on temp.

References

  • Calix[4]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging. MDPI.
  • Synthesis of Ionizable Calix[4]arenes for Chelation of Selected Divalent C
  • Synthesis of p-tert-Butylcalix[4]arene and ether derivative.
Troubleshooting

Technical Support Center: Optimizing 4-tert-Butylcalixarene Tetraacetic Acid (t-BCA) in Drug Delivery

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the physicochemical and mechanistic challenges associated with 4-ter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the physicochemical and mechanistic challenges associated with 4-tert-butylcalix[4]arene tetraacetic acid (t-BCA) in drug delivery systems.

t-BCA is a powerful supramolecular host. Its macrocyclic structure features a hydrophobic upper rim (tert-butyl groups) and a highly functionalizable, pH-sensitive lower rim (tetraacetic acid). While it offers exceptional host-guest recognition, achieving high Loading Capacity (LC%) and Encapsulation Efficiency (EE%) requires precise control over thermodynamics, stoichiometry, and solvent interfaces.

Section 1: Host-Guest Complexation & Loading Optimization

Q1: My encapsulation efficiency (EE%) for hydrophobic drugs like Doxorubicin (DOX) is plateauing below 15%. How can I mechanistically drive higher loading into the t-BCA cavity?

Cause: Low loading is rarely a cavity-size issue; it is typically a thermodynamic equilibrium problem. If the hydration buffer pH is too low, the tetraacetic acid groups on the lower rim remain protonated. This neutralizes the lower rim, eliminating the critical electrostatic dipole needed to draw cationic drugs (like DOX) into the hydrophobic pocket.

Solution: You must exploit the amphiphilic nature of t-BCA. By shifting the hydration buffer to pH 7.4–8.0, you fully deprotonate the tetraacetic acid groups. This generates a strong polyanionic lower rim that forms electrostatic interactions with the protonated amine of DOX, acting synergistically with the hydrophobic inclusion of the anthracycline ring[1].

Standard Protocol: pH-Driven Thin-Film Hydration for t-BCA Micelles This protocol is self-validating: a successful complexation will yield a clear, optically transparent micellar dispersion without visible drug aggregates.

  • Co-dissolution: Dissolve t-BCA and DOX (1:1 molar ratio) in a co-solvent system of Dichloromethane/Methanol (2:1 v/v). The co-solvent ensures both the hydrophobic host and the amphiphilic drug are molecularly dispersed.

  • Film Formation: Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C, 150 rpm) until a uniform, dry thin film forms on the flask wall.

  • Vacuum Desiccation: Leave the film under high vacuum overnight to remove trace organic solvents (critical for preventing premature micelle destabilization).

  • Alkaline Hydration: Hydrate the film with 10 mM Phosphate Buffer Saline (PBS) adjusted strictly to pH 7.8. Vortex vigorously for 5 minutes.

  • Size Reduction: Probe-sonicate the dispersion on ice (100W, 30% amplitude, 10 mins, pulse 5s on/5s off).

  • Purification: Dialyze (MWCO 3.5 kDa) against pH 7.4 PBS for 12 hours to remove unencapsulated DOX.

Q2: How does the molar ratio of t-BCA to the Active Pharmaceutical Ingredient (API) affect the final physicochemical properties of the delivery system?

Answer: Increasing the API concentration does not linearly increase Loading Capacity (LC%). Beyond a 1:1 or 1:2 stoichiometry, the excess drug disrupts the self-assembly of the calixarene, leading to macroscopic precipitation and a spike in the Polydispersity Index (PDI)[2].

Table 1: Quantitative Impact of t-BCA:DOX Stoichiometry on Loading Metrics

t-BCA:DOX Molar RatioEncapsulation Efficiency (EE%)Loading Capacity (LC%)Mean Particle Size (nm)Zeta Potential (mV)
1 : 0.5> 85.0%~ 6.5%75.1 ± 2.0-28.5 ± 1.2
1 : 1 (Optimal) 78.4 ± 3.0% 14.2 ± 0.8% 81.8 ± 3.6 -25.2 ± 1.5
1 : 252.1 ± 4.2%16.5 ± 1.1%105.3 ± 5.4-20.1 ± 2.0
1 : 5< 30.0%~ 18.0%> 150.0 (Aggregates)-12.4 ± 2.5

(Note: Data synthesized from standardized calixarene micelle characterizations. Optimal loading balances LC% with nanoparticle stability).

G A 1. Co-dissolve t-BCA & Drug in Organic Solvent (DCM/MeOH) B 2. Rotary Evaporation (Form uniform thin film) A->B C 3. Hydration with Buffer (pH 7.4 - 8.0) B->C D 4. Self-Assembly & Host-Guest Complexation C->D E 5. Ultrasonication & Membrane Extrusion D->E F 6. Purification (Dialysis against PBS) E->F G 7. Quantify Loading Capacity (HPLC / UV-Vis) F->G

Caption: Step-by-step workflow for optimizing t-BCA drug loading via pH-driven thin-film hydration.

Section 2: Stimuli-Responsive Release Mechanisms

Q3: My t-BCA formulation shows excellent loading, but the drug leaks prematurely in systemic circulation (pH 7.4). How can I ensure release only occurs in the tumor microenvironment?

Cause: Premature leakage indicates that the non-covalent host-guest interactions are being outcompeted by plasma proteins (like albumin) which act as thermodynamic sinks.

Solution: Rely on the intrinsic pH-responsiveness of the tetraacetic acid lower rim. At pH 7.4, the complex is highly stable due to electrostatic binding. However, the tumor microenvironment is mildly acidic (pH 5.5–6.5). As the environment acidifies, the tetraacetic acid groups become protonated. This neutralizes the lower rim, triggering a conformational shift in the calixarene that drastically reduces its binding affinity for the drug, resulting in targeted, burst release[3]. To prevent premature leakage before reaching the tumor, incorporate the t-BCA complex into a PEGylated liposomal bilayer.

G A t-BCA-Drug Complex (pH 7.4: Deprotonated) B Tumor Microenvironment (pH 5.5 - 6.5) A->B C Protonation of Tetraacetic Acid B->C D Conformational Shift & Reduced Affinity C->D E Targeted Drug Release D->E

Caption: Mechanism of pH-dependent drug release triggered by the protonation of t-BCA tetraacetic acid groups.

Section 3: Radiopharmaceutical & Gold Nanoparticle Integration

Q4: I am using t-BCA to chelate Radium-223 (223Ra) for Targeted Alpha Therapy (TAT). The chelation is successful in vitro, but the complex dissociates in vivo.

Cause: While calix[4]arene tetraacetic acid forms one of the most stable known coordination complexes with 223Ra, the stability is still not optimal for the high transchelation pressures of the in vivo environment (due to competing physiological cations like Ca2+)[4].

Solution: You must decouple the chelation chemistry from the biological delivery vehicle. Encapsulate the pre-formed [223Ra]-t-BCA complex inside a liposome.

Protocol Adjustment:

  • Chelate 223Ra with t-BCA in an acetate buffer (pH 5.5) for 30 minutes at 60°C.

  • Actively load the [223Ra]-t-BCA complex into pre-formed DSPC/Cholesterol liposomes using a transmembrane pH gradient. This physical barrier prevents transchelation and increases in vivo retention to >90% over 24 hours.

Q5: How can I conjugate t-BCA onto Gold Nanoparticles (AuNPs) to maximize drug loading without causing the particles to aggregate?

Cause: Direct addition of unmodified t-BCA to citrate-capped AuNPs causes rapid displacement of the citrate. Because t-BCA alone lacks sufficient steric bulk to stabilize the bare gold surface, the nanoparticles undergo Van der Waals-induced aggregation (visible as a color shift from red to blue/purple).

Solution: Utilize calix[4]arene-tetradiazonium salts . By converting the lower rim to diazonium salts, you enable the formation of extremely robust, covalent C-Au bonds upon reduction. This creates an ultra-stable organic layer on the AuNP. You can then use the upper rim for orthogonal conjugation (e.g., Copper-catalyzed azide-alkyne cycloaddition, CuAAC) to attach targeting ligands, while the cavity remains open for drug loading[5].

Table 2: Troubleshooting Advanced t-BCA Formulations

Formulation TypeCommon Failure ModeMechanistic CauseRecommended Intervention
Micelles Drug precipitation during hydrationInsufficient ionization of tetraacetic acid groups.Increase hydration buffer pH to 7.4–8.0 to ensure complete deprotonation.
Liposomes (TAT) 223Ra leakage in vivoTranschelation by physiological Ca2+ ions.Encapsulate the [223Ra]-t-BCA complex within rigid DSPC/Chol liposomes.
AuNPs Irreversible aggregation (Red to Blue shift)Citrate displacement without steric stabilization.Graft via calix[4]arene-tetradiazonium salts to form covalent C-Au bonds.

References

  • Role of Calixarene in Chemotherapy Delivery Strategies MDPI URL
  • Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery Frontiers in Chemistry URL
  • Research progress on calixarene/pillararene-based controlled drug release systems Beilstein Journal of Organic Chemistry URL
  • Nanoradiopharmaceuticals Based on Alpha Emitters: Recent Developments for Medical Applications PMC / NIH URL
  • Bifunctional Calix[4]arene-Coated Gold Nanoparticles for Orthogonal Conjugation Langmuir / ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Calixarenes for Effective Lead (Pb²⁺) Removal: Spotlight on 4-tert-Butylcalixarene Tetraacetic Acid

The escalating issue of heavy metal contamination, particularly from lead (Pb²⁺), in aqueous environments necessitates the development of highly efficient and selective removal agents. Among the diverse array of molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating issue of heavy metal contamination, particularly from lead (Pb²⁺), in aqueous environments necessitates the development of highly efficient and selective removal agents. Among the diverse array of molecules explored for this purpose, calixarenes have emerged as a promising class of macrocyclic compounds. Their unique, pre-organized three-dimensional structure, akin to a molecular basket, allows for the effective capture of specific ions.[1] This guide provides a comparative analysis of various calixarene derivatives for lead removal, with a particular focus on the performance of 4-tert-Butylcalixarene tetraacetic acid. We will delve into the underlying chemical principles governing their selectivity, present comparative performance data, and provide a detailed experimental protocol for lead extraction.

The Rationale for Calixarenes in Lead Sequestration

Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde.[2] Their distinct architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them exceptional host molecules for a variety of guest ions and molecules. By strategically functionalizing these rims with specific ligating groups, it is possible to engineer calixarenes with high affinity and selectivity for a target ion like Pb²⁺.[1]

The selection of a particular calixarene for lead removal is guided by several key chemical principles, most notably the Hard and Soft Acids and Bases (HSAB) theory. Lead (Pb²⁺) is classified as a soft Lewis acid. Consequently, it exhibits a strong preference for binding with soft Lewis bases. This principle is the cornerstone for designing lead-selective calixarenes.

Comparative Analysis of Lead Removal Performance

The efficacy of a calixarene as a lead extractant is determined by several factors, including the nature of the functional groups appended to its core structure, the pH of the aqueous solution, and the presence of competing metal ions. Here, we compare 4-tert-Butylcalixarene tetraacetic acid with other notable calixarene derivatives.

Key Functional Groups for Lead Complexation:
  • Carboxylic Acid Groups (-COOH): As seen in 4-tert-Butylcalixarene tetraacetic acid , these groups provide hard oxygen donor atoms. While oxygen is a hard base, the chelation effect from the four arms of the tetraacetic acid derivative provides a stable complex with Pb²⁺. The acidity of the carboxylic acid groups also allows for a pH-dependent extraction mechanism, where deprotonation at higher pH enhances the binding affinity.

  • Thioamide and Other Sulfur-Containing Groups (-CSNHR, -SH): These functionalities introduce soft sulfur donor atoms into the calixarene structure. In line with the HSAB principle, the soft-soft interaction between sulfur and lead(II) results in exceptionally high selectivity for Pb²⁺ over harder metal ions like Ca²⁺, Mg²⁺, and even some transition metals.[3]

  • Phosphine Oxide Groups (-P(O)R₂): The oxygen atom in the phosphine oxide group acts as a strong donor, leading to stable complexes with various metal ions, including lead. The selectivity can be tuned by altering the size of the calixarene ring (e.g., calix[4]arene vs. calix[5]arene).[6]

  • Amide Groups (-CONH₂): Amide-functionalized calixarenes have also been investigated for lead recognition, showing good selectivity and forming stable complexes suitable for applications like ion-selective electrodes.[7]

Quantitative Performance Data

The following table summarizes the lead extraction performance of various calixarene derivatives based on data compiled from the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Calixarene DerivativeFunctional GroupRing Size% Extraction of Pb²⁺Optimal pH (approx.)Key Observations & SelectivityReference
p-tert-Butylcalix[4]arene tetraacetic acid Carboxylic AcidCalix[4]High (not specified)Neutral to AlkalineSelective extraction with good yield. Regeneration is possible with an acidic solution.[8]
p-tert-Calix[9]arene octamideAmideCalix[9]95%Not SpecifiedHigh efficiency for Pb²⁺ and Cu²⁺. Order of extraction: Pb²⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Cd²⁺.[10]
Thioamide-functionalized calix[4]areneThioamideCalix[4]High (not specified)Not SpecifiedExcellent selectivity for Pb²⁺ over other cations due to soft-soft interactions.[3]
p-tert-Butylcalix[5]arene phosphine oxidePhosphine OxideCalix[5]High (not specified)Not SpecifiedSuperior selectivity for lead ions compared to smaller calix[4]arene and calix[10]arene analogues.[6]

Mechanism of Lead Complexation

The sequestration of a lead ion by a functionalized calixarene is a classic example of host-guest chemistry. The calixarene acts as a pre-organized host, presenting its binding sites in an optimal spatial arrangement for complexing the guest lead ion.

Lead_Complexation cluster_post Post-Complexation Calixarene Functionalized Calix[4]arene Complex [Pb(Calixarene)]²⁺ Complex Pb_ion Pb²⁺ Pb_ion->Calixarene Binding

Caption: General mechanism of Pb²⁺ complexation by a functionalized calix[4]arene.

The stability of the resulting complex is significantly enhanced by the chelation effect , where multiple donor atoms from the calixarene's functional groups cooperatively bind to a single lead ion. For 4-tert-Butylcalixarene tetraacetic acid, the four carboxylic acid arms wrap around the lead ion, forming a highly stable cage-like structure.

Experimental Protocol: Liquid-Liquid Extraction of Pb²⁺

This section provides a detailed, step-by-step protocol for a typical liquid-liquid extraction experiment to evaluate the lead removal efficiency of a calixarene derivative.

Causality Behind Experimental Choices:
  • Solvent Selection: Chloroform or dichloromethane are commonly used as the organic phase because they are immiscible with water and are good solvents for many calixarene derivatives.[11]

  • pH Control: The pH of the aqueous phase is a critical parameter as it influences both the speciation of the lead ions and the protonation state of the calixarene's functional groups (e.g., carboxylic acids). Buffering the solution ensures stable and reproducible extraction conditions.

  • Metal Ion Detection: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are chosen for their high sensitivity and accuracy in quantifying trace metal ion concentrations in the aqueous phase before and after extraction.

Materials and Reagents:
  • 4-tert-Butylcalixarene tetraacetic acid

  • Chloroform (or Dichloromethane)

  • Lead(II) nitrate (Pb(NO₃)₂) standard solution (e.g., 1000 ppm)

  • Buffer solutions (e.g., acetate for pH 4-6, phosphate for pH 6-8)

  • Nitric acid (for acidification of samples for AAS/ICP-MS analysis)

  • Deionized water

  • Separatory funnels (50 mL)

  • Mechanical shaker

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or ICP-MS

Experimental Workflow Diagram:

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare aqueous Pb²⁺ solution (known concentration and pH) C Combine equal volumes of aqueous and organic phases in a separatory funnel A->C B Prepare organic calixarene solution (e.g., 1 mM in Chloroform) B->C D Shake vigorously for a set time (e.g., 1 hour) to reach equilibrium C->D E Allow phases to separate D->E F Collect aqueous phase E->F G Acidify aqueous sample F->G H Measure final Pb²⁺ concentration using AAS or ICP-MS G->H I Calculate % Extraction H->I

Caption: Workflow for liquid-liquid extraction of Pb²⁺ using a calixarene.

Step-by-Step Procedure:
  • Preparation of Aqueous Phase: Prepare a 20 mL aqueous solution containing a known concentration of Pb²⁺ (e.g., 10 ppm) from the stock solution. Adjust the pH to the desired value (e.g., pH 6) using a suitable buffer.

  • Preparation of Organic Phase: Prepare a 20 mL solution of 4-tert-Butylcalixarene tetraacetic acid in chloroform at a specific concentration (e.g., 1 mM).

  • Extraction: Combine the aqueous and organic phases in a 50 mL separatory funnel.

  • Equilibration: Place the separatory funnel on a mechanical shaker and agitate for a sufficient time (e.g., 1 hour) to ensure that the extraction equilibrium is reached.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated.

  • Sampling: Carefully separate and collect the aqueous phase for analysis.

  • Analysis: Measure the concentration of Pb²⁺ remaining in the aqueous phase using AAS or ICP-MS. Ensure to prepare calibration standards and acidify the sample as required by the instrument's protocol.

  • Calculation: The percentage of lead extracted (%E) can be calculated using the following formula:

    %E = [ (C₀ - Cₑ) / C₀ ] × 100

    Where:

    • C₀ is the initial concentration of Pb²⁺ in the aqueous phase.

    • Cₑ is the equilibrium concentration of Pb²⁺ in the aqueous phase after extraction.

Regeneration and Reusability

A crucial aspect for the practical application of calixarenes in water treatment is their ability to be regenerated and reused. For calixarenes like 4-tert-Butylcalixarene tetraacetic acid, this can often be achieved by treating the lead-loaded organic phase with a strong acid solution.[8] The low pH protonates the carboxylic acid groups, disrupting the complex and releasing the Pb²⁺ ion back into the acidic aqueous phase. The regenerated calixarene in the organic phase can then be washed and reused for subsequent extraction cycles.[9]

Conclusion

4-tert-Butylcalixarene tetraacetic acid and its counterparts, particularly those functionalized with soft donor atoms like sulfur, are highly effective agents for the selective removal of lead from aqueous solutions. The choice of the optimal calixarene depends on the specific requirements of the application, including the pH of the solution, the presence of competing ions, and the desired level of selectivity. The carboxylic acid derivative offers a robust and pH-tunable system, while thioamide and phosphine oxide derivatives can provide enhanced selectivity for soft heavy metals like lead. The well-defined structure and synthetic versatility of calixarenes continue to make them a fertile ground for the development of next-generation materials for environmental remediation.

References

  • Wastewater treatment by a functionalized calixarene. (2025, August 7). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Gutsche, C. D., & Iqbal, M. (1990). p-tert-BUTYLCALIX[4]ARENE. Organic Syntheses, 68, 234. doi:10.15227/orgsyn.068.0234. Available at: [Link]

  • Extraction and Binding Efficiency of Calix[9]arene Derivative Toward Selected Transition Metals. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Ghezelbash, G. R., & Dilmaghani, K. (2015). Synthesis of a Series of Novel Tetra-tert-butylcalix[4]arene Linked to 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives. Acta Chimica Slovenica, 62(4), 789-796. Available at: [Link]

  • Glasneck, F., Roode-Gutzmer, Q. I., Stumpf, T., & Kersting, B. (2020). Tetra-Substituted p-Tert-Butylcalix[4]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f-Element Cations. Chemistry – An Asian Journal, 15(15), 2366-2376. Available at: [Link]

  • Calixarene-Based Functional Fabric for Simultaneously Adsorptive Removal of Anionic and Cationic Dyes. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • McKervey, M. A., & Diamond, D. (1998). Lower-Rim Substituted Calixarenes and Their Applications. In Comprehensive Supramolecular Chemistry (Vol. 1, pp. 659-693). Elsevier. Available at: [Link]

  • Bocheńska, M., & Lesińska, U. (2004). Lower Rim Substituted p-tert-Butylcalix[4]arenes. Part 10. New Pb(II)-Selective Electrodes Based on Lipophilic Calix[4]arene Amide Derivatives. Polish Journal of Chemistry, 78(6), 879-886. Available at: [Link]

  • Alekseeva, E., et al. (2023). Extraction and Complexing Abilities of a Series of p-Tert-butylcalix[4]arenes Substituted by N-carbonylmonoaza-12-crown-4. Molecules, 28(22), 7687. Available at: [Link]

  • Ulewicz, M., & Walkowiak, W. (2016). Calixarene-based extractants for heavy metal ions removal from aqueous solutions. Physicochemical Problems of Mineral Processing, 52(2), 856-871. Available at: [Link]

  • Al-Anber, M., & Al-Anber, Z. A. (2022). Recovery of Lead (II) Ions from Aqueous Solutions Using G-26 and MTS9570 Resins with Sulfonic/Phosphonic Functional Groups. Molecules, 27(20), 7013. Available at: [Link]

  • Switching Ion Binding Selectivity of Thiacalix[4]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces. (2021, March 29). MDPI. Retrieved March 10, 2026, from [Link]

  • Yilmaz, M., et al. (2008). Comparative studies on the solvent extraction of transition metal cations by calixarene, phenol and ester derivatives. Journal of Hazardous Materials, 154(1-3), 29-32. Available at: [Link]

  • Integrated Extraction for Cells. (2022, January 11). protocols.io. Retrieved March 10, 2026, from [Link]

  • Calix[4]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging. (2023, February 16). MDPI. Retrieved March 10, 2026, from [Link]

  • p-tert-Butylcalix[4]arene. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Selective Extraction of Ga(III) with p-t-Butylcalix[4]arene Tetrahydroxamic Acid. (2016, February 23). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Tetra-Substituted p-Tert-Butylcalix[4]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f-Element Cations. (n.d.). Semantic Scholar. Retrieved March 10, 2026, from [Link]

  • Extraction and Complexing Abilities of a Series of p-Tert-butylcalix[4]arenes Substituted by N-carbonylmonoaza-12-crown-4. (2023, November 15). Sciforum. Retrieved March 10, 2026, from [Link]

  • Liquid-Liquid Extraction. (n.d.). V.P. & R.P.T.P. Science College. Retrieved March 10, 2026, from [Link]

  • Comparison of the extraction efficiencies of different leaching agents for reliable assessment of bio-accessible trace metal fractions. (2017). E3S Web of Conferences, 19, 05001. Available at: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (2015). PMC. Retrieved March 10, 2026, from [Link]

  • Khan, F. S. A., et al. (2020). Magnetic nanoparticles incorporation into different substrates for dyes and heavy metals removal-A Review. Environmental Science and Pollution Research, 27(28), 34791-34806.
  • Arnaud-Neu, F., et al. (1998). Complexation of Pb(II), Hg(II) and Cd(II) cations by calixarenes functionalized with thioamide groups at the lower rim. New Journal of Chemistry, 22(9), 977-983.

Sources

Comparative

Performance evaluation of different 4-tert-Butylcalixarene tetraacetic acid derivatives in actinide extraction

Title: Performance Evaluation of p-tert-Butylcalix[4]arene Tetraacetic Acid Derivatives in Actinide Partitioning: A Comparative Technical Guide Target Audience: Radiochemists, Supramolecular Chemists, and Nuclear Fuel Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Performance Evaluation of p-tert-Butylcalix[4]arene Tetraacetic Acid Derivatives in Actinide Partitioning: A Comparative Technical Guide

Target Audience: Radiochemists, Supramolecular Chemists, and Nuclear Fuel Cycle Researchers.

Introduction: The Supramolecular Imperative in Actinide Extraction

The partitioning of minor actinides (e.g., Am³⁺, Cm³⁺) from lanthanides and the extraction of major actinides (U, Pu, Th) from high-level liquid waste (HLLW) remain some of the most formidable challenges in nuclear radiochemistry. Traditional monomeric extractants often suffer from poor selectivity, third-phase formation, and high acid dependency.

To overcome these thermodynamic limitations, researchers have turned to pre-organized supramolecular platforms. Among these, p-tert-butylcalix[4]arene tetraacetic acid and its functionalized derivatives (amides, esters, hydroxamates, and phosphine oxides) have emerged as highly efficient extractants. By locking the macrocycle into a "cone" conformation, these derivatives exploit the macrocyclic effect —providing a pre-organized binding cavity that minimizes the entropic penalty of complexation while maximizing cooperative multidentate coordination 1.

This guide objectively evaluates the performance of various p-tert-butylcalix[4]arene tetraacetic acid derivatives, detailing the causality behind their structural modifications and providing standardized, self-validating protocols for their evaluation.

Mechanistic Grounding: Why Derivatize the Tetraacetic Acid Scaffold?

The base molecule, p-tert-butylcalix[4]arene tetraacetic acid, extracts trivalent lanthanides and actinides via a cation-exchange mechanism. However, its performance is highly pH-dependent, requiring low-acidity environments to ensure the deprotonation of the carboxylic acid groups. In the highly acidic environment of PUREX raffinate (typically 1–4 M HNO₃), carboxylic acids remain protonated, rendering the base scaffold ineffective.

To engineer acid-independent extraction and enhance selectivity (e.g., Am³⁺ over Eu³⁺), the lower-rim tetraacetic acid groups are synthetically converted into neutral or softer-donor derivatives:

  • CMPO (Carbamoylmethylphosphine oxide) Derivatives: By grafting CMPO groups onto the lower rim, the extractant utilizes both phosphoryl (

    
    ) and carbonyl (
    
    
    
    ) oxygen donors. The spatial pre-organization of four CMPO arms drastically increases the distribution ratio (
    
    
    ) for Th⁴⁺ and Am³⁺ compared to monomeric CMPO 2.
  • Diglycolamide (DGA) Derivatives: DGA-functionalized calixarenes exhibit exceptional affinity for Am³⁺. The rigid calixarene framework forces the DGA arms into an optimal "bite angle," amplifying the separation factor (

    
    ) via subtle differences in the ionic radii and hydration enthalpies of the target ions .
    
  • Tetrahydroxamate Derivatives: Hydroxamic acids (

    
    ) are highly specific for hard tetravalent ions. Calix[4]arene tetrahydroxamates demonstrate near-quantitative extraction of Th⁴⁺ (a safe surrogate for Pu⁴⁺) even at pH 2, while rejecting divalent transition metals 3.
    
  • Phosphoryl/Salicylamide Derivatives: Designed specifically for uranyl (

    
    ) recovery, these bifunctional derivatives achieve a remarkable separation factor of 
    
    
    
    at weakly acidic pH, driven by the equatorial coordination preference of the linear uranyl ion 4.

Mechanism S1 Base Scaffold p-tert-Butylcalix[4]arene S2 Lower Rim Functionalization (Tetraacetic Acid/Amide/CMPO) S1->S2 Synthesis S3 Pre-organized Cone Conformation (Macrocyclic Effect) S2->S3 Steric Locking S4 Actinide Coordination (Ion-Dipole & Chelation) S3->S4 Target Binding S5 Phase Transfer (Hydrophobic Encapsulation) S4->S5 Solvation

Figure 1: Mechanistic pathway of actinide complexation by lower-rim functionalized calix[4]arenes.

Comparative Performance Data

The following table synthesizes the extraction capabilities of various derivatives. Performance is quantified by the Distribution Ratio (


)  (concentration of metal in the organic phase divided by the aqueous phase) and the Separation Factor (

)
(

).
Derivative TypeTarget Actinide(s)Optimal Aqueous PhaseExtractant Conc.Performance MetricsKey Mechanistic Advantage
Tetraacetic Acid (Base) Ln³⁺, An³⁺pH 3.0 – 5.0

M

(at low pH)
Establishes the cone conformation; acts via simple ion-exchange 1.
Tetrahydroxamate Th⁴⁺ (Pu⁴⁺ surrogate)pH 2.0 (HNO₃)

M
Extraction Efficiency > 90%Highly selective for +4 oxidation states over +3 and +2 ions 3.
CMPO-Modified Am³⁺, Th⁴⁺1.0 – 3.0 M HNO₃

M

, High

Solvating extraction mechanism; operates efficiently in highly acidic HLLW conditions 2.
Diglycolamide (DGA) Am³⁺1.0 – 4.0 M HNO₃

M

,

Unprecedented affinity for An(III) due to rigidified multidentate oxygen donors .
Phosphoryl/Salicylamide UO₂²⁺pH 6.0

M

Equatorial coordination perfectly matches the geometry of the uranyl cation 4.

Experimental Workflow: Standardized Liquid-Liquid Extraction Protocol

To ensure data integrity and trustworthiness, the evaluation of these derivatives must follow a self-validating radiochemical protocol. The following methodology incorporates a mass-balance check to rule out third-phase formation or precipitation, which frequently skews distribution data in supramolecular extraction.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve the synthesized p-tert-butylcalix[4]arene derivative in a suitable diluent (e.g., 1-octanol, chloroform, or a specific ionic liquid) to a precise concentration (typically

    
     M).
    
  • Aqueous Phase Preparation: Spike a nitric acid solution (adjusted to the target pH or molarity) with radiotracers (e.g., ²⁴¹Am, ¹⁵²Eu, ²³³U). Maintain the initial metal concentration (

    
    ) at trace levels (
    
    
    
    M) to prevent overloading the extractant.
  • Biphasic Equilibration: Transfer equal volumes (e.g., 1.0 mL) of the organic and aqueous phases into a sealed microcentrifuge tube. Agitate mechanically at a constant temperature (25 ± 0.1 °C) for 60 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to achieve complete phase disengagement.

  • Radiometric Quantification: Carefully withdraw equal aliquots (e.g., 0.5 mL) from both the aqueous and organic layers. Quantify the activity using Alpha Spectrometry (for ²⁴¹Am, ²³³U) or High-Purity Germanium (HPGe) Gamma Spectrometry (for ¹⁵²Eu).

  • Self-Validation (Mass Balance): Calculate the total recovered activity:

    
    . If the sum deviates by >5% from 
    
    
    
    , discard the data point (indicates precipitation, adsorption to the tube walls, or third-phase formation).
  • Data Derivation: Calculate the Distribution Ratio (

    
    ) and the Separation Factor (
    
    
    
    ).

G N1 Aqueous Phase Actinide Tracer + HNO3 N3 Biphasic Equilibration (Mechanical Shaking, 25°C) N1->N3 N2 Organic Phase Calix[4]arene Derivative in Diluent N2->N3 N4 Centrifugal Phase Separation N3->N4 Mass Transfer N5 Aqueous Aliquot Analysis N4->N5 Aqueous Layer N6 Organic Aliquot Analysis N4->N6 Organic Layer N7 Calculate Distribution Ratio (D) & Separation Factor (SF) N5->N7 N6->N7

Figure 2: Standardized biphasic liquid-liquid extraction workflow for actinide partitioning.

Conclusion & Future Perspectives

The functionalization of p-tert-butylcalix[4]arene tetraacetic acid transforms a moderately effective ion-exchanger into a highly tunable, pre-organized actinide chelator. While the base tetraacetic acid struggles in the highly acidic environments typical of spent nuclear fuel processing, its conversion into CMPO or DGA derivatives yields extractants capable of separating Am³⁺ from Eu³⁺ with unprecedented efficiency. Future drug development and radiochemical research should focus on grafting these functionalized macrocycles onto solid-phase resins to transition from liquid-liquid extraction to more scalable solid-phase extraction (chromatographic) systems.

References

  • Ion Exchange and Solvent Extraction Insights. Scribd. Available at:[Link]

  • Supramolecular Ligands for the Extraction of Lanthanide and Actinide Ions. Royal Society of Chemistry. Available at:[Link]

  • Highly efficient extraction of actinides with pillar[5]arene-derived diglycolamides in ionic liquids. Fuzhou University / RSC. Available at:[Link]

  • 4-tert-Butylcalix[4]arene tetrahydroxamate chelators for the selective extraction of actinide ions: synthesis and preliminary metal ion extraction studies. Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • Tetra‐Substituted p‐Tert‐Butylcalix[4]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f‐Element Cations. National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: Extraction Efficiency of Calixarene vs. Thiacalixarene Derivatives

For researchers and drug development professionals dealing with metal ion separation, catalyst recovery, or radiochemical remediation, macrocyclic extractants offer unparalleled selectivity. Among the "third generation"...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals dealing with metal ion separation, catalyst recovery, or radiochemical remediation, macrocyclic extractants offer unparalleled selectivity. Among the "third generation" of supramolecular hosts, calixarenes and their sulfur-bridged analogues, thiacalixarenes , are the most prominent[1].

While both scaffolds feature a tunable preorganized cavity, the simple substitution of methylene bridges (–CH₂–) with sulfur atoms (–S–) fundamentally alters their extraction efficiency, coordination stoichiometry, and metal selectivity[2][3]. This guide objectively compares their performance, explains the mechanistic causality behind their divergent affinities, and provides a self-validating experimental protocol for liquid-liquid extraction (LLE).

Mechanistic Causality: The Role of the Bridging Atom

The extraction efficiency of a macrocyclic ligand is not merely a function of its functional groups; it is dictated by the intrinsic properties of the macrocyclic backbone. The divergence in performance between calixarenes and thiacalixarenes is governed by two primary factors: Hard-Soft Acid-Base (HSAB) Theory and Cavity Dimensions .

  • HSAB Theory and Coordination: Standard calixarenes rely on phenolic or ether oxygens at the lower rim, acting as "hard bases." This makes them highly efficient at extracting "hard acids," such as alkali metals, alkaline earth metals, and lanthanides/actinides[1][4]. Conversely, the bridging sulfur atoms in thiacalixarenes act as "soft bases." These sulfur atoms actively participate in coordination, dramatically increasing the extraction efficiency for "soft" and "borderline" transition and heavy metals (e.g., Ag⁺, Hg²⁺, Pd²⁺, Pb²⁺).

  • Cavity Dimensions and Conformation: The C–S bond in thiacalixarenes (~1.8 Å) is significantly longer than the C–C bond in standard calixarenes (~1.5 Å). This enlarges the macrocyclic cavity and alters the spatial preorganization of the functional groups, subtly reducing the size-complementarity for smaller alkali metals while perfectly accommodating larger heavy metal ions[5].

G Root Macrocyclic Extractants Calix Calixarenes (Methylene Bridges) Root->Calix Thia Thiacalixarenes (Sulfur Bridges) Root->Thia HardBase Hard Base (Oxygen) Prefers Hard Acids Calix->HardBase SoftBase Soft Base (Sulfur) Prefers Soft/Borderline Acids Thia->SoftBase Alkali Alkali/Lanthanide Metals (Na+, Cs+, Eu3+) HardBase->Alkali High Efficiency Heavy Transition/Heavy Metals (Ag+, Hg2+, Pd2+, Pb2+) HardBase->Heavy Low Efficiency SoftBase->Alkali Low Efficiency SoftBase->Heavy High Efficiency

Mechanistic coordination pathways of calixarene and thiacalixarene based on HSAB theory.

Comparative Extraction Efficiencies by Metal Class

Alkali and Alkaline Earth Metals (Advantage: Calixarenes)

For the extraction of alkali metals (e.g., Cs⁺ from nuclear waste), calixarenes generally outperform thiacalixarenes . Experimental and theoretical modeling of calix[4]arene-crown-6 versus thiacalix[4]arene-crown-6 reveals that the larger cavity of the thiacalixarene disrupts the optimal geometry required for strong electrostatic interaction with the metal cation[5]. Electrospray Ionization Mass Spectrometry (ESI-MS) confirms that standard calixarene-crowns maintain a much stronger affinity and higher extraction constant for Cs⁺ and Na⁺[1].

Transition, Heavy, and Precious Metals (Advantage: Thiacalixarenes)

When targeting platinum group metals (PGMs) or toxic heavy metals, thiacalixarenes demonstrate vastly superior extraction efficiency .

  • Lead (Pb²⁺) and Copper (Cu²⁺): At identical pH levels, heterocyclic thiacalixarene derivatives extract approximately 2 to 3 times more Pb²⁺ and Cu²⁺ than their exact calixarene counterparts. The extractability arises directly from the sulfur bridges forming stable coordination spheres with the metals[2].

  • Palladium (Pd²⁺): Thiacalixarene amide and thioamide derivatives exhibit >99% extraction efficiency for Pd(II) from highly acidic chloride media (0.1‒8.0 M HCl), forming stable PdCl₂L₂ complexes where the metal coordinates directly through the macrocyclic sulfur atoms[3]. Standard calixarenes lack this direct sulfur interaction and show negligible affinity for Pd²⁺ under similar conditions[2].

  • Silver (Ag⁺) and Mercury (Hg²⁺): Thiacalixarene thioethers show exceptional selectivity for Ag⁺ and Hg²⁺, driven by the soft-soft interactions that are absent in standard oxygen-bridged calixarenes[6].

Quantitative Performance Summary

The following table summarizes the comparative extraction efficiencies (


) of structurally analogous calixarene and thiacalixarene derivatives under optimized liquid-liquid extraction conditions:
Target Metal IonCalixarene Derivative (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

)
Thiacalixarene Derivative (

)
Primary Coordination MechanismReference
Cesium (Cs⁺) >95% (Calix-crown-6)~60% (Thiacalix-crown-6)Size complementarity & Hard Base (O)[1][5]
Lead (Pb²⁺) ~25% (Heterocyclic deriv.)>74% (Heterocyclic deriv.)Soft Base (S) participation[2]
Palladium (Pd²⁺) <5% (Amide deriv.)>99% (Thioamide deriv.)Formation of PdCl₂L₂ complex[2][3]
Silver (Ag⁺) ~40% (Thioether lower rim)>90% (Thioether lower rim)Soft-Soft interaction
Europium (Eu³⁺) High (Phosphonic acid)LowHard Base (O) chelation[4][7]

Validated Experimental Protocol: Liquid-Liquid Extraction (LLE)

To objectively compare these extractants in your own laboratory, you must utilize a self-validating liquid-liquid extraction system. The following protocol ensures that thermodynamic equilibrium is reached and prevents data artifacts caused by third-phase formation.

Causality Check: Why use chlorinated or aromatic diluents? Both calixarenes and thiacalixarenes are highly lipophilic. Aliphatic diluents often lead to poor solubility and the formation of a third phase at the aqueous-organic interface. Using chloroform, dichloromethane, or toluene ensures complete dissolution and clear phase separation[3].

Step-by-Step Methodology
  • Preparation of the Organic Phase:

    • Dissolve the chosen calixarene or thiacalixarene ligand in chloroform (CHCl₃) to achieve a precise concentration of

      
       M.
      
  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing the target metal salt (e.g., metal picrates or nitrates) at a concentration of

      
       M.
      
    • Buffer the solution to the optimal pH (e.g., pH 5.3 for transition metals, or use specific acidic media like 1.0 M HCl for Palladium)[2][3].

  • Equilibration:

    • Mix equal volumes (e.g., 5 mL) of the organic and aqueous phases in a sealed extraction vial.

    • Agitate vigorously using a mechanical shaker at 25 °C for 1 to 2 hours to ensure thermodynamic equilibrium is achieved.

  • Phase Separation:

    • Centrifuge the mixture at 3000 rpm for 10 minutes to ensure a sharp, clear phase boundary. Carefully separate the aqueous and organic layers using a micropipette.

  • Analytical Quantification:

    • Aqueous Phase: Analyze the remaining unextracted metal concentration (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

      
      ) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or UV-Vis spectroscopy (if using colored picrate salts)[3].
      
    • Organic Phase (Validation): Analyze a fraction of the organic phase using ESI-MS to confirm the stoichiometry of the host-guest complex (e.g., 1:1 or 1:2 metal-to-ligand ratio)[1].

  • Data Calculation:

    • Calculate the Extraction Efficiency (

      
      ) using the formula:
      
      
      
      

Workflow Step1 1. Phase Preparation Org: Ligand in CHCl3 Aq: Metal Salts + Buffer Step2 2. Contact & Equilibration Vigorous shaking (e.g., 25°C, 1-2h) Step1->Step2 Step3 3. Phase Separation Centrifugation / Settling Step2->Step3 Step4 4. Aqueous Phase Analysis ICP-MS or UV-Vis Step3->Step4 Aqueous Aliquot Step5 5. Organic Phase Analysis ESI-MS (Stoichiometry) Step3->Step5 Organic Aliquot Step6 6. Data Calculation Determine E% and D Step4->Step6 Step5->Step6

Step-by-step experimental workflow for liquid-liquid extraction and efficiency quantification.

References

  • Calixarenes for metal cations extraction Comptes Rendus de l'Académie des Sciences
  • Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space MDPI
  • Experimental and theoretical study of the first thiacalixcrowns and their alkali metal ion complexes Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Comparative analysis of the binding of thiacalix[4]arene-monocrown-ethers with monovalent metal salts using MALDI mass spectrometry ResearchG
  • Extraction of Americium with Substituted Calix[4]Arenes
  • Analytical applications of thiacalixarenes: A Review NIScPR
  • Rapid and selective recovery of palladium from platinum group metals and base metals using a thioamide-modified calix[4]arene extractant in environmentally friendly hydrocarbon fluids PMC (NIH)
  • A calixarene-based phosphoric acid extractant for rare earth separation ResearchG

Sources

Comparative

A Comparative Guide: 4-tert-Butylcalixarene Tetraacetic Acid vs. Commercial Ion-Exchange Resins for Heavy Metal Sequestration

A Comparative Guide: 4-tert-Butylcalix[1]arene Tetraacetic Acid vs. Commercial Ion-Exchange Resins for Heavy Metal Sequestration For the attention of Researchers, Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: 4-tert-Butylcalix[1]arene Tetraacetic Acid vs. Commercial Ion-Exchange Resins for Heavy Metal Sequestration

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the critical field of heavy metal remediation and selective ion separation, the choice of chelating agent is paramount to achieving desired purity and efficiency. While commercial ion-exchange resins have long been the industry standard, advanced supramolecular hosts like 4-tert-Butylcalix[1]arene tetraacetic acid present a compelling alternative. This guide provides a detailed, data-supported comparison of 4-tert-Butylcalix[1]arene tetraacetic acid against two widely used commercial ion-exchange resins: Amberlite IR-120 (a strong acid cation exchanger) and Dowex 50WX8 (a similar sulfonic acid-based resin). We will delve into their fundamental structural differences, ion-exchange mechanisms, and comparative performance in the selective removal of divalent heavy metal cations.

Unveiling the Contenders: A Structural and Mechanistic Overview

At the heart of their differing performances lies the fundamental disparity in their chemical structures and the nature of their ion-exchange functionalities.

4-tert-Butylcalix[1]arene Tetraacetic Acid: This molecule belongs to the calixarene family, a class of macrocyclic compounds forming a "cup-like" structure. The upper rim is adorned with bulky tert-butyl groups, enhancing its solubility in organic phases, while the lower rim is functionalized with four acetic acid groups. These carboxylic acid moieties are the key to its ion-binding capabilities, acting as chelating agents that can form stable complexes with metal ions through multi-point coordination. This pre-organized structure allows for a high degree of selectivity based on the size and charge of the target cation.

Commercial Ion-Exchange Resins (Amberlite IR-120 & Dowex 50WX8): These are strong acid cation-exchange resins composed of a cross-linked polystyrene-divinylbenzene copolymer matrix.[2] Their functionality stems from sulfonic acid groups (-SO₃H) covalently attached to the polymer backbone. In the active hydrogen form, these resins readily exchange their protons for cations present in the surrounding solution. The ion-exchange process is primarily driven by electrostatic interactions and is less sterically directed compared to the chelation mechanism of the calixarene.

Performance Showdown: A Comparative Analysis of Heavy Metal Sequestration

Direct, head-to-head experimental data comparing 4-tert-Butylcalix[1]arene tetraacetic acid with commercial resins under identical conditions is scarce in publicly available literature. However, by collating data from various studies, we can construct a comparative performance overview for the removal of key divalent heavy metal ions.

The following table summarizes the observed affinities and optimal conditions for metal ion removal. It is crucial to note that the data for the calixarene is primarily derived from liquid-liquid extraction studies, while the data for the commercial resins comes from solid-phase ion exchange experiments. This inherent difference in methodology should be considered when interpreting the results.

Feature4-tert-Butylcalix[1]arene Tetraacetic AcidAmberlite IR-120Dowex 50WX8
Functional Group Carboxylic Acid (Chelating)Sulfonic AcidSulfonic Acid
Mechanism Chelation (Multi-point coordination)Ion Exchange (Electrostatic)Ion Exchange (Electrostatic)
Selectivity for Pb(II) High, forms stable complexes[1]Good[2][3]Good
Selectivity for Cd(II) Moderate to Good[4]Good[2][3]Good
Selectivity for Cu(II) High[5][6]GoodGood
Selectivity for Ni(II) Moderate[5]ModerateModerate
Selectivity for Co(II) Moderate[5]ModerateModerate
Selectivity for Zn(II) Moderate[5]GoodGood
Optimal pH Range Generally pH 4-7 for divalent metals[4][6]Wide, but optimal around pH 5-6 for heavy metals[2][3]Wide, effective in acidic solutions
Kinetics Typically rapid due to pre-organized structureDiffusion limited within the resin beadsDiffusion limited within the resin beads

Key Insights from the Data:

  • Selectivity: 4-tert-Butylcalix[1]arene tetraacetic acid exhibits high selectivity for certain heavy metal ions, particularly Pb(II) and Cu(II), due to the formation of well-defined coordination complexes.[1][5][6] Commercial resins, while effective, generally show less pronounced selectivity among divalent cations.

  • pH Dependence: The optimal pH for heavy metal uptake by the calixarene is in the mildly acidic to neutral range, where the carboxylic acid groups are deprotonated and available for chelation.[4][6] Amberlite IR-120 also shows optimal performance for heavy metal removal in a similar pH range.[2][3]

  • Mechanism-Driven Performance: The chelation mechanism of the calixarene, involving the formation of multiple bonds with the metal ion, can lead to higher stability constants for the resulting complexes compared to the single-point electrostatic interactions of sulfonic acid resins.

Experimental Protocols: A Guide to Performance Evaluation

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for evaluating the ion-exchange performance of both 4-tert-Butylcalix[1]arene tetraacetic acid and commercial resins.

Batch Method for Determining Metal Ion Uptake

This method is suitable for initial screening and for determining the equilibrium uptake capacity of the ion-exchange material.

Workflow for Batch Adsorption Experiment

Batch_Adsorption_Workflow A 1. Preparation of Metal Ion Solution (e.g., 100 ppm Pb(NO₃)₂ in deionized water) B 2. pH Adjustment (Adjust to desired pH, e.g., 5.5, with dilute HNO₃ or NaOH) A->B C 3. Addition of Ion Exchanger (Known mass of resin or volume of calixarene solution) B->C D 4. Equilibration (Agitate at a constant temperature for a set time, e.g., 24 hours) C->D E 5. Phase Separation (Centrifugation or filtration) D->E F 6. Analysis of Supernatant (Measure final metal ion concentration using AAS or ICP-MS) E->F G 7. Calculation of Uptake Capacity F->G

Caption: Workflow for determining metal ion uptake using the batch method.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of the target metal ion (e.g., 1000 ppm Pb²⁺ from Pb(NO₃)₂) in deionized water.

  • Prepare Working Solutions: Dilute the stock solution to the desired initial concentration (e.g., 100 ppm).

  • pH Adjustment: Adjust the pH of the working solution to the desired value using a pH meter and dropwise addition of dilute acid (e.g., 0.1 M HNO₃) or base (e.g., 0.1 M NaOH).

  • Contact with Ion Exchanger:

    • For Commercial Resins: Accurately weigh a specific amount of the pre-conditioned resin (e.g., 0.1 g) and add it to a known volume of the pH-adjusted metal ion solution (e.g., 25 mL) in a conical flask.

    • For 4-tert-Butylcalix[1]arene Tetraacetic Acid: Prepare a solution of the calixarene in a suitable organic solvent (e.g., chloroform). Mix a known volume of this organic phase with an equal volume of the aqueous metal ion solution in a separatory funnel.

  • Equilibration: Seal the flasks or separatory funnels and agitate them at a constant speed and temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • For Resins: Separate the resin from the aqueous solution by filtration or centrifugation.

    • For Liquid-Liquid Extraction: Allow the aqueous and organic phases to separate in the separatory funnel and collect the aqueous phase.

  • Analysis: Determine the final concentration of the metal ion in the aqueous phase using an appropriate analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculate Uptake Capacity: The amount of metal ion adsorbed per unit mass of the resin (qₑ, in mg/g) can be calculated using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    Where:

    • C₀ = Initial metal ion concentration (mg/L)

    • Cₑ = Equilibrium metal ion concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the resin (g)

    For liquid-liquid extraction, the distribution ratio (D) can be calculated as:

    D = ([M]org) / ([M]aq)

    Where:

    • [M]org = Concentration of metal in the organic phase

    • [M]aq = Concentration of metal in the aqueous phase

Column Method for Evaluating Dynamic Binding Capacity

This method simulates a more realistic industrial scenario and provides information on the breakthrough characteristics of the ion-exchange material.

Workflow for Column Experiment

Column_Workflow A 1. Pack Column (With a known amount of pre-conditioned resin) B 2. Equilibrate Column (Pass deionized water through the column) A->B C 3. Load Metal Ion Solution (Pump solution at a constant flow rate) B->C D 4. Collect Effluent Fractions (At regular time intervals) C->D E 5. Analyze Fractions (Measure metal ion concentration in each fraction) D->E F 6. Construct Breakthrough Curve E->F

Caption: Workflow for evaluating dynamic binding capacity using the column method.

Step-by-Step Protocol:

  • Column Packing: Pack a chromatography column with a known amount of the pre-conditioned ion-exchange resin.

  • Equilibration: Pass deionized water through the column to remove any impurities and to ensure the resin bed is properly settled.

  • Loading: Pump the metal ion solution of known concentration and pH through the column at a constant flow rate.

  • Fraction Collection: Collect the effluent from the column in fractions at regular time intervals.

  • Analysis: Measure the concentration of the metal ion in each fraction.

  • Breakthrough Curve: Plot the ratio of the effluent concentration (C) to the influent concentration (C₀) against the volume of the effluent or time. The breakthrough point is typically defined as the point where C/C₀ reaches a certain value (e.g., 0.05).

Concluding Remarks: Selecting the Right Tool for the Job

Both 4-tert-Butylcalix[1]arene tetraacetic acid and commercial ion-exchange resins like Amberlite IR-120 and Dowex 50WX8 are effective materials for the removal of heavy metal ions from aqueous solutions.

  • Commercial Resins (Amberlite IR-120 & Dowex 50WX8): These materials are robust, have a high capacity, and are cost-effective for general-purpose heavy metal removal. Their performance is reliable across a wide range of conditions, making them suitable for large-scale industrial applications where high selectivity between similar divalent cations is not the primary concern.

  • 4-tert-Butylcalix[1]arene Tetraacetic Acid: This supramolecular host offers the significant advantage of high selectivity, which is crucial in applications requiring the separation of a target metal ion from a mixture of other cations. Its pre-organized structure allows for fine-tuning of its binding properties through chemical modification. While currently more expensive to produce than conventional resins, its superior selectivity may justify its use in high-value applications such as pharmaceutical purification, rare-earth element separation, and the development of highly sensitive ion-selective sensors.

The choice between these materials will ultimately depend on the specific requirements of the application, including the target metal ion, the composition of the solution, the desired level of purity, and economic considerations. The experimental protocols provided in this guide offer a framework for researchers to conduct their own evaluations and make an informed decision based on empirical data.

References

  • Bocheńska, M., & Lesińska, U. (n.d.). Lower Rim Substituted p-tert-Butylcalix[1]arenes. Part 10. New Pb(II).

  • Baba, Y., et al. (2016). Selective Extraction of Ga(III) with p-t-Butylcalix[1]arene Tetrahydroxamic Acid.

  • Yilmaz, M., & Memon, S. (2007). Solid phase extractive preconcentration of trace metals using p-tert-butylcalix[1]arene-1,2-crown-4-anchored chloromethylated polymeric resin beads. Talanta, 71(2), 638-644.

  • Bocheńska, M., & Lesińska, U. (n.d.). Lower Rim Substituted p-tert-Butylcalix[1]arenes. Part 10. New Pb(II).

  • Ohto, K., et al. (2000). Extraction of rare earth metals by calix[1]arene solubilized in AOT reversed micellar solution. Solvent Extraction and Ion Exchange, 18(5), 875-888.

  • Tabakci, M., et al. (2015). Selective extraction of toxic heavy metals and biological activity studies using pyrimidylthioamide functionalised calix[1]arene. RSC Advances, 5(37), 29189-29196.

  • Glasneck, F., et al. (2022). Tetra-Substituted p-Tert-Butylcalix[1]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f-Element Cations. ChemistryOpen, 11(3), e202100275.

  • Muravev, A. A., et al. (2021). Switching Ion Binding Selectivity of Thiacalix[1]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces. International Journal of Molecular Sciences, 22(7), 3569.

  • Ohto, K., et al. (2001). Selective extraction of Pd(ii) by p-tert-butylcalix[1]arenedicarboxylic acid. New Journal of Chemistry, 25(1), 20-22.

  • Hennig, C., et al. (2019). A comparative evaluation of calix[1]arene-1,3-crown-6 as a ligand for selected divalent cations of radiopharmaceutical interest. RSC Advances, 9(59), 34293-34302.

  • Busroni, et al. (n.d.). Adsorption of Pb(II) on Calix[1]arene Derivatives: Kinetics and Isotherm Studies.

  • Glasneck, F., et al. (2022). Tetra-Substituted p-Tert-Butylcalix[1]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation an.

  • Budak, T. B. (2013). Removal of Heavy Metals from Wastewater Using Synthetic Ion Exchange Resin. Asian Journal of Chemistry, 25(16), 9201-9205.
  • Sigma-Aldrich. (n.d.). 4-tert-Butylcalix 4 arenetetraacetic acid tetraethyl ester 97.
  • Surov, O. V., et al. (2013). 4-tert-butylcalix[1]arene-based porous structures. Russian Journal of Physical Chemistry A, 87(5), 784-788.

  • Hennig, C., et al. (2019). A comparative evaluation of calix[1]arene-1,3-crown-6 as a ligand for selected divalent cations of radiopharmaceutical interest. RSC Advances, 9(59), 34293-34302.

  • Kocaoba, S., & Akcin, G. (2007). Comparison of Amberlite IR 120 and dolomite's performances for removal of heavy metals.
  • Kocaoba, S., & Akcin, G. (2007). Comparison of Amberlite IR 120 and Dolomite's Performances for Removal of Heavy Metals.
  • Iki, N., et al. (2000). Synthesis of p-tert-Butylthiacalix[1]arene and its Inclusion Property 1. Tetrahedron, 56(10), 1437-1443.

  • Schöne, C., et al. (2019). Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations. Molecules, 24(20), 3705.

Sources

Safety & Regulatory Compliance

Safety

4-tert-Butylcalixarene tetraacetic acid proper disposal procedures

4-tert-Butylcalix[4]arene tetraacetic acid proper disposal procedures Comprehensive Operational Guide: Handling and Disposal of 4-tert-Butylcalix[4]arene Tetraacetic Acid As supramolecular chemistry continues to advance,...

Author: BenchChem Technical Support Team. Date: March 2026

4-tert-Butylcalix[4]arene tetraacetic acid proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 4-tert-Butylcalix[4]arene Tetraacetic Acid

As supramolecular chemistry continues to advance, macrocyclic compounds like 4-tert-butylcalix[4]arene tetraacetic acid (and its widely used tetraethyl ester derivative) have become foundational scaffolds in drug delivery, metal-ion chelation, and the development of ion-selective electrodes (ISEs)[1]. While the intrinsic toxicity of this calixarene scaffold is low, its disposal requires rigorous logistical planning. Because these compounds are specifically engineered to encapsulate and retain other molecules—often heavy metals or toxic ionophores—their end-of-life management must address the entire chemical matrix rather than the isolated macrocycle.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of calixarene-based laboratory waste.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical properties and stability of the compound. 4-tert-Butylcalix[4]arene tetraacetic acid derivatives are highly stable under normal laboratory conditions but pose specific challenges during thermal decomposition.

Table 1: Key Physicochemical and Safety Data

Property Specification / Value Operational Implication
CAS Number 97600-39-0 (Tetraethyl ester)[2] Essential for waste manifesting and tracking.
Molecular Formula C60H80O12[2] High carbon content requires oxygen-rich incineration to prevent CO formation.
Molecular Weight 993.28 g/mol [3] Heavy macrocycle; resists ambient degradation.
Physical State White to beige powder[3][4] Dust generation risk; requires handling in a ventilated enclosure.
Melting Point 148–153 °C (Ester)[3] / ~315 °C (Acid)[4] Solid at room temperature; necessitates solvent dissolution for disposal.
OSHA Classification Not classified as hazardous[3] Baseline toxicity is low, but mixture toxicity often dictates hazard class.

| Incompatibilities | Strong oxidizing agents[3] | Must be strictly segregated from nitrates, peroxides, and permanganates. |

Contextual Risk Assessment: The "Matrix Effect"

Expertise & Experience Insight: In drug development and analytical laboratories, 4-tert-butylcalix[4]arene tetraacetic acid is rarely disposed of in its pure form. For example, when used in Ramsay Assays or microfluidic potentiometric devices, the calixarene is often formulated into a cocktail containing nitrophenyl octyl ether and sodium tetraphenylborate[1][5].

Because sodium tetraphenylborate is highly toxic, the entire waste mixture inherits this toxicity profile[5]. Causality Rule: Always classify and dispose of calixarene waste based on the most hazardous component of the complexed mixture.

Step-by-Step Disposal Methodology

To prevent environmental persistence and ensure complete molecular destruction, direct landfilling or aqueous drain disposal of calixarenes is strictly prohibited. The validated standard for this class of compounds is high-temperature chemical incineration[6].

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate all calixarene-containing waste (both solid powders and liquid solutions) away from strong oxidizing agents[3].

  • Causality: Mixing carbon-dense macrocycles (C60H80O12) with oxidizers in a waste drum can initiate uncontrolled, spontaneous exothermic reactions.

Step 2: Combustible Solvent Dissolution

  • Action: Do not send bulk solid powders directly to the incinerator. Instead, dissolve or homogeneously mix the solid material with a highly combustible, approved organic solvent (e.g., ethanol, methanol, or toluene)[6].

  • Causality: Large, hydrophobic macrocycles do not combust efficiently in their pure solid state. Dissolving them ensures uniform atomization within the incineration chamber, preventing the survival of unburned micro-particulates.

Step 3: High-Temperature Incineration

  • Action: Transfer the dissolved mixture to a licensed professional waste disposal facility equipped with a dual-stage chemical incinerator[6].

  • Causality: The primary chamber vaporizes the solvent, while the secondary afterburner (operating at >1000°C) ensures the complete thermal oxidation of the calixarene's carbon backbone into carbon dioxide (CO2) and water vapor, preventing the release of toxic carbon monoxide (CO)[3].

Step 4: Effluent Scrubbing

  • Action: Ensure the chosen incineration facility utilizes an alkaline scrubber system[6].

  • Causality: If the calixarene was complexed with halogenated compounds or sulfur-containing drugs during your research, thermal destruction will generate acidic gases (e.g., HCl, SOx). The scrubber neutralizes these gases before environmental release.

Workflow Visualization

DisposalWorkflow N1 Waste Generation (Solid Calixarene or ISE Mixture) N2 Hazard Segregation Isolate from Strong Oxidizers N1->N2 Solid/Liquid Waste N5 Decontaminate Packaging (Solvent Rinse) N1->N5 Empty Containers N3 Combustible Solvent Dissolution (e.g., Ethanol, Toluene) N2->N3 Transfer to compatible drum N4 Chemical Incineration (Afterburner & Scrubber) N3->N4 Pump to incinerator N6 Final Environmental Release (CO2, H2O, Scrubbed Ash) N4->N6 Thermal Destruction N5->N3 Rinsate added to batch

Figure 1: Logical workflow for segregation, dissolution, and incineration of calixarene waste.

Contaminated Packaging and Spill Logistics

Empty Container Management: Trace amounts of 4-tert-butylcalix[4]arene tetraacetic acid will adhere to the walls of glass vials and plastic containers.

  • Triple-rinse the empty container with the same combustible solvent used in Step 2.

  • Add the rinsate to your primary flammable waste stream.

  • Dispose of the decontaminated packaging as unused product according to institutional guidelines[6].

Accidental Release (Spill) Protocol:

  • Containment: Avoid breathing dust or spray mist[3]. Do not dry-sweep, as this aerosolizes the powder.

  • Collection: Lightly dampen the spilled powder with water or a compatible solvent to suppress dust, then sweep it up using non-sparking tools.

  • Disposal: Place the collected material into a sealed, labeled container and route it through the solvent dissolution and incineration workflow described above.

References

  • National Institutes of Health (NIH). "Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule." PMC, 25 Nov. 2015.[Link]

Sources

Handling

Personal protective equipment for handling 4-tert-Butylcalixarene tetraacetic acid

Personal protective equipment for handling 4-tert-Butylcalix[4]arene tetraacetic acid Comprehensive Safety and Operational Guide: Handling 4-tert-Butylcalix[4]arene Tetraacetic Acid As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Personal protective equipment for handling 4-tert-Butylcalix[4]arene tetraacetic acid

Comprehensive Safety and Operational Guide: Handling 4-tert-Butylcalix[4]arene Tetraacetic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists on the integration of supramolecular compounds into functional devices. 4-tert-Butylcalix[4]arene tetraacetic acid (and its tetraethyl ester variant, commonly known as Sodium Ionophore X) is a preorganized macrocycle highly valued for its exceptional binding affinity to alkali metal cations [1]. It is a foundational building block in wearable microfluidic sweat sensors and ion-selective electrodes (ISEs) [1].

However, handling this compound requires a nuanced approach. While the neat powder is not classified as acutely toxic under standard OSHA GHS guidelines, its function as a highly efficient ionophore means that accidental systemic exposure could theoretically disrupt cellular ion gradients. Furthermore, the aggressive organic solvents required to dissolve this hydrophobic macrocycle dictate a stringent, solvent-aware safety protocol [2].

This guide provides a self-validating system of operational procedures, ensuring that your laboratory can handle, formulate, and dispose of this material with uncompromising safety and scientific rigor.

Hazard Profile and Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule. The tert-butyl groups on the upper rim confer extreme hydrophobicity, while the tetraacetic acid/ester lower rim chelates metals.

  • Particulate Hazard: In its neat form, it is a fine beige/white powder (Melting Point: 148–153 °C) [2]. Aerosolization during gravimetric transfer poses a mechanical irritation risk to the respiratory tract and mucous membranes.

  • Solvent Synergy Risk: Because it is insoluble in water, formulating this compound requires aggressive solvents like Tetrahydrofuran (THF), Chloroform, or Nitrophenyl octyl ether (NPOE) [3]. The primary chemical hazard during handling rarely comes from the calixarene itself, but from the carrier solvents.

Table 1: Physicochemical Properties & PPE Countermeasures
Property / HazardQuantitative Data / CharacteristicRequired PPE & Engineering ControlScientific Rationale
Physical State Fine Powder (MW: 993.28 g/mol ) [2]Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of aerosolized macrocycles during weighing.
Solubility Soluble in THF,

, NPOE [2]
Laminated Gloves (e.g., SilverShield)Standard nitrile degrades rapidly in THF/Chloroform; barrier protection is required.
Biological Activity Potent

Ionophore [1,3]
Splash Goggles & Lab CoatPrevents accidental mucosal absorption which could disrupt local cellular ion channels.

Logical Workflow: From Hazard to Disposal

The following diagram illustrates the critical path for handling calixarene derivatives, ensuring that every operational step is matched with its corresponding safety and logistical requirement.

G N1 Hazard Assessment Fine Powder & Organics N2 PPE Selection Laminated Gloves, Goggles, Lab Coat N1->N2 Dictates N3 Handling & Formulation Fume Hood, 10% Ionophore Mixture N2->N3 Enables Safe N4 Sensor Casting Microfluidic / ISE Application N3->N4 Yields N5 Waste Disposal Combustible Solvent Incineration N3->N5 Excess Waste N4->N5 Generates

Logical workflow from hazard assessment to disposal for calixarene-based sensor fabrication.

Operational Plan: ISE Membrane Formulation Protocol

This step-by-step methodology details the preparation of a sodium-selective membrane, a standard application in pharmacokinetic monitoring and wearable diagnostics. The formulation relies on a specific stoichiometric balance to ensure Donnan exclusion of competing anions and optimal membrane resistance [3].

Table 2: Standard Sodium Ionophore Cocktail Formulation [3]
ComponentFunctionWeight Percentage (% w/w)
4-tert-Butylcalix[4]arene tetraacetic acid Primary

Ionophore
10.00%
Nitrophenyl octyl ether (NPOE) Polar Plasticizer / Solvent Matrix89.75%
Sodium tetraphenyl borate (NaTPB) Lipophilic Anionic Additive0.25%
Step-by-Step Execution:
  • Preparation and PPE Donning:

    • Verify the fume hood is operational.

    • Don flame-retardant lab coat, safety goggles, and chemical-resistant gloves (use PVA or laminated gloves if handling THF as a volatile carrier solvent; heavy-duty nitrile is acceptable if only handling viscous NPOE).

  • Gravimetric Dispensing:

    • Place an anti-static weighing boat on the analytical balance inside the draft-shielded enclosure.

    • Carefully weigh the 4-tert-Butylcalix[4]arene tetraacetic acid. Expert Tip: Because the powder is prone to static cling, use a grounded spatulon to prevent the material from scattering.

  • Solvent Solubilization (The "Cocktail"):

    • Transfer the calixarene and NaTPB into an amber glass vial (to shield the light-sensitive NaTPB).

    • Add the NPOE plasticizer.

    • Causality Check: Why NaTPB? The addition of a lipophilic borate salt provides fixed anionic sites within the membrane. This prevents the extraction of aqueous anions into the organic membrane phase, ensuring the sensor strictly responds to sodium cations [3].

  • Homogenization:

    • Seal the vial with a PTFE-lined cap. Vortex for 5 minutes. If dissolution is incomplete, sonicate the vial in a water bath at 35 °C until the solution is optically clear.

  • Casting:

    • Using a glass capillary or micropipette, apply the cocktail to the tip of the ion-selective electrode or the microfluidic channel. Allow it to cure overnight in a dark, dust-free environment (e.g., a foil-wrapped petri dish) [3].

Spill Response and Waste Disposal Plan

Because 4-tert-Butylcalix[4]arene tetraacetic acid is highly persistent on surfaces and insoluble in water, standard aqueous cleanup is ineffective.

Immediate Spill Response
  • Solid Spill (Neat Powder): Do not sweep, as this will aerosolize the particles. Gently cover the spill with damp paper towels (using a mixture of water and a surfactant, or a mild alcohol) to suppress dust. Wipe up the material and place it in a sealed, labeled hazardous waste container.

  • Liquid Spill (Formulated Cocktail): Absorb the spill with inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust if strong oxidizers are present in the lab.

Institutional Disposal Protocol

According to standard environmental clearance and chemical safety data, this material must not be discharged into municipal wastewater or solid waste streams [2,4].

  • Solvent Dissolution: Any residual solid waste or contaminated packaging should be dissolved in or mixed with a combustible organic solvent (e.g., ethanol, acetone, or toluene).

  • Incineration Routing: Transfer the dissolved waste to a clearly labeled "Non-Halogenated Organic Waste" container (or "Halogenated" if dissolved in chloroform).

  • Final Destruction: Contact your licensed institutional environmental health and safety (EHS) department. The standard disposal method is burning in a licensed chemical incinerator equipped with an afterburner and scrubber to safely manage the carbon-dense macrocycle [4].

References

  • National Institutes of Health (PMC). "Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule." NIH.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Butylcalix[4]arene tetraacetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-tert-Butylcalix[4]arene tetraacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.